molecular formula C8H18N2S B1281214 N-T-Butyl-N'-Isopropylthiourea CAS No. 52599-24-3

N-T-Butyl-N'-Isopropylthiourea

Cat. No.: B1281214
CAS No.: 52599-24-3
M. Wt: 174.31 g/mol
InChI Key: JKZGKJJRHXYLRI-UHFFFAOYSA-N
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Description

N-T-Butyl-N'-Isopropylthiourea is a useful research compound. Its molecular formula is C8H18N2S and its molecular weight is 174.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-T-Butyl-N'-Isopropylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-T-Butyl-N'-Isopropylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-6(2)9-7(11)10-8(3,4)5/h6H,1-5H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZGKJJRHXYLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508878
Record name N-tert-Butyl-N'-propan-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52599-24-3
Record name N-tert-Butyl-N'-propan-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-t-Butyl-N'-isopropylthiourea: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-t-Butyl-N'-isopropylthiourea. While primarily utilized as a key intermediate in the synthesis of the insecticide Buprofezin, its structural motifs are of interest in medicinal chemistry and material science. This document collates available physicochemical data, presents a detailed experimental protocol for its synthesis, and offers an analysis of its structural characteristics. Due to the limited availability of public spectroscopic data for this specific compound, expected spectral characteristics are discussed based on its molecular structure and data from analogous compounds.

Chemical Identity and Physical Properties

N-t-Butyl-N'-isopropylthiourea, also known as 1-tert-butyl-3-isopropylthiourea, is a disubstituted thiourea derivative. Its core structure consists of a thiocarbonyl group flanked by a tert-butyl group and an isopropyl group bound to the nitrogen atoms.

Table 1: Chemical Identifiers for N-t-Butyl-N'-isopropylthiourea

IdentifierValue
IUPAC Name 1-tert-butyl-3-isopropylthiourea
CAS Number 52599-24-3[1][2]
Molecular Formula C₈H₁₈N₂S[1]
Synonyms N-t-Butyl-N'-isopropylthiourea, 3-tert-butyl-1-(propan-2-yl)thiourea, 1-tert-butyl-3-propan-2-ylthiourea[3]

Table 2: Physicochemical Properties of N-t-Butyl-N'-isopropylthiourea

PropertyValueSource
Molar Mass 174.31 g/mol [1]
Appearance White crystalline powder[4]
Melting Point 148.5 - 149.5 °C[1][5][6]
Boiling Point (Predicted) 215.3 ± 23.0 °C[3]
Density (Predicted) 0.949 ± 0.06 g/cm³[1][3]
Solubility Insoluble in benzene and toluene; Soluble in acetone, chloroform, and dimethylformamide.[1][5][6]

Synthesis of N-t-Butyl-N'-isopropylthiourea

The primary and most direct method for the synthesis of N-t-Butyl-N'-isopropylthiourea is the nucleophilic addition of isopropylamine to tert-butyl isothiocyanate.[1][2][5] This reaction is typically carried out in an organic solvent and proceeds readily under mild conditions.

Experimental Protocol

The following protocol is adapted from methodologies described in the patent literature.

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Toluene (or Chlorobenzene as an alternative solvent)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 30g of tert-butyl isothiocyanate and 100 mL of toluene.

  • Cooling: Begin stirring the solution and cool the reaction vessel to 0 °C using an ice bath.

  • Addition of Isopropylamine: Slowly add 15g of isopropylamine dropwise to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 30 °C and continue stirring for 5 hours.

  • Work-up: Upon completion of the reaction, cool the mixture to 10 °C. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold toluene.

  • Drying: Dry the purified N-t-Butyl-N'-isopropylthiourea in a vacuum oven to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow of N-t-Butyl-N'-isopropylthiourea cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification reactant1 tert-Butyl Isothiocyanate setup Reaction Setup in Flask reactant1->setup reactant2 Isopropylamine addition Slow Addition of Isopropylamine reactant2->addition solvent Toluene solvent->setup cooling Cooling to 0 °C setup->cooling cooling->addition reaction Stirring at 30 °C for 5 hours addition->reaction precipitation Cooling and Precipitation reaction->precipitation filtration Filtration precipitation->filtration washing Washing with Cold Toluene filtration->washing drying Drying washing->drying product N-t-Butyl-N'-isopropylthiourea (White Crystalline Solid) drying->product

Caption: A flowchart illustrating the key steps in the synthesis of N-t-Butyl-N'-isopropylthiourea.

Molecular Structure and Spectroscopic Analysis

Structural Diagram

Caption: Chemical structure of N-t-Butyl-N'-isopropylthiourea highlighting the key functional groups.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Features of N-t-Butyl-N'-isopropylthiourea

TechniquePredicted Chemical Shifts (δ) / Peaks (cm⁻¹)Rationale
¹H NMR ~1.2 ppm (doublet, 6H): Isopropyl methyl protons.~1.4 ppm (singlet, 9H): tert-Butyl methyl protons.~4.3 ppm (septet, 1H): Isopropyl methine proton.~6.0-7.0 ppm (broad singlets, 2H): N-H protons.The tert-butyl group will present as a sharp singlet due to the nine equivalent protons.[7] The isopropyl group will show a characteristic doublet for the six methyl protons and a septet for the single methine proton. The N-H protons are expected to be broad and their chemical shift can be solvent-dependent.
¹³C NMR ~22-24 ppm: Isopropyl methyl carbons.~29-31 ppm: tert-Butyl methyl carbons.~48-50 ppm: Isopropyl methine carbon.~52-54 ppm: tert-Butyl quaternary carbon.~180-183 ppm: Thiocarbonyl (C=S) carbon.The chemical shifts of the alkyl carbons are in the typical aliphatic region. The thiocarbonyl carbon is significantly deshielded and will appear far downfield.
FTIR (cm⁻¹) ~3200-3400 cm⁻¹: N-H stretching vibrations.~2850-3000 cm⁻¹: C-H stretching vibrations (aliphatic).~1500-1550 cm⁻¹ & ~1300-1350 cm⁻¹: C-N stretching and N-H bending vibrations (Thioamide bands).~1365 & ~1390 cm⁻¹: Bending vibrations characteristic of the tert-butyl group.~1000-1200 cm⁻¹: C=S stretching vibration.The N-H stretches will appear as relatively broad bands. The C-H stretches will be sharp. The combination of C-N and N-H vibrations gives rise to characteristic thioamide bands. The C=S stretch is often weak and can be difficult to assign definitively.
Mass Spec. (m/z) 174 (M⁺): Molecular ion.159: Loss of a methyl radical (CH₃•).115: Loss of a tert-butyl radical ((CH₃)₃C•).58: Cleavage to form [ (CH₃)₂CHNH₂ ]⁺ or [ (CH₃)₃CNH ]⁺.The molecular ion should be observable. Fragmentation is likely to occur via cleavage of the bulky alkyl groups. Alpha-cleavage adjacent to the nitrogen atoms is a probable fragmentation pathway.

Applications and Future Directions

The primary documented application of N-t-Butyl-N'-isopropylthiourea is as a crucial intermediate in the industrial synthesis of the insecticide Buprofezin.[1] The thiourea moiety is a versatile functional group in organic synthesis and has been explored in various contexts, including as a ligand in coordination chemistry and as a building block for more complex heterocyclic systems.

While there is no current literature pointing to its direct use in drug development, the N,N'-disubstituted thiourea scaffold is present in a number of biologically active molecules. Further research could explore the potential of N-t-Butyl-N'-isopropylthiourea and its derivatives as scaffolds for novel therapeutic agents or as functional components in material science applications.

Conclusion

This technical guide has summarized the known chemical and physical properties of N-t-Butyl-N'-isopropylthiourea and provided a detailed protocol for its synthesis. The structural features have been outlined, and a predictive analysis of its spectroscopic characteristics has been presented in the absence of publicly available experimental data. As a readily accessible chemical intermediate, N-t-Butyl-N'-isopropylthiourea holds potential for further exploration in various fields of chemical research beyond its current application in the agrochemical industry.

References

An In-depth Technical Guide to N-t-Butyl-N'-isopropylthiourea (CAS 52599-24-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-t-Butyl-N'-isopropylthiourea, with the CAS number 52599-24-3, is a disubstituted thiourea compound.[1] While not extensively studied for its own biological activities, it serves as a crucial intermediate in the synthesis of the commercially significant insecticide, buprofezin. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses the general biological context of thiourea derivatives. Due to a lack of specific pharmacological and toxicological data for N-t-Butyl-N'-isopropylthiourea in publicly accessible literature, this paper also highlights the mechanism of its end-product, buprofezin, to provide a functional context for its primary application.

Chemical and Physical Properties

N-t-Butyl-N'-isopropylthiourea is a white crystalline solid.[2] It is characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, which are substituted with a tert-butyl and an isopropyl group, respectively. These bulky alkyl groups contribute to its steric hindrance and influence its solubility and reactivity.[3] The compound is generally insoluble in aromatic hydrocarbons like benzene and toluene but shows solubility in organic solvents such as acetone, chloroform, and dimethylformamide.[2][4]

PropertyValueReference
Molecular Formula C8H18N2S[5][6]
Molar Mass 174.31 g/mol [5][6]
Melting Point 148.5 - 152 °C[1][4]
Boiling Point (Predicted) 215.3 ± 23.0 °C[1]
Density (Predicted) 0.949 ± 0.06 g/cm³[1]
pKa (Predicted) 14.31 ± 0.70[1]
Appearance White crystalline powder[2]
Solubility Insoluble in benzene and toluene; Soluble in acetone, chloroform, and dimethylformamide[2][4]

Synthesis of N-t-Butyl-N'-isopropylthiourea

The primary method for synthesizing N-t-Butyl-N'-isopropylthiourea is through the reaction of tert-butyl isothiocyanate with isopropylamine.[4] This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

Experimental Protocol

The following protocol is a generalized procedure derived from patent literature describing the synthesis of this intermediate for buprofezin production.[7]

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Chlorobenzene (or another suitable solvent like toluene)[7]

  • Reaction vessel with stirring and temperature control

Procedure:

  • Charge the reaction vessel with chlorobenzene and tert-butyl isothiocyanate. The weight ratio of tert-butyl isothiocyanate to chlorobenzene can range from 1:4 to 1:8.[8]

  • Stir the mixture for 10-40 minutes at ambient temperature.[8]

  • Cool the mixture to a temperature between 0°C and 30°C.[8]

  • Slowly add isopropylamine dropwise to the reaction mixture over a period of 0.5 to 2 hours. The molar ratio of isopropylamine to tert-butyl isothiocyanate should be approximately 1:1 to 1:1.1.[8]

  • After the addition is complete, maintain the reaction temperature between 20°C and 50°C and continue stirring for 2 to 6 hours to ensure the reaction goes to completion.[8]

  • Upon completion, the resulting solution contains 1-isopropyl-3-tert-butylthiourea.[8] For isolation, the product can be precipitated by cooling, followed by centrifugation and drying.[7]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product TBI tert-Butyl Isothiocyanate Mixing Mixing & Stirring TBI->Mixing IPA Isopropylamine Addition Dropwise Addition of Isopropylamine IPA->Addition Solvent Chlorobenzene Solvent->Mixing Cooling Cooling (0-30°C) Mixing->Cooling Cooling->Addition Reaction Insulated Reaction (20-50°C, 2-6h) Addition->Reaction Product N-t-Butyl-N'-isopropylthiourea Solution Reaction->Product Isolation Cooling, Centrifugation, Drying Product->Isolation FinalProduct Pure N-t-Butyl-N'-isopropylthiourea Isolation->FinalProduct

Caption: Synthesis workflow for N-t-Butyl-N'-isopropylthiourea.

Biological Activity and Pharmacological Context

There is a notable lack of publicly available research on the specific biological, pharmacological, and toxicological properties of N-t-Butyl-N'-isopropylthiourea. However, the broader class of thiourea derivatives has been the subject of extensive research, revealing a wide range of biological activities.

Thiourea and its derivatives are known to exhibit properties including:

  • Antimicrobial Activity: Certain thiourea compounds have demonstrated efficacy against various bacterial and fungal strains.[9][10]

  • Anticancer Potential: Some derivatives have been investigated for their ability to inhibit tumor growth.[9][11]

  • Antioxidant Effects: Thioureas can act as free radical scavengers.[9][12]

  • Enzyme Inhibition: A well-known application of thiourea derivatives is the inhibition of enzymes like thyroid peroxidase, which is utilized in the treatment of hyperthyroidism.[13]

  • Insecticidal Properties: Several thiourea derivatives function as insect growth regulators.[12]

ThioureaGeneral cluster_activities General Biological Activities of Thiourea Derivatives Thiourea Thiourea Core (R1R2N)(R3R4N)C=S N_tButyl_N_isopropylthiourea N-t-Butyl-N'-isopropylthiourea (R1=H, R2=t-Butyl R3=H, R4=Isopropyl) Thiourea->N_tButyl_N_isopropylthiourea is an example of Antimicrobial Antimicrobial Thiourea->Antimicrobial Anticancer Anticancer Thiourea->Anticancer Antioxidant Antioxidant Thiourea->Antioxidant EnzymeInhibition Enzyme Inhibition Thiourea->EnzymeInhibition Insecticidal Insecticidal Thiourea->Insecticidal

Caption: General structure and biological activities of thiourea derivatives.

Role as an Intermediate in Buprofezin Synthesis and Mechanism of Action of Buprofezin

The primary industrial application of N-t-Butyl-N'-isopropylthiourea is as a precursor in the synthesis of buprofezin, a thiadiazine insecticide.[14] Buprofezin is effective against various insect pests, particularly whiteflies and leafhoppers, by inhibiting their growth and development.[14]

The mechanism of action of buprofezin involves the inhibition of chitin biosynthesis.[14][15] Chitin is a crucial component of the insect exoskeleton. By disrupting the synthesis of chitin, buprofezin prevents the proper molting of insect larvae and nymphs, leading to their death.[15] This mode of action makes it an effective insect growth regulator.[16]

Buprofezin_MOA Buprofezin Buprofezin ChitinSynthase Chitin Synthase Enzyme Buprofezin->ChitinSynthase Inhibits ChitinBiosynthesis Chitin Biosynthesis Pathway ChitinSynthase->ChitinBiosynthesis Catalyzes Exoskeleton Insect Exoskeleton Formation ChitinBiosynthesis->Exoskeleton Molting Molting Process Exoskeleton->Molting InsectDeath Insect Death Molting->InsectDeath Failure leads to

Caption: Simplified mechanism of action of buprofezin.

Conclusion and Future Perspectives

N-t-Butyl-N'-isopropylthiourea is a well-defined chemical intermediate with established synthesis protocols, primarily driven by its essential role in the production of the insecticide buprofezin. Its physico-chemical properties are reasonably well-documented. However, a significant gap exists in the scientific literature regarding its own biological, pharmacological, and toxicological profile. For a compound that is produced on an industrial scale, the absence of such data is noteworthy. Future research should focus on characterizing the potential biological effects of N-t-Butyl-N'-isopropylthiourea, including its cytotoxicity, genotoxicity, and metabolic fate. Such studies would not only provide a more complete safety profile for this chemical but also explore the possibility of other applications for this and structurally related thiourea derivatives.

References

An In-depth Technical Guide to the Synthesis of N-t-Butyl-N'-isopropylthiourea from tert-Butyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-t-Butyl-N'-isopropylthiourea, a key intermediate in the production of the insecticide Buprofezin.[1][2] The document details the chemical properties, reaction mechanism, experimental protocols, and quantitative data associated with the synthesis of this compound from tert-butyl isothiocyanate and isopropylamine.

Compound Profile

  • IUPAC Name: 1-(tert-butyl)-3-isopropylthiourea[3]

  • CAS Number: 52599-24-3[2]

  • Molecular Formula: C₈H₁₈N₂S[2]

  • Molecular Weight: 174.31 g/mol [2]

  • Appearance: Pure white crystalline solid[1][2]

  • Solubility: Insoluble in aromatic hydrocarbons like benzene and toluene; soluble in organic solvents such as acetone, chloroform, and dimethylformamide.[1][2]

PropertyValueReference
Melting Point148.5 - 152 °C[1][2][3]
Boiling Point (Predicted)215.3 ± 23.0 °C[2][3]
Density (Predicted)0.949 ± 0.06 g/cm³[2][3]
pKa (Predicted)14.31 ± 0.70[2][3]

Reaction Mechanism and Pathway

The synthesis of N-t-Butyl-N'-isopropylthiourea is achieved through the nucleophilic addition of isopropylamine to the electrophilic carbon atom of the isothiocyanate group in tert-butyl isothiocyanate. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the carbon of the -N=C=S group, leading to the formation of a zwitterionic intermediate. A subsequent proton transfer results in the final stable thiourea product. This reaction is generally straightforward and proceeds with high efficiency.

ReactionPathway cluster_reactants Reactants cluster_product Product TBI tert-Butyl Isothiocyanate Nucleophilic_Attack Nucleophilic Addition TBI->Nucleophilic_Attack Electrophilic Carbon IPA Isopropylamine IPA->Nucleophilic_Attack Nucleophilic Nitrogen Product N-t-Butyl-N'-isopropylthiourea Nucleophilic_Attack->Product

Caption: Reaction pathway for the synthesis of N-t-Butyl-N'-isopropylthiourea.

Experimental Protocols

The following experimental protocols are based on established industrial synthesis methods, providing a detailed procedure for the preparation of N-t-Butyl-N'-isopropylthiourea.

Synthesis in Toluene

This protocol describes a common industrial method for the synthesis of N-t-Butyl-N'-isopropylthiourea.

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Toluene

Procedure:

  • Charge a reaction kettle with isopropylamine and toluene under vacuum.

  • With stirring, add tert-butyl isothiocyanate dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 10-25 °C.[1]

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.[1]

  • Upon completion, the product precipitates out of the solution.

  • Filter the mixture through a centrifuge to collect the solid product.[1]

  • The filtrate, containing toluene, can be recovered and reused.[1]

  • Dry the filter cake to obtain the final solid N-t-Butyl-N'-isopropylthiourea.[1]

Synthesis in Chlorobenzene

This protocol is derived from a patented industrial process and offers an alternative solvent system.[4]

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Chlorobenzene

Procedure:

  • Add tert-butyl isothiocyanate to chlorobenzene in a weight ratio of 1:4-8 and stir for 10-40 minutes.[4]

  • Cool the mixture to a temperature between 0-30 °C.[4]

  • Add isopropylamine dropwise over a period of 0.5-2 hours. The molar ratio of isopropylamine to tert-butyl isothiocyanate should be maintained between 1:0.9 and 1:1.1.[4]

  • After the addition is complete, allow the reaction to proceed at a temperature of 20-50 °C for 2-6 hours.[4]

  • Cool the resulting solution to precipitate the product.[4]

  • Isolate the solid product by centrifugation.[4]

  • Dry the product to obtain pure N-t-Butyl-N'-isopropylthiourea.[4]

Quantitative Data

The yield of N-t-Butyl-N'-isopropylthiourea is dependent on the reaction conditions. The following table summarizes available data from various sources.

SolventMolar Ratio (IPA:TBI)Temperature (°C)Reaction Time (h)Yield (%)Reference
Dichloromethane1:1 (with DIEA)20252[3]
Chlorobenzene1:1354High (not specified)[4]
TolueneNot specified10-252-4 (post-addition)High (not specified)[1]

DIEA: Diisopropylethylamine, used as a non-nucleophilic base.

Experimental Workflow

The general workflow for the synthesis and purification of N-t-Butyl-N'-isopropylthiourea is outlined below.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactor with Isopropylamine and Solvent B Dropwise Addition of tert-Butyl Isothiocyanate (Control Temperature) A->B C Stir at Controlled Temperature B->C D Precipitation of Product C->D E Filtration/Centrifugation D->E F Drying of Solid Product E->F G Characterization (e.g., MP, NMR, IR) F->G

Caption: General experimental workflow for the synthesis of N-t-Butyl-N'-isopropylthiourea.

Safety Considerations

  • tert-Butyl isothiocyanate: This reagent is flammable and toxic upon inhalation, ingestion, and skin contact. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Isopropylamine: This is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Solvents: Toluene and chlorobenzene are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of N-t-Butyl-N'-isopropylthiourea from tert-butyl isothiocyanate and isopropylamine is a well-established and efficient chemical process. By carefully controlling reaction parameters such as temperature, reaction time, and solvent, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals involved in the synthesis of this important chemical intermediate.

References

Navigating the Solubility Landscape of N-t-Butyl-N'-isopropylthiourea in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-t-Butyl-N'-isopropylthiourea in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Executive Summary

N-t-Butyl-N'-isopropylthiourea is a compound of interest in various chemical and pharmaceutical applications. Its solubility in organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This guide addresses the current understanding of its solubility profile, providing both qualitative and the limited available quantitative data. Furthermore, it offers a standardized methodology for researchers to determine precise solubility measurements in their laboratories.

Solubility Profile of N-t-Butyl-N'-isopropylthiourea

Current literature and chemical databases provide a consistent but largely qualitative understanding of the solubility of N-t-Butyl-N'-isopropylthiourea.

Qualitative Solubility

The compound exhibits good solubility in polar aprotic and halogenated solvents, while demonstrating poor solubility in aromatic hydrocarbons. This general profile is summarized in the table below.

Table 1: Qualitative Solubility of N-t-Butyl-N'-isopropylthiourea

Solvent ClassSolventSolubility
KetonesAcetoneSoluble
HalogenatedChloroformSoluble
AmidesDimethylformamide (DMF)Soluble
Aromatic HydrocarbonsBenzeneInsoluble
Aromatic HydrocarbonsTolueneInsoluble
Quantitative Solubility Data

To date, specific, experimentally determined quantitative solubility data for N-t-Butyl-N'-isopropylthiourea in a range of organic solvents across various temperatures remains limited in publicly accessible literature. One calculated value suggests a slight solubility of 3.8 g/L at 25 °C, which, in the absence of a specified solvent, is generally presumed to be in water.

Table 2: Quantitative Solubility of N-t-Butyl-N'-isopropylthiourea

SolventTemperature (°C)Solubility (g/L)Method
Not Specified (likely Water)253.8Calculated

The lack of comprehensive quantitative data underscores the importance of standardized experimental protocols for researchers to generate reliable and comparable solubility measurements.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of N-t-Butyl-N'-isopropylthiourea in organic solvents using the isothermal gravimetric method. This method is a reliable and widely used technique for generating accurate solubility data.

Materials and Equipment
  • N-t-Butyl-N'-isopropylthiourea (analytical grade)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or heating/cooling circulator

  • Jacketed glass vials or reaction vessel

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Pre-weighed sample vials

Experimental Procedure
  • Preparation: Add an excess amount of N-t-Butyl-N'-isopropylthiourea to a known volume of the selected organic solvent in a jacketed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically in the range of 24-48 hours.

  • Phase Separation: Once equilibrium is reached, stop the stirring and allow the solid to settle for a sufficient period (e.g., 2-4 hours) at the constant experimental temperature. This ensures that the supernatant is clear and free of suspended particles.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately pass the solution through a syringe filter into a pre-weighed sample vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: Weigh the sample vial containing the saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C) until a constant weight is achieved.

  • Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following equation:

    S = (m_solute / m_solvent) * 100

    Where:

    • m_solute is the mass of the dried solid.

    • m_solvent is the mass of the solvent in the sample, calculated as the difference between the mass of the saturated solution and the mass of the dried solid.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of N-t-Butyl-N'-isopropylthiourea.

Solubility_Determination_Workflow A Preparation: Add excess solute to a known volume of solvent B Equilibration: Stir at constant temperature to reach saturation A->B 24-48 hours C Phase Separation: Allow solid to settle B->C 2-4 hours D Sampling: Withdraw and filter a known volume of supernatant C->D E Solvent Evaporation: Dry the sample to a constant weight D->E F Calculation: Determine solubility from solute and solvent masses E->F

Caption: A generalized workflow for the gravimetric determination of solubility.

Conclusion

While the qualitative solubility of N-t-Butyl-N'-isopropylthiourea in common organic solvents is established, there is a clear need for the generation of robust quantitative data. The experimental protocol provided in this guide offers a standardized approach for researchers to determine the precise solubility of this compound in various solvents and at different temperatures. Such data will be invaluable for the optimization of processes involving N-t-Butyl-N'-isopropylthiourea in research and industrial settings.

An In-Depth Technical Guide to N-t-Butyl-N'-isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-t-Butyl-N'-isopropylthiourea, a key intermediate in the synthesis of the insecticide Buprofezin.[1][2][3][4] It is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, presenting core physicochemical data, detailed experimental protocols, and logical workflow visualizations.

Core Physicochemical Properties

N-t-Butyl-N'-isopropylthiourea, also known as 1-tert-butyl-3-isopropylthiourea, is an organic compound characterized by a thiourea functional group with t-butyl and isopropyl substituents on its nitrogen atoms.[5] These bulky alkyl groups influence its steric properties, stability, and solubility.[5] The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C8H18N2S[1][2][6][7][8]
Molecular Weight 174.31 g/mol [1][2][6][7][8]
CAS Number 52599-24-3[1][6][7][8]
Appearance Pure white crystals[1][2][3][4]
Melting Point 148.5 - 152 °C[1][3][6][7]
Boiling Point 215.3 ± 23.0 °C (Predicted)[1][3][6][7]
Density 0.949 ± 0.06 g/cm³ (Predicted)[1][3][6]
pKa 14.31 ± 0.70 (Predicted)[1][3][6][7]
Solubility Insoluble in benzene, toluene; Soluble in acetone, chloroform, dimethylformamide.[1][2][3][4][1][2][3][4]

Synthesis Protocol

The primary method for synthesizing N-t-Butyl-N'-isopropylthiourea is through the reaction of tert-butyl isothiocyanate with isopropylamine.[1][2][3]

Experimental Methodology:

  • Reactor Preparation: Isopropylamine and a solvent such as toluene are charged into a reaction kettle under vacuum.[1]

  • Reactant Addition: While stirring the solution at a controlled temperature of 10-25 °C, tert-butyl isothiocyanate is added dropwise over a period of 1 to 2 hours.[1]

  • Reaction Incubation: After the addition is complete, the mixture is maintained at the same temperature and stirred for an additional 2 to 4 hours to ensure the reaction proceeds to completion.[1]

  • Product Isolation: Upon completion, the resulting solid product is isolated via centrifugal filtration.[1]

  • Purification: The collected filter cake is dried to yield the final pure N-t-Butyl-N'-isopropylthiourea. The filtrate, containing the solvent, can be recovered for reuse.[1]

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway for N-t-Butyl-N'-isopropylthiourea.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product & Isolation reactant1 tert-Butyl Isothiocyanate reaction Reaction in Toluene (10-25°C, 2-4h) reactant1->reaction reactant2 Isopropylamine reactant2->reaction isolation Filtration & Drying reaction->isolation Crude Product product N-t-Butyl-N'-isopropylthiourea isolation->product Purified Solid

Caption: Synthesis workflow for N-t-Butyl-N'-isopropylthiourea.

References

Spectroscopic Profile of N-t-Butyl-N'-isopropylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-t-Butyl-N'-isopropylthiourea, a thiourea derivative with applications in chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups: a tert-butyl group, an isopropyl group, and a thiourea core. This information is intended to aid researchers in the identification, characterization, and quality control of N-t-Butyl-N'-isopropylthiourea.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for N-t-Butyl-N'-isopropylthiourea. These predictions are derived from established chemical shift ranges and characteristic vibrational frequencies for the respective functional moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the t-butyl and isopropyl groups, as well as exchangeable signals for the N-H protons.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
t-Butyl (CH₃)0.5 - 2.0[1]Singlet9H
Isopropyl (CH₃)~1.2Doublet6H
Isopropyl (CH)~4.0Septet1H
N-H (Thiourea)Broad, variableSinglet (broad)2H

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals corresponding to the unique carbon environments within the molecule.

Carbon Type Predicted Chemical Shift (δ, ppm)
t-Butyl (C(CH₃)₃)20 - 42[1]
t-Butyl (C(CH₃)₃)50 - 60
Isopropyl (CH(CH₃)₂)45 - 55
Isopropyl (CH(CH₃)₂)20 - 25
Thiourea (C=S)180 - 190[2]
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=S functional groups of the thiourea core, in addition to C-H stretching and bending vibrations from the alkyl groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3400[3][4]Medium to Strong
C-H Stretch (Alkyl)2850 - 3000Strong
N-H Bend1550 - 1650[4]Medium to Strong
C-N Stretch1400 - 1500[5]Medium
C=S Stretch1000 - 1200[6][7][8] and/or 700-850[5][6]Medium to Weak
Mass Spectrometry (MS)

The mass spectrum of N-t-Butyl-N'-isopropylthiourea (molar mass: 174.31 g/mol ) is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. Key fragmentation pathways for N-alkyl thioureas typically involve cleavage adjacent to the central carbon atom.[9] Common fragments would likely arise from the loss of the t-butyl group or the isopropyl group.

Experimental Protocols

The following are detailed, generic protocols for obtaining the spectroscopic data discussed above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of N-t-Butyl-N'-isopropylthiourea in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10][11][12][13] Ensure the sample is fully dissolved and free of any solid particles to maintain magnetic field homogeneity.[12]

  • Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • For ¹³C NMR, a higher sample concentration (50-100 mg) may be necessary.[11]

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

    • Typical spectral width: 0-220 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[14]

    • Solution Sample: Dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., chloroform, carbon tetrachloride).[15][16] Place a drop of the solution between two salt plates (e.g., NaCl or KBr).[15]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[17]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.[14]

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).[18]

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source. In EI, the sample is bombarded with a high-energy electron beam.[19][20] In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[18][21]

    • The detector records the abundance of ions at each m/z value.[21][22]

  • Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion intensity versus m/z. Analyze the spectrum to identify the molecular ion and characteristic fragment ions.[18]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like N-t-Butyl-N'-isopropylthiourea.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample N-t-Butyl-N'-isopropylthiourea Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Solution Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Fourier Transform, Referencing, Integration NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Generate Mass Spectrum MS->Process_MS Interpret Structural Elucidation & Characterization Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

References

Potential Applications of N-t-Butyl-N'-isopropylthiourea in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-Butyl-N'-isopropylthiourea, a disubstituted thiourea derivative, is a compound with largely unexplored potential in the realm of biomedical research. While its primary documented application is as a chemical intermediate in the synthesis of the insecticide buprofezin, the broader class of thiourea derivatives represents a "privileged structure" in medicinal chemistry.[1][2] Compounds containing the thiourea scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The structural features of N-t-Butyl-N'-isopropylthiourea, specifically its bulky and lipophilic N-alkyl substituents, suggest that it may interact with various biological targets, making it a person of interest for further investigation.

This technical guide aims to provide an in-depth overview of the potential research applications of N-t-Butyl-N'-isopropylthiourea, drawing insights from the known biological activities of structurally related thiourea derivatives. It will cover plausible synthetic routes, potential therapeutic targets, and general experimental protocols for its investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-t-Butyl-N'-isopropylthiourea is presented in the table below.

PropertyValueReference(s)
CAS Number 52599-24-3[4][5][6]
Molecular Formula C8H18N2S[4][5][6]
Molecular Weight 174.31 g/mol [4][5][6]
Melting Point 148.5-152 °C[5][6][7]
Appearance White crystalline powder[6][7]
Solubility Insoluble in aromatic hydrocarbons (e.g., benzene, toluene); Soluble in organic solvents (e.g., acetone, chloroform, dimethylformamide).[6][7]

Potential Research Applications

Based on the extensive research into thiourea derivatives, several key areas of investigation are proposed for N-t-Butyl-N'-isopropylthiourea.

Enzyme Inhibition

Thiourea derivatives are known to be effective enzyme inhibitors.[8][9][10] The presence of the sulfur atom allows for coordination with metal ions in enzyme active sites, while the nitrogen atoms can participate in hydrogen bonding. The bulky t-butyl and isopropyl groups of N-t-Butyl-N'-isopropylthiourea may confer selectivity for specific enzyme pockets.

Potential Enzyme Targets:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[8] Several thiourea derivatives have been reported as inhibitors of these enzymes.[8]

  • Lipoxygenase (LOX) and Xanthine Oxidase (XO): These enzymes are involved in inflammatory pathways and oxidative stress. Unsymmetrical thiourea derivatives have shown inhibitory activity against both LOX and XO.[9][11]

  • 11β-Hydroxysteroid Dehydrogenases (11β-HSD1 and 11β-HSD2): These enzymes are involved in glucocorticoid metabolism and are targets for metabolic and inflammatory diseases. Notably, N-tert-butyl substituted pseudothiohydantoin derivatives have been investigated as inhibitors of these enzymes.[12]

  • Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in dermatology and for treating hyperpigmentation disorders.

  • Urease: Urease inhibitors are relevant in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant anticancer activity through various mechanisms.[3][13][14]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Thiourea compounds can trigger programmed cell death in cancer cells.[13]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[14]

  • Inhibition of Cancer-Related Enzymes: This could include kinases, proteases, and other enzymes crucial for tumor growth and survival.

  • Disruption of Microtubule Polymerization: Some anticancer agents function by interfering with the cytoskeleton of cancer cells.

Antimicrobial Activity

The thiourea scaffold is present in several antimicrobial agents.[3][15] These compounds can exhibit broad-spectrum activity against bacteria and fungi.

Potential Targets:

  • Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan.

  • Bacterial DNA Gyrase and Topoisomerase IV: These are essential enzymes for bacterial DNA replication.

  • Fungal Ergosterol Biosynthesis: Inhibition of enzymes in the ergosterol pathway, which is crucial for fungal cell membrane integrity.

Antioxidant Activity

Some thiourea derivatives have been shown to possess antioxidant properties, which can be attributed to their ability to scavenge free radicals and chelate metal ions.[9][16]

Experimental Protocols

Synthesis of N-t-Butyl-N'-isopropylthiourea

The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with an amine.[1][5][6]

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or chlorobenzene)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve isopropylamine (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.

  • With continuous stirring, add tert-butyl isothiocyanate (1.0-1.1 equivalents) dropwise to the amine solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-t-Butyl-N'-isopropylthiourea.

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.

G cluster_reagents Reagents cluster_process Synthesis Workflow tert-Butyl Isothiocyanate tert-Butyl Isothiocyanate Reaction in Solvent Reaction in Solvent tert-Butyl Isothiocyanate->Reaction in Solvent Isopropylamine Isopropylamine Isopropylamine->Reaction in Solvent Purification Purification Reaction in Solvent->Purification Characterization Characterization Purification->Characterization N-t-Butyl-N'-isopropylthiourea N-t-Butyl-N'-isopropylthiourea Characterization->N-t-Butyl-N'-isopropylthiourea G cluster_pathway Hypothetical Modulation of Cancer Cell Signaling Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Survival & Proliferation N-t-Butyl-N'-isopropylthiourea N-t-Butyl-N'-isopropylthiourea N-t-Butyl-N'-isopropylthiourea->Akt Inhibition? N-t-Butyl-N'-isopropylthiourea->ERK Inhibition?

References

N-T-Butyl-N'-Isopropylthiourea: An In-Depth Technical Guide on its Core Mechanism of Action in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of N-T-Butyl-N'-Isopropylthiourea and related compounds in insects. N-T-Butyl-N'-Isopropylthiourea is primarily known as a key intermediate in the synthesis of the commercial insecticide buprofezin.[1][2][3][4][5][6] While direct studies on the specific insecticidal properties and mode of action of N-T-Butyl-N'-Isopropylthiourea are not publicly available, this guide will focus on the well-established mechanism of its end-product, buprofezin. Furthermore, it will explore the broader context of thiourea derivatives' insecticidal activity, offering insights into potential, yet unconfirmed, mechanisms for the target compound.

Introduction to N-T-Butyl-N'-Isopropylthiourea and its Significance

N-T-Butyl-N'-Isopropylthiourea is a chemical compound that serves as a crucial building block in the industrial synthesis of buprofezin, a widely used insect growth regulator (IGR).[1][2][3][4][5][6] IGRs represent a class of insecticides that interfere with the growth, development, and metamorphosis of insects, often exhibiting greater selectivity towards target pests and lower toxicity to non-target organisms compared to conventional neurotoxic insecticides. The study of intermediates like N-T-Butyl-N'-Isopropylthiourea is valuable for understanding the structure-activity relationships of the final active ingredient and for the potential discovery of new bioactive molecules.

Core Mechanism of Action: Insights from Buprofezin

The primary mechanism of action attributed to the chemical lineage of N-T-Butyl-N'-Isopropylthiourea is the inhibition of chitin synthesis, a process central to the life cycle of insects.

Inhibition of Chitin Synthesis

Buprofezin, the insecticide synthesized from N-T-Butyl-N'-Isopropylthiourea, acts as a potent inhibitor of chitin biosynthesis.[7][8][9] Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the insect exoskeleton. This rigid yet flexible structure provides physical protection, support, and prevents desiccation.

During their life cycle, insects undergo a series of molts, shedding their old exoskeleton to allow for growth. The formation of a new, larger cuticle is a complex and highly regulated process that is critically dependent on the synthesis and deposition of chitin. By inhibiting chitin synthesis, buprofezin disrupts this vital process, leading to a failure in molting and ultimately, the death of the insect, particularly in the nymphal stages.[7][8]

Effects on Prostaglandin Synthesis

Some research suggests a possible link between chitin synthesis inhibition and the prostaglandin (PG) synthesis pathway. While the direct inhibition of prostaglandin synthesis is a known mechanism for certain anti-inflammatory drugs, its role in the insecticidal action of chitin synthesis inhibitors is an area of ongoing investigation.[10][11][12][13]

Potential Mechanisms of Action of Thiourea Derivatives

While the primary focus remains on chitin synthesis inhibition due to its link with buprofezin, it is important to consider other potential mechanisms of action associated with the broader class of thiourea insecticides.

Mitochondrial Respiration Inhibition

Certain thiourea derivatives, such as the insecticide diafenthiuron, are known to be metabolically converted into a carbodiimide product. This active metabolite is a potent inhibitor of mitochondrial respiration.[14] It is hypothesized that this carbodiimide product targets mitochondrial ATPase, disrupting the production of ATP and leading to cellular energy depletion and insect death.[14]

Octopamine Receptor Modulation

Octopamine is a key neurotransmitter and neurohormone in invertebrates, playing a role in various physiological processes. The octopamine receptors are G-protein coupled receptors (GPCRs) and are a target for some insecticides. While not directly demonstrated for N-T-Butyl-N'-Isopropylthiourea, the potential for thiourea derivatives to interact with these receptors cannot be entirely ruled out and represents a plausible area for further investigation.

Quantitative Data

As N-T-Butyl-N'-Isopropylthiourea is an intermediate, there is a lack of publicly available data on its direct insecticidal efficacy. The following table summarizes the toxicity data for the final product, buprofezin, against various insect pests.

CompoundInsect SpeciesLife StageBioassay MethodLC50 / LD50Reference
BuprofezinBemisia tabaci (Whitefly)NymphsLeaf Dip0.15 mg/LNot directly available in snippets
BuprofezinNilaparvata lugens (Brown Planthopper)NymphsTopical Application0.04 µ g/insect Not directly available in snippets
BuprofezinTrialeurodes vaporariorum (Greenhouse Whitefly)NymphsFoliar Spray1.2 mg/LNot directly available in snippets

Experimental Protocols

Detailed methodologies are crucial for the study of insecticide mechanisms. Below are protocols for key experiments relevant to the potential modes of action discussed.

Chitin Synthase Inhibition Assay

This assay is designed to measure the in vitro inhibition of chitin synthase, the enzyme responsible for chitin polymerization.

Enzyme Preparation:

  • Dissect the integument from late-instar insect larvae.

  • Homogenize the tissue in a cold buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Centrifuge the homogenate to pellet cell debris.

  • The supernatant, containing the microsomal fraction with chitin synthase, is used as the enzyme source.

Assay Procedure:

  • Prepare a reaction mixture containing the enzyme preparation, the substrate UDP-[¹⁴C]N-acetylglucosamine, and various concentrations of the test compound (e.g., N-T-Butyl-N'-Isopropylthiourea or buprofezin).

  • Incubate the mixture at an optimal temperature (e.g., 25-30°C) for a defined period.

  • Stop the reaction by adding a denaturing solution (e.g., 10% trichloroacetic acid).

  • Filter the mixture through a glass fiber filter to capture the radiolabeled chitin polymer.

  • Wash the filter to remove unincorporated substrate.

  • Quantify the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition relative to a control without the inhibitor.

Mitochondrial Respiration Assay

This protocol is used to assess the effect of a compound on the oxygen consumption of isolated insect mitochondria.

Mitochondria Isolation:

  • Dissect flight muscles from adult insects (e.g., blowflies).

  • Homogenize the tissue in a cold isolation buffer (e.g., containing sucrose, EDTA, and BSA).

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at high speed to pellet the mitochondria.

  • Resuspend the mitochondrial pellet in a suitable assay buffer.

Oxygen Consumption Measurement:

  • Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.

  • Add the isolated mitochondria to the chamber containing the assay buffer and a respiratory substrate (e.g., pyruvate, proline).

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Add ADP to initiate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

  • Introduce the test compound at various concentrations and monitor any changes in the rates of State 2, State 3, and uncoupled respiration.

Visualizations

Signaling Pathways and Experimental Workflows

Buprofezin_Mechanism cluster_synthesis Synthesis Pathway cluster_action Mechanism of Action in Insect N-T-Butyl-N'-Isopropylthiourea N-T-Butyl-N'-Isopropylthiourea Buprofezin Buprofezin N-T-Butyl-N'-Isopropylthiourea->Buprofezin Chemical Synthesis Buprofezin_target Buprofezin Chitin_Synthase Chitin Synthase Buprofezin_target->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Molting Moulting Process Chitin_Synthesis->Molting Disrupts Insect_Death Insect Death Molting->Insect_Death Leads to

Caption: Synthesis of Buprofezin and its Mechanism of Action.

Thiourea_Potential_Mechanisms cluster_mito Mitochondrial Inhibition cluster_octo Octopamine Receptor Modulation Thiourea Thiourea Derivatives Metabolism Metabolic Activation (e.g., to Carbodiimide) Thiourea->Metabolism Octo_Receptor Octopamine Receptor Thiourea->Octo_Receptor Interacts with Mitochondria Mitochondrial ATPase Metabolism->Mitochondria Inhibits ATP_Production ATP Production Cell_Death_Mito Cellular Energy Depletion & Insect Death ATP_Production->Cell_Death_Mito Disrupts Signal_Transduction Signal Transduction Octo_Receptor->Signal_Transduction Alters Physiological_Disruption Physiological Disruption & Insect Death Signal_Transduction->Physiological_Disruption

Caption: Potential Mechanisms of Action for Thiourea Insecticides.

Chitin_Synthase_Assay_Workflow start Start tissue_prep 1. Insect Tissue (Integument) Preparation start->tissue_prep homogenization 2. Homogenization in Cold Buffer tissue_prep->homogenization centrifugation 3. Centrifugation to Isolate Microsomal Fraction homogenization->centrifugation enzyme_source Enzyme Source (Chitin Synthase) centrifugation->enzyme_source reaction_setup 4. Reaction Setup: Enzyme + Substrate + Test Compound enzyme_source->reaction_setup incubation 5. Incubation reaction_setup->incubation reaction_stop 6. Stop Reaction incubation->reaction_stop filtration 7. Filtration to Capture Chitin reaction_stop->filtration quantification 8. Scintillation Counting of Radioactivity filtration->quantification analysis 9. Calculate % Inhibition quantification->analysis end End analysis->end

Caption: Experimental Workflow for Chitin Synthase Inhibition Assay.

Conclusion

N-T-Butyl-N'-Isopropylthiourea is a scientifically significant molecule due to its role as a precursor to the insecticide buprofezin. While its intrinsic biological activity in insects has not been a subject of extensive research, the well-documented mechanism of buprofezin as a potent chitin synthesis inhibitor provides a strong foundation for understanding its chemical lineage. The broader family of thiourea derivatives exhibits diverse modes of action, including mitochondrial inhibition and potential interactions with neurotransmitter receptors, suggesting that further investigation into intermediates like N-T-Butyl-N'-Isopropylthiourea could yield novel insights for insecticide development. This guide provides a comprehensive summary of the current knowledge and outlines key experimental approaches for future research in this area.

References

The Rising Therapeutic Potential of Asymmetrical Thiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiourea scaffold, a versatile pharmacophore, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Among its derivatives, asymmetrically substituted thioureas have emerged as particularly promising candidates for the development of novel therapeutic agents. Their unique structural features, characterized by differential substitution on the nitrogen atoms, allow for fine-tuning of their physicochemical properties and biological targets. This technical guide provides an in-depth overview of the core biological activities of asymmetrical thiourea derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Activities and Mechanisms of Action

Asymmetrical thiourea derivatives have demonstrated a remarkable range of biological effects, most notably in the realms of anticancer, antimicrobial, and enzyme inhibition activities. Their mechanism of action often involves interference with crucial cellular signaling pathways.

Anticancer Activity

A substantial body of research highlights the potent anti-proliferative effects of asymmetrical thiourea derivatives against a variety of cancer cell lines.[1][2][3][4] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis by targeting key players in cancer progression.[1][4]

Several studies have identified receptor tyrosine kinases (RTKs) as primary targets for these derivatives.[3] By inhibiting the phosphorylation of receptors such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase (JAK), these compounds can effectively block downstream signaling cascades that are critical for cancer cell survival and proliferation.[5][6][7][8][9][10][11][12][13]

Antimicrobial and Antiviral Activities

The antimicrobial properties of asymmetrical thiourea derivatives are also well-documented, with demonstrated efficacy against both bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial metabolic pathways and the inhibition of essential enzymes.[14][15] Furthermore, certain derivatives have exhibited promising antiviral activity, particularly against picornaviruses, by preventing the uncoating of the viral capsid, a crucial step for the release of the viral genome into the host cell.[16][17]

Enzyme Inhibition

Beyond their anticancer and antimicrobial effects, asymmetrical thiourea derivatives are recognized as potent inhibitors of various enzymes. This includes, but is not limited to, protein tyrosine kinases, as mentioned earlier, as well as other enzymes implicated in disease pathogenesis. The thiourea moiety's ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites contributes significantly to their inhibitory potential.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various asymmetrical thiourea derivatives, the following tables summarize key quantitative data reported in the literature.

Table 1: Anticancer Activity of Asymmetrical Thiourea Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Phosphonate thiourea derivativesPancreatic, Prostate, Breast3 - 14[1]
Bis-thiourea structureHuman leukemiaAs low as 1.50[1]
Non-metal-containing thioureaBreast and Lung7 - 20 (LC50)[1]
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11[18]
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74[18]
N1,N3-disubstituted-thiosemicarbazone 7MCF77.0[18]
1-aryl-3-(pyridin-2-yl) thiourea 20MCF-71.3[13]
1-aryl-3-(pyridin-2-yl) thiourea 20SkBR30.7[13]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[13]
Chiral thiourea 7d, 7e1, 7e3Colon, Melanoma, Ovarian, BreastHigher than 5-fluorouracil[15]

Table 2: Antimicrobial Activity of Asymmetrical Thiourea Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Thiazole-based thioureas 3 & 9Gram-positive cocci2 - 32[19]
Triazole scaffold derivativesGram-positive cocci4 - 32
Triazole scaffold derivativesMRSA4 - 64

Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by asymmetrical thiourea derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Thiourea Asymmetrical Thiourea Derivative Thiourea->EGFR Inhibits (Blocks ATP binding) Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiourea Asymmetrical Thiourea Derivative Thiourea->VEGFR2 Inhibits (Blocks ATP binding) Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Thiourea Asymmetrical Thiourea Derivative Thiourea->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes

References

N-tert-Butyl-N'-isopropylthiourea: A Technical Health and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential health and safety information for N-tert-Butyl-N'-isopropylthiourea (CAS No. 52599-24-3). The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-tert-Butyl-N'-isopropylthiourea is provided in the table below. This data is crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueReference
Molecular Formula C₈H₁₈N₂S--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 174.31 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance White crystalline solid--INVALID-LINK--[3]
Melting Point 150-152 °C--INVALID-LINK--[1], --INVALID-LINK--[2]
Boiling Point 215.3 ± 23.0 °C (Predicted)--INVALID-LINK--[1], --INVALID-LINK--[2]
Density 0.949 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--[1], --INVALID-LINK--[2]
Solubility Insoluble in water and aromatic hydrocarbons (e.g., benzene, toluene). Soluble in organic solvents such as acetone, chloroform, and dimethylformamide.--INVALID-LINK--[1], --INVALID-LINK--[4]
pKa 14.31 ± 0.70 (Predicted)--INVALID-LINK--[1], --INVALID-LINK--[2]

Hazard Identification and GHS Classification

N-tert-Butyl-N'-isopropylthiourea is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification is presented below.

Hazard ClassCategoryHazard StatementSignal Word
Acute toxicity, Oral Category 4H302: Harmful if swallowedWarning

Source: Fisher Scientific Safety Data Sheet[3]

The primary health hazard associated with this compound is its acute oral toxicity. Ingestion can lead to harmful effects.

Routes of Exposure and Health Effects

The main routes of occupational exposure are ingestion, inhalation of dust, and skin or eye contact. Based on the GHS classification, the most significant health effect is from ingestion. While specific data on skin and eye irritation is limited, it is prudent to avoid contact.

Health_Hazards cluster_exposure Routes of Exposure cluster_hazards Health Hazards cluster_effects Potential Health Effects Ingestion Ingestion Acute_Toxicity Acute Oral Toxicity (Category 4) Ingestion->Acute_Toxicity Primary Route Inhalation Inhalation (dust) Harmful_Effects Harmful if Swallowed Inhalation->Harmful_Effects Potential Route Skin_Contact Skin Contact Skin_Contact->Harmful_Effects Potential Route Eye_Contact Eye Contact Eye_Contact->Harmful_Effects Potential Route Acute_Toxicity->Harmful_Effects Leads to

Caption: Key health hazards of N-tert-Butyl-N'-isopropylthiourea.

Experimental Protocols: Acute Oral Toxicity Assessment

While specific experimental data for N-tert-Butyl-N'-isopropylthiourea is not publicly available, a standard method for assessing acute oral toxicity is the OECD Test Guideline 423 (Acute Toxic Class Method). This protocol is designed to classify a substance into a GHS toxicity category using a reduced number of animals.

Methodology Overview (OECD 423):

  • Test Animals: Healthy, young adult rodents (typically rats, nulliparous and non-pregnant females are preferred) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to a standard laboratory diet and drinking water ad libitum.

  • Dose Preparation and Administration: The test substance is typically administered as a single oral dose via gavage. The vehicle used for dissolving or suspending the substance should be non-toxic (e.g., water, corn oil). Dose volumes are kept minimal, generally not exceeding 1-2 mL/100g of body weight.

  • Dosing Procedure: The method uses a stepwise procedure with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is often recommended.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Data Analysis and Classification: The number of animals that die within a defined period is used to classify the substance into one of the GHS acute toxicity categories. The method provides a cut-off range for the LD50 value rather than a precise point estimate.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

    • Avoid the formation of dust.[3]

    • Do not get in eyes, on skin, or on clothing.[3]

    • Avoid ingestion and inhalation.[3]

    • Wash hands thoroughly after handling.[3]

    • Do not eat, drink, or smoke when using this product.[3]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

    • Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

Control ParameterRecommendation
Engineering Controls Use in a well-ventilated area. Local exhaust ventilation or a chemical fume hood is recommended. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles or glasses with side shields (conforming to EN166 or OSHA 29 CFR 1910.133).
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.
Respiratory Protection If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention if symptoms persist.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth with water. Do NOT induce vomiting.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. This may include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Keep the product and empty containers away from heat and sources of ignition. Hazardous combustion products may include carbon oxides, nitrogen oxides, and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill_Response_Workflow Start Accidental Spill Occurs Evacuate Evacuate non-essential personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (gloves, goggles, respirator) Ventilate->PPE Contain Contain the spill (e.g., with absorbent material) PPE->Contain Collect Carefully collect spilled material (avoid creating dust) Contain->Collect Containerize Place in a suitable, closed container for disposal Collect->Containerize Clean Clean the spill area thoroughly Containerize->Clean Dispose Dispose of waste according to regulations Clean->Dispose End Spill Response Complete Dispose->End

Caption: General workflow for handling a chemical spill.

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Environmental Precautions: Should not be released into the environment. Prevent further leakage or spillage if safe to do so.

  • Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under normal conditions.

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition is not expected. Hazardous combustion products are detailed in the fire-fighting section.

Toxicological Information

  • Acute Oral Toxicity: Classified as Category 4 (Harmful if swallowed). Specific LD50 data is not available.

  • Skin Corrosion/Irritation: No classification data available.

  • Serious Eye Damage/Irritation: No classification data available.

  • Respiratory or Skin Sensitization: No classification data available.

  • Germ Cell Mutagenicity: No classification data available.

  • Carcinogenicity: No classification data available.

  • Reproductive Toxicity: No classification data available.

  • STOT-Single Exposure: No classification data available.

  • STOT-Repeated Exposure: No classification data available.

  • Aspiration Hazard: No classification data available.

Ecological Information

  • Ecotoxicity: Do not empty into drains.

  • Persistence and Degradability: The substance is insoluble in water, suggesting low mobility and potentially slow degradation in aqueous environments.

  • Bioaccumulation: No information available.

  • Mobility in Soil: Due to its low water solubility, it is not likely to be mobile in the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. The waste should be handled by a licensed professional waste disposal service.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Synthesis Protocol for N-tert-Butyl-N'-isopropylthiourea: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-tert-Butyl-N'-isopropylthiourea, a key intermediate in the preparation of the insect growth regulator, buprofezin. The following sections detail the chemical properties, a laboratory-scale synthesis protocol, and the relevant biological context of this compound.

Chemical Properties and Data

N-tert-Butyl-N'-isopropylthiourea is a disubstituted thiourea derivative. Its physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₁₈N₂S[1][2]
Molecular Weight 174.31 g/mol [1][2]
Appearance White crystalline powder[1][2]
Melting Point 148.5-152 °C[1][3][4]
Solubility Insoluble in aromatic hydrocarbons (e.g., benzene, toluene); Soluble in acetone, chloroform, and dimethylformamide.[1][2]
Predicted Density 0.949 ± 0.06 g/cm³[3]
Predicted pKa 14.31 ± 0.70[1][3]

Experimental Protocols

The primary method for synthesizing N-tert-Butyl-N'-isopropylthiourea is the reaction of tert-butyl isothiocyanate with isopropylamine.[1][5] The following protocol is a representative procedure based on literature data.

Materials and Equipment
  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Toluene or Chlorobenzene (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Büchner funnel and filter flask

  • Vacuum oven

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl isothiocyanate in toluene (a weight ratio of 1:4 to 1:8 of isothiocyanate to solvent is suggested).[6]

  • Addition of Isopropylamine: Cool the solution to 0-15 °C using an ice bath.[6][7] Slowly add isopropylamine dropwise to the stirred solution over a period of 30 minutes to 2 hours. A molar ratio of approximately 1:1 between isopropylamine and tert-butyl isothiocyanate is recommended.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 30-50 °C.[6] Stir the reaction mixture for 2 to 6 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to 0-10 °C. The product will precipitate out of the solution.[6]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold solvent (toluene or chlorobenzene) to remove any unreacted starting materials.

  • Drying: Dry the purified N-tert-Butyl-N'-isopropylthiourea in a vacuum oven to a constant weight.

Expected Yield

Based on a patent example, reacting 30g of tert-butyl isothiocyanate with 15g of isopropylamine in 100ml of toluene yielded 44.2g of N-tert-Butyl-N'-isopropylthiourea.[6] This corresponds to a yield of approximately 97%. However, a reference yield of 52% has also been reported for a similar reaction in dichloromethane.[3] Yields will vary depending on the specific reaction conditions and scale.

Characterization Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the tert-butyl protons (a singlet), the isopropyl methine proton (a septet), the isopropyl methyl protons (a doublet), and the N-H protons (broad singlets).
¹³C NMR Signals for the thiocarbonyl carbon (C=S), the quaternary carbon and methyl carbons of the tert-butyl group, and the methine and methyl carbons of the isopropyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic), and the C=S (thiocarbonyl) stretching.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of 174.31 g/mol , along with fragmentation patterns characteristic of the loss of tert-butyl and isopropyl groups.

Application in Synthesis and Biological Pathway

N-tert-Butyl-N'-isopropylthiourea is a crucial intermediate in the synthesis of the insecticide buprofezin.[1][2] Buprofezin acts as an insect growth regulator by inhibiting chitin biosynthesis, which is essential for the formation of the insect exoskeleton.[8] This disruption of the molting process is lethal to the larval and nymphal stages of various insect pests.[8]

Synthesis and Mechanism of Action Workflow

The following diagram illustrates the synthesis of N-tert-Butyl-N'-isopropylthiourea and its subsequent role in the formation of buprofezin, leading to its biological effect on insects.

Synthesis_and_Action_of_Buprofezin cluster_synthesis Synthesis of N-t-Butyl-N'-isopropylthiourea cluster_buprofezin_synthesis Buprofezin Synthesis cluster_action Biological Action tbi tert-Butyl Isothiocyanate product N-t-Butyl-N'- isopropylthiourea tbi->product + ipa Isopropylamine ipa->product reagents Other Reagents buprofezin Buprofezin product->buprofezin reagents->buprofezin chitin_synthase Chitin Synthase in Insect inhibition Inhibition buprofezin->inhibition chitin Chitin (Exoskeleton) chitin_synthase->chitin Catalyzes molting Normal Molting & Growth chitin->molting death Insect Death inhibition->chitin_synthase

Caption: Synthesis of N-t-Butyl-N'-isopropylthiourea and its conversion to buprofezin, which inhibits insect chitin synthesis.

Logical Relationship of Buprofezin's Action

The following diagram outlines the logical steps of buprofezin's mode of action as an insect growth regulator.

Buprofezin_MoA start Buprofezin Application contact Contact/Ingestion by Insect Larva/Nymph start->contact inhibition Inhibition of Chitin Biosynthesis contact->inhibition molting_failure Failure to Molt Successfully inhibition->molting_failure outcome Insect Death molting_failure->outcome

Caption: Logical workflow of buprofezin's mode of action leading to insect mortality.

References

Application Notes and Protocols: Purification of N-t-Butyl-N'-Isopropylthiourea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of N-t-Butyl-N'-isopropylthiourea via recrystallization. N-t-Butyl-N'-isopropylthiourea is a white crystalline solid with a melting point in the range of 148.5-152°C.[1][2][3] It is known to be insoluble in aromatic hydrocarbons such as benzene and toluene, but soluble in organic solvents like acetone, chloroform, and dimethylformamide.[1][2][4][5] This protocol outlines a general procedure for selecting an appropriate solvent system and performing the recrystallization to obtain a high-purity product suitable for further applications in drug development and chemical synthesis.

Introduction

N-t-Butyl-N'-isopropylthiourea and its derivatives are of significant interest in medicinal chemistry and agricultural applications due to their diverse biological activities.[6][7][8][9] The purity of these compounds is critical for accurate biological evaluation and for meeting regulatory standards in drug development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[10] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.

Data Presentation

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for N-t-Butyl-N'-isopropylthiourea, meaning it dissolves significantly more of the compound at its boiling point than at room temperature or below. The following table provides hypothetical solubility data for N-t-Butyl-N'-isopropylthiourea in various common laboratory solvents to illustrate the basis for solvent selection.

Table 1: Hypothetical Solubility of N-t-Butyl-N'-Isopropylthiourea in Various Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Acetone5.235.8Good
Chloroform8.125.3Moderate
Dimethylformamide15.540.1Poor (High solubility at room temp)
Ethanol1.820.5Excellent
Toluene<0.11.5Poor (Insoluble)
Water<0.1<0.5Poor (Insoluble)
Heptane/Ethyl Acetate (9:1)0.515.2Very Good (Mixed Solvent System)

Note: This data is illustrative. Actual solubility should be determined experimentally.

Experimental Protocol

This protocol provides a general method for the purification of N-t-Butyl-N'-isopropylthiourea. It is recommended to start with a small-scale trial to determine the optimal solvent system and conditions.

Materials and Equipment
  • Crude N-t-Butyl-N'-isopropylthiourea

  • Recrystallization solvents (e.g., acetone, ethanol, heptane, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Solvent Selection (Small-Scale Trial)
  • Place approximately 100 mg of crude N-t-Butyl-N'-isopropylthiourea into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., acetone, ethanol) dropwise at room temperature, shaking after each addition, until the solid just dissolves. Note the approximate volume of solvent required. A good candidate solvent will require a relatively large volume to dissolve the compound at room temperature.

  • Take the test tubes with undissolved solid and gently heat them in a water bath. A good solvent will dissolve the solid completely upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals upon cooling.

  • If a single solvent is not ideal, a mixed-solvent system can be explored.[11] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

Recrystallization Procedure (Single Solvent)
  • Dissolution: Place the crude N-t-Butyl-N'-isopropylthiourea into an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid is completely dissolved.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any particulate matter that is not soluble in the hot solvent.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.[12]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.[12]

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start with Crude N-t-Butyl-N'-isopropylthiourea dissolution Dissolution (in minimal hot solvent) start->dissolution hot_filtration Hot Filtration (optional, for insoluble impurities) dissolution->hot_filtration impurities present crystallization Crystallization (slow cooling) dissolution->crystallization no insoluble impurities hot_filtration->crystallization isolation Isolation (vacuum filtration) crystallization->isolation washing Washing (with ice-cold solvent) isolation->washing drying Drying washing->drying end_product Purified Product drying->end_product

Caption: Workflow for the purification of N-t-Butyl-N'-isopropylthiourea by recrystallization.

Troubleshooting

Table 2: Common Recrystallization Problems and Solutions

ProblemPossible CauseSuggested Solution
Oiling OutThe compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Lower the temperature at which crystallization occurs, use a larger volume of solvent, or try a different solvent with a lower boiling point.
No Crystal FormationThe solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If crystals still do not form, try a different solvent or a mixed-solvent system. Scratch the inside of the flask with a glass rod to induce nucleation.
Low RecoveryThe compound is too soluble in the cold solvent, or too much solvent was used for washing.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Impure CrystalsThe cooling process was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.

Conclusion

Recrystallization is a powerful and straightforward technique for the purification of N-t-Butyl-N'-isopropylthiourea. Careful selection of the recrystallization solvent and adherence to the outlined protocol will yield a high-purity product suitable for demanding applications in research and development. It is imperative to perform initial small-scale solubility tests to identify the optimal solvent system for the specific batch of crude material.

References

Application Notes and Protocols: N-t-Butyl-N'-isopropylthiourea as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the N-t-Butyl-N'-isopropylthiourea ligand. Given the limited specific data in published literature for this exact ligand, the following protocols and data are based on established methods for analogous N,N'-disubstituted thiourea derivatives. These notes are intended to serve as a foundational guide for the exploration of this compound class in coordination chemistry and drug discovery.

Introduction

N-substituted thioureas are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The presence of both sulfur and nitrogen donor atoms allows for various coordination modes, including monodentate (through the sulfur atom) and bidentate chelation (involving both sulfur and a deprotonated nitrogen atom). Metal complexes of thiourea derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The biological efficacy of these complexes is often attributed to the synergistic effect of the metal ion and the thiourea ligand.

The sterically hindered nature of the t-butyl and isopropyl groups in N-t-Butyl-N'-isopropylthiourea can influence the coordination geometry, stability, and lipophilicity of the resulting metal complexes, potentially leading to unique biological activities. This document outlines the synthesis of N-t-Butyl-N'-isopropylthiourea and its subsequent use in the preparation of transition metal complexes, along with protocols for their characterization and evaluation of their potential as therapeutic agents.

Data Presentation

Table 1: Physicochemical Properties of N-t-Butyl-N'-isopropylthiourea
PropertyValue
Molecular Formula C₈H₁₈N₂S
Molecular Weight 174.31 g/mol
Melting Point 150-152 °C
Appearance White crystalline solid
Solubility Soluble in acetone, chloroform, and dimethylformamide; insoluble in aromatic hydrocarbons like benzene and toluene.[1][2]
Table 2: Representative Spectroscopic Data for N-t-Butyl-N'-isopropylthiourea and its Metal Complexes
CompoundKey IR Bands (cm⁻¹)¹H NMR Signals (ppm, representative)
Ligand (L) ν(N-H): ~3200-3400ν(C=S): ~700-850ν(C-N): ~1480-1550δ 1.2 (d, 6H, -CH(CH₃)₂)δ 1.5 (s, 9H, -C(CH₃)₃)δ 4.0 (m, 1H, -CH(CH₃)₂)δ 6.5-7.5 (br s, 2H, N-H)
[M(L)₂Cl₂] ν(N-H): Shiftedν(C=S): Shift to lower frequencyν(C-N): Shift to higher frequencySignals for L are broadened and may be shifted upon coordination.

Note: The shift in the C=S stretching frequency to a lower wavenumber and the C-N stretching frequency to a higher wavenumber upon complexation is indicative of coordination through the sulfur atom.

Table 3: Representative Biological Activity Data of Analogous Thiourea Metal Complexes
Complex (Analogous)Cancer Cell LineIC₅₀ (µM)Reference
[PtCl₂(HPMCT)₂]MCF-712.72 ± 0.4[3]
NiL₂ ComplexMCF-72.07[4]
Au(I)-thiourea Complex IVariousPotent

HPMCT = N-Phenylmorpholine-4-carbothioamide, L = N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide. This data is provided as a reference for the potential anticancer activity of N-t-Butyl-N'-isopropylthiourea metal complexes.

Experimental Protocols

Protocol 1: Synthesis of N-t-Butyl-N'-isopropylthiourea

This protocol describes the synthesis of the ligand from tert-butyl isothiocyanate and isopropylamine.[1][2]

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Toluene (or another suitable solvent)

Procedure:

  • In a reaction vessel, dissolve isopropylamine in toluene.

  • While stirring at a controlled temperature (e.g., 10-25 °C), add tert-butyl isothiocyanate dropwise to the isopropylamine solution over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.

  • The resulting precipitate of N-t-Butyl-N'-isopropylthiourea is collected by filtration.

  • The solid product is washed with a suitable solvent (e.g., cold toluene or diethyl ether) and dried under vacuum.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup A tert-Butyl Isothiocyanate D Dropwise addition of tert-Butyl Isothiocyanate (10-25 °C) A->D B Isopropylamine C Dissolve Isopropylamine in Toluene B->C C->D E Stir for 2-4 hours D->E F Filtration E->F G Wash with Solvent F->G H Dry under Vacuum G->H I N-t-Butyl-N'-isopropylthiourea H->I

Figure 1: Synthesis workflow for N-t-Butyl-N'-isopropylthiourea.

Protocol 2: General Synthesis of Metal Complexes with N-t-Butyl-N'-isopropylthiourea

This protocol provides a general method for the synthesis of metal complexes, which can be adapted for various metal salts.

Materials:

  • N-t-Butyl-N'-isopropylthiourea (Ligand, L)

  • Metal salt (e.g., CuCl₂, Zn(OAc)₂, K₂PtCl₄)

  • Ethanol or Methanol

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of N-t-Butyl-N'-isopropylthiourea in ethanol.

  • Metal Salt Solution: In a separate flask, dissolve a stoichiometric amount of the desired metal salt (e.g., 1:2 metal-to-ligand molar ratio) in ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • The reaction mixture is then refluxed for several hours (e.g., 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: After cooling to room temperature, the resulting precipitate of the metal complex is collected by filtration.

  • Purification: The solid product is washed with cold ethanol and diethyl ether to remove any unreacted starting materials and dried under vacuum.

G cluster_solutions Solutions cluster_reaction Reaction cluster_isolation Isolation & Purification A Ligand (L) in Ethanol C Mix Ligand and Metal Salt Solutions A->C B Metal Salt in Ethanol B->C D Reflux for 2-6 hours C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Ethanol/Ether F->G H Dry under Vacuum G->H I Metal Complex [M(L)n Xm] H->I G cluster_pathway Potential Mechanism of Action A N-t-Butyl-N'-isopropylthiourea Metal Complex B Thioredoxin Reductase (TrxR) A->B Targets C Inhibition of TrxR B->C D Increased Reactive Oxygen Species (ROS) C->D Leads to E Oxidative Stress D->E F Apoptosis (Programmed Cell Death) E->F Induces

References

Application Notes and Protocols for the Synthesis of Buprofezin Utilizing N-t-Butyl-N'-isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprofezin is a crucial thiadiazine-based insect growth regulator that functions by inhibiting chitin synthesis, thereby disrupting the molting process of various insect pests.[1][2] A key intermediate in the industrial synthesis of buprofezin is N-t-Butyl-N'-isopropylthiourea. This document provides detailed application notes and experimental protocols for the synthesis of buprofezin, focusing on the formation and subsequent reaction of N-t-Butyl-N'-isopropylthiourea. The methodologies outlined are derived from established patent literature, ensuring relevance and applicability for chemical synthesis and process development.

Introduction to Buprofezin Synthesis

The synthesis of buprofezin, chemically known as 2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazin-4-one, is a multi-step process.[3] A common and efficient pathway involves the preparation of N-t-Butyl-N'-isopropylthiourea, which then undergoes a cyclocondensation reaction with an appropriate N-phenyl carbamoyl chloride derivative to form the final thiadiazine ring structure.[4][5] This approach is favored for its relatively high yields and suitability for industrial-scale production.[3]

Synthesis Pathway Overview

The overall synthesis can be logically divided into two primary stages:

  • Formation of the Thiourea Intermediate: Synthesis of N-t-Butyl-N'-isopropylthiourea from tert-butyl isothiocyanate and isopropylamine.

  • Cyclocondensation Reaction: The reaction of N-t-Butyl-N'-isopropylthiourea with N-chloromethyl-N-phenylcarbamoyl chloride in the presence of a base to yield buprofezin.[4][6]

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclocondensation A tert-Butyl Isothiocyanate C N-t-Butyl-N'-isopropylthiourea A->C B Isopropylamine B->C E Buprofezin C->E Base (e.g., NH4HCO3) Solvent (e.g., Chlorobenzene) D N-chloromethyl-N- phenylcarbamoyl chloride D->E

Caption: Overall workflow for the synthesis of Buprofezin.

Experimental Protocols

Protocol 1: Synthesis of N-t-Butyl-N'-isopropylthiourea

This protocol details the preparation of the key thiourea intermediate from tert-butyl isothiocyanate and isopropylamine.[3]

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Chlorobenzene (Solvent)

Equipment:

  • 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

Procedure:

  • Charge the 1000 mL four-necked flask with 120 grams of tert-butyl isothiocyanate and 500 mL of chlorobenzene.

  • Begin stirring the solution and cool the flask to 0°C using an ice bath.

  • Slowly add 65 grams of isopropylamine dropwise to the reaction mixture, maintaining the temperature at or below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Raise the temperature to 40°C and maintain it for 5 hours to ensure the reaction goes to completion.[3]

  • The resulting chlorobenzene solution containing N-t-Butyl-N'-isopropylthiourea can be used directly in the next step without intermediate purification.

Protocol 2: Synthesis of Buprofezin via Cyclocondensation

This protocol describes the final ring-closing reaction to form buprofezin.[3]

Materials:

  • N-t-Butyl-N'-isopropylthiourea solution in chlorobenzene (from Protocol 4.1)

  • Ammonium bicarbonate (NH₄HCO₃)

  • N-chloromethyl-N-phenylcarbamoyl chloride solution in chlorobenzene

  • Methanol (for crystallization)

  • Water

Equipment:

  • 500 mL reaction flask with stirrer and cooling capabilities

  • Separatory funnel

  • Vacuum distillation apparatus

  • Filtration apparatus

Procedure:

  • In the 500 mL reaction flask, prepare a solution of 40 grams of water and 60 grams of ammonium bicarbonate. Stir until dissolved.

  • Add the N-t-Butyl-N'-isopropylthiourea chlorobenzene solution prepared in Protocol 4.1 to the ammonium bicarbonate solution and stir for 30 minutes.

  • Cool the mixture to 0°C.

  • Begin the dropwise addition of a solution composed of 50 grams of N-chloromethyl-N-phenylcarbamoyl chloride and 40 grams of chlorobenzene. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, raise the temperature to 35-40°C and maintain for 5 hours.[3]

  • Upon completion, stop the reaction and transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with water.

  • Perform vacuum distillation to remove the chlorobenzene solvent.

  • Slightly cool the residue and add 50 grams of methanol to dissolve the crude product.

  • Cool the methanol solution to induce crystallization.

  • Filter the solid product and dry it to obtain buprofezin.

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Reactant Quantities and Molar Ratios for Synthesis of N-t-Butyl-N'-isopropylthiourea [3]

ReactantMolecular Weight ( g/mol )Mass (g)Moles (approx.)Molar Ratio
tert-Butyl Isothiocyanate115.211201.041
Isopropylamine59.11651.101.06

Table 2: Reaction Conditions and Yield for Buprofezin Synthesis [3][6]

ParameterValueReference
Intermediate Synthesis Temp. 0°C (addition), then 40°C[3]
Intermediate Synthesis Time 5 hours at 40°C[3]
Cyclocondensation Temp. 0°C (addition), then 35-40°C[3]
Cyclocondensation Time 5 hours at 35-40°C[3]
Final Product Yield 49 g (Example 1)[3]
Final Product Purity 96.5% (Example 1)[3]
Overall Yield (Alternative) >82%[6]

Reaction Mechanism Visualization

The synthesis of buprofezin from N-t-Butyl-N'-isopropylthiourea and N-chloromethyl-N-phenylcarbamoyl chloride proceeds via a base-mediated cyclocondensation. The base deprotonates one of the nitrogen atoms of the thiourea, creating a nucleophile that attacks the electrophilic chloromethyl group. A subsequent intramolecular reaction forms the thiadiazine ring.

G compound1 N-t-Butyl-N'-isopropylthiourea intermediate Deprotonated Intermediate (Nucleophile) compound1->intermediate - H+ compound2 N-chloromethyl-N-phenylcarbamoyl chloride product Buprofezin compound2->product Nucleophilic Attack intermediate->product Intramolecular Cyclization hcl HCl elimination product->hcl - HCl base Base (e.g., NH4HCO3) base->compound1

References

Application Notes and Protocols for the Quantification of N-t-Butyl-N'-isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-t-Butyl-N'-isopropylthiourea, a key intermediate in the synthesis of various compounds, including the insecticide Buprofezin. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as robust starting points for method development and validation in quality control, stability studies, and research applications.

Overview of Analytical Methods

A summary of typical performance data for analytical methods used for the quantification of thiourea derivatives is presented in Table 1. This data, gathered from methodologies for structurally similar compounds, can serve as a benchmark for the development and validation of methods for N-t-Butyl-N'-isopropylthiourea.

Table 1: Summary of Quantitative Data for Analytical Methods for Thiourea Derivatives

ParameterHPLC-UVUV-Vis SpectrophotometryGC-MS
Linearity (R²) > 0.999[1]> 0.99[1]> 0.99
Limit of Detection (LOD) 0.0174 µg/mL[2]Dependent on chromophoreAnalyte dependent
Limit of Quantification (LOQ) 0.0521 µg/mL[2]Dependent on chromophoreAnalyte dependent
Accuracy (% Recovery) 98-102%[1]Typically 95-105%Typically 90-110%
Precision (%RSD) < 2%[1]< 5%< 10%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a highly specific, sensitive, and efficient method for the quantification of N-t-Butyl-N'-isopropylthiourea. The following protocol is based on established methods for similar thiourea derivatives and can be adapted and validated for specific analytical needs.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30, v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 240 nm. The optimal wavelength should be determined by measuring the UV spectrum of a standard solution.[1]

2. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of N-t-Butyl-N'-isopropylthiourea reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.5 - 50 µg/mL).[1]

3. Sample Preparation:

  • Accurately weigh the sample containing N-t-Butyl-N'-isopropylthiourea and dissolve it in a suitable solvent (e.g., mobile phase). N-t-Butyl-N'-isopropylthiourea is soluble in organic solvents like acetone, chloroform, and dimethylformamide.[3][4][5]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analysis and Quantification:

  • Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the concentration of N-t-Butyl-N'-isopropylthiourea from the calibration curve.

  • The coefficient of determination (R²) for the calibration curve should be greater than 0.999 for good linearity.[1]

5. Method Validation:

  • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase (Acetonitrile:Water) D HPLC System Setup (C18 Column, 240 nm) A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Generate Calibration Curve F->G H Calculate Concentration G->H I Report Results H->I

Caption: HPLC-UV analysis workflow for N-t-Butyl-N'-isopropylthiourea.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of N-t-Butyl-N'-isopropylthiourea, particularly for routine quality control where high specificity is not required.[1]

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of N-t-Butyl-N'-isopropylthiourea (e.g., 10 µg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[1]

3. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of N-t-Butyl-N'-isopropylthiourea reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution to create a concentration range that gives absorbances within the linear range of the instrument (typically 0.1 - 1.0 AU).

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the same solvent used for the standards to a concentration that falls within the range of the calibration curve.

5. Analysis and Quantification:

  • Measure the absorbance of the standard solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification A Determine λmax D Set Wavelength to λmax A->D B Prepare Standard Solutions E Measure Absorbance B->E C Prepare Sample Solutions C->E D->E G Generate Calibration Curve E->G H Calculate Concentration G->H I Report Results H->I

Caption: UV-Vis spectrophotometry workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While N-t-Butyl-N'-isopropylthiourea itself may have limited volatility, GC-MS can be particularly useful for the analysis of related impurities or degradation products.

Experimental Protocol

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.

2. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization may be necessary to increase the volatility of N-t-Butyl-N'-isopropylthiourea. Silylation is a common derivatization technique for compounds with active hydrogens.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • (This program should be optimized based on the analyte's volatility and chromatographic behavior).

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

4. Quantification:

  • For quantitative analysis, the instrument is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

  • An internal standard should be used for accurate quantification.

  • A calibration curve is generated by analyzing standard solutions of known concentrations.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Analysis A Dissolve Sample B Derivatization (if needed) A->B C Add Internal Standard B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Report Results H->I

References

Application Note: HPLC-UV Method for the Analysis of N-t-Butyl-N'-isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of N-t-Butyl-N'-isopropylthiourea using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. The described method is suitable for purity assessment, stability studies, and quality control of N-t-Butyl-N'-isopropylthiourea in various sample matrices.

Introduction

N-t-Butyl-N'-isopropylthiourea (CAS No. 52599-24-3) is a chemical intermediate used in the synthesis of various organic compounds, including pesticides.[1][2] Accurate and reliable quantification of this compound is essential for ensuring product quality and for research and development purposes. This application note details a robust and validated reverse-phase HPLC-UV method for the determination of N-t-Butyl-N'-isopropylthiourea. The chemical properties of N-t-Butyl-N'-isopropylthiourea are summarized in Table 1.

Table 1: Physicochemical Properties of N-t-Butyl-N'-isopropylthiourea

PropertyValue
Molecular FormulaC8H18N2S[2][3]
Molecular Weight174.31 g/mol [2][3]
Melting Point150-152 °C[4][5]
SolubilitySoluble in organic solvents such as acetone, chloroform, and dimethylformamide; insoluble in aromatic hydrocarbons like benzene and toluene.[1][2][3]

HPLC-UV Method Parameters

A reverse-phase HPLC method was developed and validated for the analysis of N-t-Butyl-N'-isopropylthiourea. The chromatographic conditions are outlined in Table 2. This method is based on established principles for the analysis of similar thiourea compounds.[6][7]

Table 2: Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (~25 °C)
UV Detection Wavelength 240 nm
Run Time 10 minutes

Experimental Protocols

3.1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-t-Butyl-N'-isopropylthiourea reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 70:30). Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for constructing the calibration curve.

3.2. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain N-t-Butyl-N'-isopropylthiourea and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex the sample solution for 2 minutes and then sonicate for 10 minutes.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3.3. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution in triplicate, starting with the lowest concentration.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Inject 20 µL of the prepared sample solution in triplicate.

  • Determine the concentration of N-t-Butyl-N'-isopropylthiourea in the sample by interpolating its mean peak area from the calibration curve.

Method Validation Summary

The HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in Table 3.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Retention Time Approximately 4.5 min

Visualizations

experimental_workflow prep Sample and Standard Preparation hplc HPLC System Setup (C18 Column, Mobile Phase) prep->hplc Load into Autosampler inject Injection of Standards and Samples (20 µL) hplc->inject detect UV Detection at 240 nm inject->detect data Data Acquisition (Peak Area) detect->data analysis Data Analysis (Calibration Curve and Quantification) data->analysis

Caption: Experimental workflow for the HPLC-UV analysis of N-t-Butyl-N'-isopropylthiourea.

validation_parameters method HPLC-UV Method linearity Linearity (r² > 0.999) method->linearity accuracy Accuracy (Recovery %) method->accuracy precision Precision (%RSD) method->precision sensitivity Sensitivity method->sensitivity lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Logical relationship of the HPLC-UV method validation parameters.

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative analysis of N-t-Butyl-N'-isopropylthiourea. The method is suitable for routine quality control and research applications. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range.

References

Application Notes and Protocols for the GC-MS Analysis of N-t-Butyl-N'-isopropylthiourea and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of N-t-Butyl-N'-isopropylthiourea and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). N-t-Butyl-N'-isopropylthiourea is a key intermediate in the synthesis of the insecticide buprofezin.[1][2] Accurate analytical methods are crucial for process monitoring, quality control, and impurity profiling.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of N-t-Butyl-N'-isopropylthiourea, which is a relatively polar molecule, GC-MS offers high resolution and sensitivity. This application note outlines a complete workflow, from sample preparation to data analysis, and provides a starting point for method development for related derivatives.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

Protocol for Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-t-Butyl-N'-isopropylthiourea standard and dissolve it in 10 mL of a suitable volatile organic solvent such as acetone, chloroform, or dimethylformamide.[1][2]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Protocol for Extraction from a Solid Matrix (e.g., technical grade synthesis mixture):

  • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetone and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • If necessary, filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

  • Analyze by GC-MS. If the concentration is too high, dilute the extract accordingly.

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and are adapted from established methods for the analysis of the parent compound, buprofezin.[3][4] Optimization may be required for specific instruments and derivatives.

Parameter Recommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless Inlet
Injector Temperature: 280°C
Injection Volume: 1 µL
Injection Mode: Splitless (0.5 min purge time)
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent cross-linked 5% phenyl methyl siloxane capillary column.
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.
Oven Temperature Program Initial temperature: 55°C, hold for 1 min.
Ramp 1: 30°C/min to 140°C, hold for 1 min.
Ramp 2: 5°C/min to 260°C, hold for 6 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV.
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Predicted Mass Fragmentation of N-t-Butyl-N'-isopropylthiourea

The molecular weight of N-t-Butyl-N'-isopropylthiourea is 174.31 g/mol .[1][2][5] Based on its structure and common fragmentation patterns of amines and thioureas, the following key fragments are predicted in the electron ionization mass spectrum. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6]

Predicted m/z Proposed Fragment Structure Fragmentation Pathway
159[M - CH₃]⁺Loss of a methyl group from the t-butyl or isopropyl group.
117[M - C₄H₉]⁺Loss of the t-butyl group.
100[C₄H₉NCS]⁺Cleavage of the N-isopropyl bond.
74[C₃H₇NCS]⁺Cleavage of the N-t-butyl bond.
57[C₄H₉]⁺t-Butyl cation.
43[C₃H₇]⁺Isopropyl cation.
Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that would be obtained from a validation study.

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) LOD (µg/mL) LOQ (µg/mL)
N-t-Butyl-N'-isopropylthiourea8.5 (estimated)117571590.050.15
Derivative ATBDTBDTBDTBDTBDTBD
Derivative BTBDTBDTBDTBDTBDTBD

TBD: To be determined experimentally.

Visualizations

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration GC_Vial GC Vial Filtration->GC_Vial Autosampler Autosampler GC_Vial->Autosampler GC_Inlet GC Inlet Autosampler->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column MS_Detector MS Detector GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Integration Peak Integration Data_System->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: Workflow for the GC-MS analysis of N-t-Butyl-N'-isopropylthiourea.

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_frags Primary Fragments cluster_ions Further Fragments/Ions Molecule N-t-Butyl-N'-isopropylthiourea (m/z 174) Frag1 [M - CH₃]⁺ (m/z 159) Molecule->Frag1 -CH₃ Frag2 [M - C₄H₉]⁺ (m/z 117) Molecule->Frag2 -C₄H₉ Frag3 [C₄H₉NCS]⁺ (m/z 100) Molecule->Frag3 Cleavage @ N-isopropyl Frag4 [C₃H₇NCS]⁺ (m/z 74) Molecule->Frag4 Cleavage @ N-t-butyl Ion2 [C₃H₇]⁺ (m/z 43) Frag2->Ion2 Ion1 [C₄H₉]⁺ (m/z 57) Frag3->Ion1

Caption: Predicted fragmentation of N-t-Butyl-N'-isopropylthiourea in EI-MS.

Conclusion

The described GC-MS method provides a robust and reliable starting point for the analysis of N-t-Butyl-N'-isopropylthiourea and its derivatives. The protocol is suitable for qualitative and quantitative purposes in various applications, including chemical synthesis monitoring and quality control. Further validation and optimization may be necessary depending on the specific analytical requirements and sample matrices.

References

Application Notes and Protocols for the Synthesis of N-t-Butyl-N'-Isopropylthiourea Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a generalized experimental protocol for the formation of metal complexes with N-t-Butyl-N'-isopropylthiourea. Due to a lack of specific published data for this exact ligand, the following methodologies are based on established procedures for structurally similar N,N'-dialkylthiourea derivatives.[1][2][3][4][5][6] These protocols are intended to serve as a foundational guide for the synthesis and characterization of novel metal complexes for potential applications in drug development and other scientific research.

Introduction

N-substituted thioureas are versatile ligands in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals.[7] The coordination typically occurs through the sulfur atom, although bidentate chelation involving both sulfur and nitrogen is possible under certain conditions.[8] Metal complexes of thiourea derivatives are of significant interest in medicinal chemistry, exhibiting a variety of biological activities, including anticancer, antimicrobial, and antifungal properties.[9] The formation of a metal complex can enhance the therapeutic potential of the organic ligand.[9] This document outlines a general procedure for the synthesis of metal complexes using N-t-Butyl-N'-isopropylthiourea and common characterization techniques.

Experimental Protocols

Synthesis of N-t-Butyl-N'-Isopropylthiourea Ligand

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[10][11]

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Toluene (or other suitable solvent like Dichloromethane)[12]

Procedure:

  • In a reaction flask, dissolve isopropylamine in toluene.

  • Slowly add tert-butyl isothiocyanate dropwise to the stirred solution at a controlled temperature, typically between 10-25°C.[10]

  • After the addition is complete, continue stirring the reaction mixture for 2-4 hours at the same temperature.[10]

  • The resulting solid product, N-t-Butyl-N'-isopropylthiourea, can be collected by filtration.

  • Wash the filter cake with a small amount of cold solvent and dry it under vacuum. The pure product is a white crystalline solid.[10][11]

General Protocol for Metal Complex Formation

This protocol is a generalized procedure based on the synthesis of metal complexes with similar N,N'-dialkylthiourea ligands.[6] The choice of metal salt, solvent, and reaction conditions may need to be optimized for specific complexes.

Materials:

  • N-t-Butyl-N'-isopropylthiourea

  • Metal(II) halide salt (e.g., CuCl₂, NiCl₂, ZnCl₂, CoCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve N-t-Butyl-N'-isopropylthiourea in ethanol in a round-bottom flask. A typical molar ratio is 2 equivalents of the ligand to 1 equivalent of the metal salt.[6]

  • In a separate flask, dissolve the metal(II) halide salt in ethanol.

  • Slowly add the metal salt solution to the stirred solution of the thiourea ligand.

  • The reaction mixture is then typically heated to reflux for several hours (e.g., 2-6 hours).[6] The progress of the reaction can be monitored by techniques like thin-layer chromatography.

  • After cooling to room temperature, the resulting solid complex is collected by filtration.

  • Wash the precipitate with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator.

Characterization of Metal Complexes

The synthesized complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination to the metal ion can be observed. A shift in the C=S stretching band to a lower frequency is indicative of coordination through the sulfur atom.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the complex in solution. Shifts in the signals of the protons and carbons near the coordination site can confirm the formation of the complex.

  • UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center.

  • Elemental Analysis: To determine the empirical formula of the synthesized complex.

  • Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.

Data Presentation

The following table summarizes typical characterization data for metal complexes of N,N'-diisopropylthiourea, a structurally similar ligand to N-t-Butyl-N'-isopropylthiourea. This data can serve as a reference for the expected analytical results.

ComplexColorYield (%)M.p. (°C)ν(C=S) (cm⁻¹) in Ligandν(C=S) (cm⁻¹) in Complex
[CoCl₂(diptu)₂] Blue84162-164~1530~1490
[CuCl₂(diptu)₂] Green78155-157~1530~1495
[ZnCl₂(diptu)₂] White88188-190~1530~1500

Data adapted from studies on N,N'-diisopropylthiourea (diptu) complexes for illustrative purposes.[6]

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the synthesis and characterization of N-t-Butyl-N'-isopropylthiourea metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Ligand N-t-Butyl-N'-isopropylthiourea Reaction Reaction in Solvent (e.g., Ethanol, Reflux) Ligand->Reaction Metal_Salt Metal(II) Halide Metal_Salt->Reaction Complex Crude Metal Complex Reaction->Complex Precipitation Filtration Filtration Complex->Filtration Washing Washing (Ethanol, Diethyl Ether) Filtration->Washing Drying Vacuum Drying Washing->Drying Pure_Complex Pure Metal Complex Drying->Pure_Complex FTIR FTIR Spectroscopy Pure_Complex->FTIR NMR NMR Spectroscopy Pure_Complex->NMR UV_Vis UV-Vis Spectroscopy Pure_Complex->UV_Vis Elemental_Analysis Elemental Analysis Pure_Complex->Elemental_Analysis X_Ray X-ray Diffraction Pure_Complex->X_Ray

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

signaling_pathway Start Starting Materials Ligand_Prep Ligand Synthesis: tert-Butyl Isothiocyanate + Isopropylamine Start->Ligand_Prep Ligand N-t-Butyl-N'-isopropylthiourea Ligand_Prep->Ligand Complex_Formation Complexation Reaction: Ligand + Metal Salt Ligand->Complex_Formation Metal_Complex [M(Ligand)n Xm] Complex_Formation->Metal_Complex Characterization Structural & Spectroscopic Characterization Metal_Complex->Characterization Application Biological Activity Screening (e.g., Anticancer, Antimicrobial) Metal_Complex->Application

Caption: Logical relationship from synthesis to potential application of the metal complexes.

References

Application of N-t-Butyl-N'-isopropylthiourea in Antimicrobial Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Thiourea derivatives are a class of organic compounds recognized for their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] The presence of nitrogen and sulfur atoms in the thiourea backbone makes these compounds excellent ligands for metal chelation and capable of interacting with biological macromolecules, which is often attributed to their bioactivity.

N-t-Butyl-N'-isopropylthiourea, a specific disubstituted thiourea, holds potential as an antimicrobial agent. Its structural features, including the bulky t-butyl and isopropyl groups, may influence its lipophilicity and ability to penetrate microbial cell membranes. Evaluation of its antimicrobial profile is a critical step in exploring its therapeutic potential.

This document outlines standardized protocols for determining the in vitro antimicrobial activity and cytotoxicity of N-t-Butyl-N'-isopropylthiourea. These protocols are intended for researchers in microbiology, medicinal chemistry, and drug development.

Data Presentation

Quantitative data from antimicrobial and cytotoxicity assays should be organized for clear interpretation and comparison. The following tables provide a template for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) of N-t-Butyl-N'-isopropylthiourea against Various Microorganisms

Test MicroorganismGram StainN-t-Butyl-N'-isopropylthiourea MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Positive[Insert Data]Vancomycin[Insert Data]
Enterococcus faecalis (e.g., ATCC 29212)Positive[Insert Data]Ampicillin[Insert Data]
Escherichia coli (e.g., ATCC 25922)Negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative[Insert Data]Gentamicin[Insert Data]
Candida albicans (e.g., ATCC 90028)N/A (Fungus)[Insert Data]Fluconazole[Insert Data]

Table 2: Zone of Inhibition Diameters for N-t-Butyl-N'-isopropylthiourea

Test MicroorganismN-t-Butyl-N'-isopropylthiourea Concentration (µ g/disk )Zone of Inhibition (mm)Positive ControlZone of Inhibition (mm)
Staphylococcus aureus[e.g., 30][Insert Data]Vancomycin (30 µg)[Insert Data]
Escherichia coli[e.g., 30][Insert Data]Ciprofloxacin (5 µg)[Insert Data]

Table 3: Cytotoxicity of N-t-Butyl-N'-isopropylthiourea on a Mammalian Cell Line (e.g., HEK293)

Compound Concentration (µg/mL)Cell Viability (%)IC₅₀ (µg/mL)
0 (Vehicle Control)100\multirow{6}{}{[Insert Data]*}
[Insert Concentration 1][Insert Data]
[Insert Concentration 2][Insert Data]
[Insert Concentration 3][Insert Data]
[Insert Concentration 4][Insert Data]
[Insert Concentration 5][Insert Data]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[4]

Materials:

  • N-t-Butyl-N'-isopropylthiourea

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Bacterial/fungal strains

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of N-t-Butyl-N'-isopropylthiourea in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate to achieve the desired concentration range (e.g., 0.125 to 128 µg/mL).[5]

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells containing a standard antibiotic.

    • Growth Control: Wells with broth and inoculum but no compound.

    • Sterility Control: Wells with broth only.

    • Solvent Control: Wells with the highest concentration of DMSO used.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature for fungi for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism.[4]

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • N-t-Butyl-N'-isopropylthiourea solution of known concentration

  • Bacterial strains adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Positive control antibiotic disks

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[3]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of N-t-Butyl-N'-isopropylthiourea onto the agar surface. Also, place a positive control antibiotic disk.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells.[8]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • N-t-Butyl-N'-isopropylthiourea

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-t-Butyl-N'-isopropylthiourea in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate the general workflows for antimicrobial screening and the specific protocol for MIC determination.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Data Analysis Compound N-t-Butyl-N'-isopropylthiourea Stock Solution MIC MIC Determination (Broth Microdilution) Compound->MIC Disk Disk Diffusion Assay Compound->Disk Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Disk->Cytotoxicity MOA Mechanism of Action Studies (Optional) Cytotoxicity->MOA Analysis Data Analysis and Hit Identification Cytotoxicity->Analysis MOA->Analysis

Caption: General workflow for antimicrobial screening of a novel compound.

MIC_Protocol_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Microbial Inoculum (0.5 McFarland) C->D E Add Controls (Growth, Sterility, Solvent) D->E F Incubate Plate (e.g., 37°C for 18h) E->F G Read Results Visually for Turbidity F->G H Determine MIC G->H

Caption: Step-by-step workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols: N-T-Butyl-N'-Isopropylthiourea as a Potential Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea and its derivatives are well-established as effective corrosion inhibitors for steel, particularly in acidic environments.[1][2][3] These organic compounds, which contain nitrogen and sulfur heteroatoms, function by adsorbing onto the metal surface and blocking the active sites for corrosion.[4][5][6] The efficiency of thiourea derivatives is influenced by their molecular structure, including the presence of alkyl or aryl groups, which can affect the electron density on the sulfur atom and the inhibitor's adsorption characteristics.[1][6] This document provides detailed application notes and experimental protocols for the evaluation of N-T-Butyl-N'-Isopropylthiourea as a potential corrosion inhibitor for steel. The methodologies described are based on standard gravimetric and electrochemical techniques commonly employed in corrosion research.[4][6]

Compound of Interest
  • Name: N-T-Butyl-N'-Isopropylthiourea

  • CAS Number: 52599-24-3[7][8][9]

  • Molecular Formula: C8H18N2S[7][8]

  • Molecular Weight: 174.31[7][8]

  • Chemical Structure:

/ \ / CH3 CH(CH3)2 | C(CH3)3

  • Properties: This compound is a pure white crystal with a melting point of 148.5-149.5°C. It is soluble in organic solvents like acetone, chloroform, and dimethylformamide, but insoluble in aromatic hydrocarbons such as benzene and toluene.[7][10][11][12]

Mechanism of Action

The primary mechanism of corrosion inhibition by thiourea derivatives such as N-T-Butyl-N'-Isopropylthiourea involves the adsorption of the inhibitor molecules onto the steel surface.[5][6] This adsorption can be categorized as physisorption, chemisorption, or a combination of both. The sulfur atom in the thiourea molecule plays a crucial role, acting as a strong electron donor that facilitates bonding with the vacant d-orbitals of iron atoms on the steel surface.[2][4] This forms a protective layer that isolates the metal from the corrosive environment.[13][14]

Several factors influence the adsorption process:

  • Electron Density: The presence of electron-donating groups, like the t-butyl and isopropyl alkyl chains in N-T-Butyl-N'-Isopropylthiourea, can increase the electron density on the sulfur atom, enhancing its ability to bond with the metal surface.[1]

  • Molecular Size: Larger molecules may offer greater surface coverage, leading to improved inhibition efficiency.[6]

  • Corrosive Medium: The nature and concentration of the acid, as well as the temperature, can significantly impact the inhibitor's performance.[5]

InhibitionMechanism cluster_solution Corrosive Solution cluster_surface Steel Surface H+ H+ Fe Fe (Steel) H+->Fe Corrosion Attack Cl- Cl- Cl-->Fe Pitting Corrosion Inhibitor N-T-Butyl-N'-Isopropylthiourea AdsorbedLayer Protective Adsorbed Layer Inhibitor->AdsorbedLayer Adsorption (Physisorption/Chemisorption) AdsorbedLayer->Fe Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition by N-T-Butyl-N'-Isopropylthiourea.

Data Presentation

The following tables present a template for summarizing the quantitative data obtained from the experimental evaluation of N-T-Butyl-N'-Isopropylthiourea. The values provided are illustrative and based on typical results for similar thiourea derivatives.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
0 (Blank)25.01.25--
0.110.00.5060.00.60
0.55.00.2580.00.80
1.02.50.12590.00.90
2.01.50.07594.00.94

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-45010070120-
0.1-440406811560.0
0.5-435226511078.0
1.0-425116210589.0
2.0-42076010093.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)200150-
0.15009060.0
0.59506578.9
1.019004089.5
2.030002593.3

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of N-T-Butyl-N'-Isopropylthiourea.

Weight Loss Measurements

Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor by measuring the weight loss of steel coupons over a specified period.

Materials:

  • Steel coupons of known dimensions and composition

  • N-T-Butyl-N'-Isopropylthiourea

  • Corrosive medium (e.g., 1 M HCl)

  • Acetone, ethanol, and distilled water for cleaning

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

Procedure:

  • Mechanically polish the steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol and distilled water, and finally dry them.

  • Accurately weigh each coupon using an analytical balance.

  • Prepare the corrosive solutions with and without various concentrations of N-T-Butyl-N'-Isopropylthiourea.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • Where: W = weight loss in mg, D = density of steel in g/cm³, A = area of the coupon in cm², T = immersion time in hours.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where: CR_blank = corrosion rate in the absence of the inhibitor, CR_inh = corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine electrochemical parameters like corrosion potential (Ecorr) and corrosion current density (Icorr).[15]

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Steel working electrode, platinum counter electrode, and saturated calomel reference electrode (SCE)

  • N-T-Butyl-N'-Isopropylthiourea

  • Corrosive medium with and without inhibitor

Procedure:

  • Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode to a mirror finish, then clean and dry it as described in the weight loss protocol.

  • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.

  • Fill the cell with the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Determine Ecorr and Icorr from the Tafel plot by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

      • Where: Icorr_blank = corrosion current density in the absence of the inhibitor, Icorr_inh = corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of a protective film on the steel surface and to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[15][16]

Materials:

  • EIS-capable potentiostat/galvanostat

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • N-T-Butyl-N'-Isopropylthiourea

  • Corrosive medium with and without inhibitor

Procedure:

  • Set up the electrochemical cell as described in the potentiodynamic polarization protocol.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Analyze the resulting Nyquist and Bode plots. The Nyquist plot for a simple corrosion process will typically show a semicircle.

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain values for Rct and Cdl.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

      • Where: Rct_blank = charge transfer resistance in the absence of the inhibitor, Rct_inh = charge transfer resistance in the presence of the inhibitor.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_experiments Corrosion Testing cluster_analysis Data Analysis SteelPrep Steel Coupon/Electrode Preparation (Polishing, Cleaning, Weighing) WeightLoss Weight Loss Measurement SteelPrep->WeightLoss Polarization Potentiodynamic Polarization SteelPrep->Polarization EIS Electrochemical Impedance Spectroscopy SteelPrep->EIS SolutionPrep Solution Preparation (Corrosive Medium +/- Inhibitor) SolutionPrep->WeightLoss SolutionPrep->Polarization SolutionPrep->EIS SurfaceAnalysis Surface Analysis (Optional) (SEM, XPS) WeightLoss->SurfaceAnalysis CalcCR Calculate Corrosion Rate & Inhibition Efficiency WeightLoss->CalcCR Tafel Tafel Extrapolation (Ecorr, Icorr) Polarization->Tafel EquivalentCircuit Equivalent Circuit Modeling (Rct, Cdl) EIS->EquivalentCircuit Microscopy Microscopic & Compositional Analysis SurfaceAnalysis->Microscopy

References

Troubleshooting & Optimization

Technical Support Center: N-t-Butyl-N'-isopropylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-t-Butyl-N'-isopropylthiourea. Our aim is to help you improve your reaction yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing N-t-Butyl-N'-isopropylthiourea?

The most common and direct method for synthesizing N-t-Butyl-N'-isopropylthiourea is the nucleophilic addition of isopropylamine to tert-butyl isothiocyanate.[1][2][3] This reaction is typically carried out in an organic solvent.

Q2: Why am I experiencing a low yield in my synthesis?

Low yields in the synthesis of N-t-Butyl-N'-isopropylthiourea are often attributed to steric hindrance. The bulky tert-butyl and isopropyl groups can impede the approach of the amine's nitrogen to the electrophilic carbon of the isothiocyanate, slowing down the reaction and potentially leading to incomplete conversion. Other factors can include suboptimal reaction conditions, reagent purity, and the presence of moisture.

Q3: What are the ideal reaction conditions for this synthesis?

Based on available literature, the reaction is typically performed at a temperature range of 10-25°C.[3] The dropwise addition of tert-butyl isothiocyanate is recommended, followed by a stirring period of 2-4 hours to ensure the reaction goes to completion.[3]

Q4: How can I purify the final product?

N-t-Butyl-N'-isopropylthiourea is a solid crystalline product.[1][3] Purification can be achieved through filtration of the reaction mixture, followed by washing the filter cake with a suitable solvent to remove any unreacted starting materials or soluble impurities. The product can then be dried.[3] Recrystallization from a solvent in which the thiourea has limited solubility at room temperature but is soluble at higher temperatures can also be an effective purification method. The product is reportedly soluble in acetone, chloroform, and dimethylformamide, and insoluble in aromatic hydrocarbons like benzene and toluene.[1][3]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution Rationale
Steric Hindrance Increase reaction temperature moderately (e.g., to 40-50°C). Prolong the reaction time and monitor progress using TLC. Consider using microwave-assisted synthesis if available.Higher temperatures provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can significantly accelerate reactions involving sterically hindered molecules.
Low Reagent Purity Ensure the purity of both tert-butyl isothiocyanate and isopropylamine. Use freshly distilled reagents if necessary.Impurities can interfere with the reaction or introduce side reactions, leading to lower yields.
Presence of Moisture Conduct the reaction under anhydrous conditions. Use dry solvents and glassware.Isothiocyanates can react with water, which will consume the starting material and reduce the yield of the desired thiourea.
Improper Stoichiometry Ensure an accurate 1:1 molar ratio of isopropylamine to tert-butyl isothiocyanate. A slight excess of the amine can sometimes be beneficial.An incorrect ratio of reactants will lead to unreacted starting material and a lower theoretical yield.
Issue 2: Formation of Side Products/Impurities

While specific side products for this reaction are not extensively documented in the provided search results, general side reactions in thiourea synthesis can include the formation of symmetrical thioureas (if there's a competing amine) or degradation of the isothiocyanate.

Possible Cause Suggested Solution Rationale
Isothiocyanate Degradation Use fresh or properly stored tert-butyl isothiocyanate. Avoid prolonged exposure to high temperatures or moisture.Isothiocyanates can be sensitive to heat and moisture, leading to decomposition products that can contaminate the final product.
Reaction with Solvent Choose an inert solvent for the reaction. Toluene and chlorobenzene have been reported for similar syntheses.A reactive solvent could potentially react with the starting materials or the product, leading to impurities.

Data Presentation

Table 1: Qualitative Impact of Reaction Parameters on Yield

This table provides a general overview of how changing key reaction parameters can affect the yield of N-t-Butyl-N'-isopropylthiourea, based on general principles of organic chemistry and information on sterically hindered thiourea synthesis.

ParameterLow SettingModerate SettingHigh SettingGeneral Trend for Yield Improvement
Temperature Slower reaction, potentially incompleteOptimal for balancing reaction rate and side reactionsMay increase rate but also risk of side reactions/decompositionModerate increase may be beneficial
Reaction Time Incomplete reactionGenerally sufficient for high conversionMay not significantly increase yield after completionEnsure sufficient time for full conversion
Reactant Concentration Slower reaction rateFavorable for bimolecular reactionMay increase rate, but solubility could be an issueModerate concentration is generally preferred
Solvent Polarity Non-polar (e.g., Toluene)Aprotic (e.g., Dichloromethane)Polar aprotic (e.g., DMF)Aprotic solvents are generally suitable

Experimental Protocols

Key Experiment: Synthesis of N-t-Butyl-N'-isopropylthiourea

This protocol is a generalized procedure based on the available literature.[3]

Materials:

  • Isopropylamine

  • tert-Butyl isothiocyanate

  • Toluene (anhydrous)

  • Reaction kettle or round-bottom flask with a stirrer and dropping funnel

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Set up the reaction vessel under an inert atmosphere to exclude moisture.

  • Charge the reaction vessel with anhydrous toluene and isopropylamine.

  • Begin stirring the solution and cool the vessel to 10-15°C using an ice bath.

  • Slowly add tert-butyl isothiocyanate dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature between 10-25°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solid product, N-t-Butyl-N'-isopropylthiourea, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of cold toluene to remove any residual impurities.

  • Dry the purified product under vacuum to obtain the final N-t-Butyl-N'-isopropylthiourea.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware charge_flask Charge Flask with Isopropylamine & Toluene setup_glassware->charge_flask cool_mixture Cool Mixture (10-15°C) charge_flask->cool_mixture add_isothiocyanate Dropwise Addition of tert-Butyl Isothiocyanate (1-2 hours) cool_mixture->add_isothiocyanate react Stir at Room Temp (2-4 hours) add_isothiocyanate->react filter_product Filter Precipitated Solid react->filter_product wash_product Wash with Cold Toluene filter_product->wash_product dry_product Dry under Vacuum wash_product->dry_product final_product N-t-Butyl-N'-isopropylthiourea dry_product->final_product

Caption: Experimental workflow for the synthesis of N-t-Butyl-N'-isopropylthiourea.

troubleshooting_yield start Low Yield Observed check_steric Primary Suspect: Steric Hindrance start->check_steric increase_temp Increase Temperature (e.g., to 40-50°C) check_steric->increase_temp Yes check_reagents Check Reagent Purity & Stoichiometry check_steric->check_reagents No prolong_time Prolong Reaction Time (Monitor by TLC) increase_temp->prolong_time success Yield Improved prolong_time->success purify_reagents Use Freshly Distilled Reagents check_reagents->purify_reagents Purity Issue verify_ratio Ensure 1:1 Molar Ratio check_reagents->verify_ratio Stoichiometry Issue check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK purify_reagents->success verify_ratio->success anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture Suspected solvent Confirm Inert Solvent check_conditions->solvent Solvent Issue anhydrous->success solvent->success

Caption: Troubleshooting logic for improving the yield of N-t-Butyl-N'-isopropylthiourea.

References

Technical Support Center: Synthesis of N-t-Butyl-N'-isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-t-Butyl-N'-isopropylthiourea.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of N-t-Butyl-N'-isopropylthiourea can arise from several factors. Here are the common causes and troubleshooting solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reaction between tert-butyl isothiocyanate and isopropylamine is generally exothermic but may require time to go to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the initial reaction time, consider extending the stirring period or gently heating the reaction mixture.

  • Purity of Starting Materials:

    • Cause: Impurities in either tert-butyl isothiocyanate or isopropylamine can lead to side reactions, reducing the yield of the desired product.

    • Solution: Ensure the purity of your starting materials. Use freshly distilled reagents if purity is a concern. Isopropylamine can absorb water and carbon dioxide from the atmosphere, so use from a freshly opened bottle is recommended.

  • Side Reactions:

    • Cause: Formation of symmetrically disubstituted thioureas (1,3-di-tert-butylthiourea or 1,3-diisopropylthiourea) can occur if the stoichiometry is not carefully controlled or if there are impurities.

    • Solution: Add the tert-butyl isothiocyanate dropwise to the solution of isopropylamine to maintain a molar excess of the amine initially, which favors the formation of the unsymmetrical product.

Q2: I am observing unexpected peaks in my analytical data (NMR, GC-MS) after the synthesis. What could these side products be?

A2: The most likely side products in the synthesis of N-t-Butyl-N'-isopropylthiourea are unreacted starting materials and symmetrically disubstituted thioureas.

  • Unreacted Starting Materials:

    • tert-Butyl isothiocyanate: This may be observed if an insufficient amount of isopropylamine was used or the reaction did not go to completion.

    • Isopropylamine: While volatile, it may be present in the crude product if a large excess was used.

  • Symmetrically Disubstituted Thioureas:

    • 1,3-di-tert-butylthiourea: This can form if there is a localized high concentration of tert-butyl isothiocyanate that reacts with itself or with a tert-butylamine impurity.

    • 1,3-diisopropylthiourea: This can form from the reaction of an isothiocyanate impurity in the isopropylamine starting material or through a side reaction involving carbon disulfide if it is present as an impurity.

Q3: How can I purify my N-t-Butyl-N'-isopropylthiourea product to remove these side products?

A3: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: N-t-Butyl-N'-isopropylthiourea is a solid and can be purified by recrystallization from a suitable solvent system. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then allow it to cool slowly to form crystals. The symmetrically substituted thioureas and unreacted starting materials may have different solubilities and remain in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from less polar impurities like unreacted tert-butyl isothiocyanate and more polar impurities.

Quantitative Data on Potential Side Products

The following table summarizes hypothetical but realistic quantitative data for a typical synthesis of N-t-Butyl-N'-isopropylthiourea, highlighting the potential distribution of the main product and common side products as might be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture.

CompoundRetention Time (min) (Hypothetical)Relative Abundance (%) (Hypothetical)
Isopropylamine2.5< 1
tert-Butyl isothiocyanate5.81 - 3
1,3-Diisopropylthiourea8.20.5 - 2
N-t-Butyl-N'-isopropylthiourea 10.5 90 - 95
1,3-Di-tert-butylthiourea12.11 - 4

Note: This data is for illustrative purposes and actual results may vary depending on reaction conditions and purity of starting materials.

Experimental Protocol

Synthesis of N-t-Butyl-N'-isopropylthiourea

Materials:

  • tert-Butyl isothiocyanate (1.0 eq)

  • Isopropylamine (1.05 eq)

  • Toluene (or another suitable solvent like dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add isopropylamine and toluene.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add tert-butyl isothiocyanate dropwise to the stirred solution of isopropylamine over a period of 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis Pathway and Potential Side Reactions

G TBI tert-Butyl isothiocyanate Product N-t-Butyl-N'-isopropylthiourea TBI->Product + Isopropylamine DiTBT 1,3-Di-tert-butylthiourea TBI->DiTBT + tert-Butylamine (impurity) or self-reaction IPA Isopropylamine IPA->Product DiIPT 1,3-Diisopropylthiourea IPA->DiIPT + Isopropyl isothiocyanate (impurity)

Caption: Reaction scheme for the synthesis of N-t-Butyl-N'-isopropylthiourea and the formation of potential side products.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion Impure Impure? CheckPurity->Impure Incomplete Incomplete? CheckCompletion->Incomplete Impure->Incomplete No Purify Purify/Distill Starting Materials Impure->Purify Yes Extend Extend Reaction Time / Gentle Heating Incomplete->Extend Yes Reassess Re-run Reaction and Assess Yield Incomplete->Reassess No Purify->Reassess Extend->Reassess

Caption: A troubleshooting workflow to diagnose and address low yields in the synthesis.

Logical Relationship of Potential Impurities

G CrudeProduct Crude Product UnreactedSM Unreacted Starting Materials CrudeProduct->UnreactedSM SymmetricalThioureas Symmetrical Thioureas CrudeProduct->SymmetricalThioureas TBI tert-Butyl isothiocyanate UnreactedSM->TBI IPA Isopropylamine UnreactedSM->IPA DiTBT 1,3-Di-tert-butylthiourea SymmetricalThioureas->DiTBT DiIPT 1,3-Diisopropylthiourea SymmetricalThioureas->DiIPT

Caption: Classification of potential impurities found in the crude product mixture.

Technical Support Center: N-t-Butyl-N'-Isopropylthiourea Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the purification of N-t-Butyl-N'-isopropylthiourea.

Troubleshooting Guides

This section provides a question-and-answer guide to address specific issues that may arise during the purification of N-t-Butyl-N'-isopropylthiourea.

Question: My purified N-t-Butyl-N'-isopropylthiourea has a low or broad melting point range. What are the possible causes and solutions?

Answer: A low or broad melting point range is a primary indicator of impurities. The reported melting point for pure N-t-Butyl-N'-isopropylthiourea is in the range of 148.5-152°C.[1][2] Deviations from this range can be attributed to several factors:

  • Residual Solvents: The compound may not be completely dry. Ensure the crystals are dried thoroughly under a vacuum, preferably at a slightly elevated temperature (e.g., 40-50°C), to remove any remaining solvent from the recrystallization process.

  • Unreacted Starting Materials: The most likely impurities are unreacted tert-butyl isothiocyanate and isopropylamine from the synthesis.

  • Side Products: Depending on the reaction conditions, side products could have formed.

Recommended Solutions:

  • Thorough Drying: Ensure the purified crystals are dried under vacuum to a constant weight.

  • Recrystallization: If the melting point is still low, a second recrystallization is recommended. Pay close attention to the solvent choice and cooling rate.

  • Alternative Purification: If recrystallization does not improve the purity, consider column chromatography.

Question: I am observing a low yield after recrystallization. What can I do to improve it?

Answer: Low recovery after recrystallization is a common issue. Here are some potential causes and their solutions:

  • Inappropriate Solvent Choice: The solvent might be too good at dissolving the compound even at low temperatures. While N-t-Butyl-N'-isopropylthiourea is soluble in acetone and chloroform, these might be too effective for high-yield recrystallization.[1]

  • Excessive Solvent Usage: Using too much hot solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.[3]

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

Recommended Solutions:

  • Optimize Solvent System: Conduct small-scale solubility tests to find a solvent or solvent mixture where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are often good starting points for thiourea derivatives.[4]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[3]

  • Sufficient Crystallization Time: Ensure that crystallization appears complete before filtering.

Question: The recrystallized product is colored (e.g., yellow or brown), but it should be a white crystal. How can I remove the color?

Answer: A colored product indicates the presence of colored organic impurities or degradation products.

Recommended Solution:

  • Activated Carbon Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities before allowing the solution to cool and crystallize. It is crucial to keep the solution hot during this step to prevent premature crystallization of the desired product.[3]

Question: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent to form a liquid phase instead of dissolving, or when the dissolved solid separates out as an oil upon cooling.[3] This often happens if the melting point of the solute is lower than the boiling point of the solvent or if the solution is supersaturated with impurities.

Recommended Solutions:

  • Reheat and Add Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool very slowly. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

  • Change Solvent: Consider using a solvent with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of N-t-Butyl-N'-isopropylthiourea?

A1: The synthesis involves the reaction of tert-butyl isothiocyanate and isopropylamine.[1] Therefore, the most probable impurities are:

  • Unreacted tert-butyl isothiocyanate

  • Unreacted isopropylamine

  • Potential side products from the reaction of isothiocyanate with any water present in the reaction mixture.

Q2: What is a good starting solvent for the recrystallization of N-t-Butyl-N'-isopropylthiourea?

A2: Based on its known solubility, a good starting point for recrystallization would be a polar protic solvent like ethanol or isopropanol.[4] It is known to be insoluble in non-polar aromatic hydrocarbons like toluene and benzene.[1] A mixed solvent system, such as ethanol/water or acetone/hexane, could also be effective. Small-scale trials are always recommended to find the optimal solvent system.

Q3: What analytical techniques can I use to assess the purity of my N-t-Butyl-N'-isopropylthiourea?

A3: Besides melting point determination, the following techniques are highly recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the compound and identify and quantify impurities if their signals do not overlap with the product signals.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

Data Presentation

Table 1: Physicochemical Properties of N-t-Butyl-N'-isopropylthiourea

PropertyValueReference
Molecular FormulaC₈H₁₈N₂S[5]
Molecular Weight174.31 g/mol [5]
AppearancePure white crystals[6]
Melting Point148.5 - 152 °C[1][2]
SolubilitySoluble in acetone, chloroform, dimethylformamide. Insoluble in benzene, toluene.[6]

Experimental Protocols

General Recrystallization Protocol for N-t-Butyl-N'-isopropylthiourea

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol).

  • Dissolution: Place the crude N-t-Butyl-N'-isopropylthiourea in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture on a hot plate while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other solids are present, perform a hot gravity filtration to remove them, ensuring the solution remains hot to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

G Troubleshooting Workflow for N-t-Butyl-N'-isopropylthiourea Purification cluster_start Initial State cluster_purification Purification Step cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Path start Crude N-t-Butyl-N'-isopropylthiourea recrystallization Recrystallization start->recrystallization analysis Melting Point & Purity Check recrystallization->analysis pure Pure Product analysis->pure Meets Specs impure Impure Product analysis->impure Fails Specs low_yield Low Yield? impure->low_yield oiling_out Oiling Out? low_yield->oiling_out No optimize_solvent Optimize Solvent / Use Less low_yield->optimize_solvent Yes colored Colored Product? oiling_out->colored No slow_cool Slow Cooling oiling_out->slow_cool Yes charcoal Treat with Activated Carbon colored->charcoal Yes optimize_solvent->recrystallization slow_cool->recrystallization charcoal->recrystallization Synthesis_Impurities Potential Impurities in Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Reaction Mixture reactant1 tert-Butyl Isothiocyanate reaction Synthesis reactant1->reaction reactant2 Isopropylamine reactant2->reaction product N-t-Butyl-N'-isopropylthiourea reaction->product impurity1 Unreacted tert-Butyl Isothiocyanate reaction->impurity1 impurity2 Unreacted Isopropylamine reaction->impurity2 impurity3 Side Products reaction->impurity3

References

stability of N-T-Butyl-N'-Isopropylthiourea under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-t-Butyl-N'-isopropylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of N-t-Butyl-N'-isopropylthiourea under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-t-Butyl-N'-isopropylthiourea?

A1: The stability of N-t-Butyl-N'-isopropylthiourea, like other thiourea derivatives, is primarily influenced by several factors:

  • pH: Both acidic and alkaline conditions can potentially accelerate the degradation of thiourea compounds.[1]

  • Temperature: Elevated temperatures can lead to thermal decomposition.[1][2]

  • Humidity: Thiourea and its derivatives are often hygroscopic, and moisture can facilitate hydrolysis and oxidative degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1][3]

  • Oxidizing Agents: Thioureas are susceptible to oxidation, which can lead to the formation of various degradation products, including the corresponding urea derivative and sulfates.[4][5]

Q2: What are the visible signs of N-t-Butyl-N'-isopropylthiourea degradation?

A2: Degradation of N-t-Butyl-N'-isopropylthiourea, which is typically a white crystalline solid, may be indicated by several observable changes:[1]

  • Color Change: The development of a yellowish tint can be a sign of oxidation or photodegradation.[1]

  • Odor: The emission of ammonia or sulfurous odors can indicate thermal decomposition or hydrolysis.[1]

  • Clumping: Due to its hygroscopic nature, the absorption of moisture can lead to the material clumping together.[1]

  • Change in Solubility: The formation of insoluble degradation products may be observed.[1]

Q3: What are the recommended storage conditions for N-t-Butyl-N'-isopropylthiourea?

A3: To ensure the stability and integrity of N-t-Butyl-N'-isopropylthiourea, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place, ideally at room temperature.[6]

  • Atmosphere: Keep in a tightly sealed container to protect from moisture and air. For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere, such as nitrogen or argon.[1]

  • Light: Protect from light by using an amber or opaque container and storing it in a dark location.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving N-t-Butyl-N'-isopropylthiourea.

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of N-t-Butyl-N'-isopropylthiourea due to improper storage or handling.- Use a fresh batch of the compound. - Verify the purity of the stored compound using an analytical technique such as HPLC or melting point determination before use.[7] - Ensure storage conditions are optimal (cool, dry, dark, and tightly sealed).[1]
The solid N-t-Butyl-N'-isopropylthiourea appears yellowed. Oxidation or photodegradation.- Store the compound in a tightly sealed, amber glass container. - For enhanced protection, purge the container with an inert gas (e.g., nitrogen) before sealing.[1]
A precipitate forms in a solution of N-t-Butyl-N'-isopropylthiourea. Degradation leading to the formation of insoluble byproducts, or the solubility limit has been exceeded.- Prepare fresh solutions immediately before use. - If solutions must be stored, filter them before use and consider refrigeration if the compound's solubility permits.[1]
Reaction yields are lower than expected. Decomposition of N-t-Butyl-N'-isopropylthiourea under the reaction conditions (e.g., high temperature, extreme pH).- Monitor the reaction for the appearance of degradation products using TLC or HPLC. - If degradation is suspected, consider modifying the reaction conditions (e.g., lowering the temperature, using a milder base or acid).

Experimental Protocols

Protocol 1: Forced Degradation Study of N-t-Butyl-N'-isopropylthiourea

Objective: To investigate the intrinsic stability of N-t-Butyl-N'-isopropylthiourea under various stress conditions to identify potential degradation products and pathways. This information is crucial for the development of stability-indicating analytical methods.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N-t-Butyl-N'-isopropylthiourea in a suitable solvent where it is known to be soluble, such as acetone, chloroform, or dimethylformamide.[6][8][9] The concentration will depend on the sensitivity of the analytical method used for monitoring.

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for a specified period.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (m.p. 148.5-149.5°C) for a specified period.[6][8][9] Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified period. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining N-t-Butyl-N'-isopropylthiourea and detect any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying N-t-Butyl-N'-isopropylthiourea from its potential degradation products, process impurities, and other components in a sample matrix.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column Selection: A reversed-phase column, such as a C18 or C8, is a common starting point for the analysis of moderately polar compounds like thiourea derivatives.

  • Mobile Phase Selection and Optimization:

    • Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • If peak shape is poor, consider adding a buffer to control the pH of the mobile phase. Phosphoric acid can be used to adjust the pH.[1]

    • A gradient elution may be necessary to separate all components with good resolution in a reasonable time. A typical gradient could start with a higher proportion of the aqueous phase and gradually increase the organic phase.

  • Detection Wavelength: Monitor the UV absorbance at a wavelength where N-t-Butyl-N'-isopropylthiourea and its expected degradation products have significant absorbance. A photodiode array (PDA) detector is useful for determining the optimal wavelength and for peak purity analysis.

  • Method Validation: Once the chromatographic conditions are optimized, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Example HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with 95:5 (A:B), ramp to 10:90 (A:B) over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 242 nm
Injection Volume 10 µL

Data Presentation

Table 1: Physicochemical Properties of N-t-Butyl-N'-isopropylthiourea
Property Value Reference
Molecular Formula C8H18N2S[6][9]
Molecular Weight 174.31 g/mol [6][9]
Melting Point 148.5 - 149.5 °C[6][8][9]
Appearance White crystalline solid[6][8][9]
Solubility Insoluble in benzene, toluene; Soluble in acetone, chloroform, dimethylformamide.[6][8][9]
Table 2: Summary of Forced Degradation Conditions and Expected Observations
Stress Condition Reagents/Parameters Expected Degradation Pathway Potential Degradation Products
Acidic 0.1 M HCl, 60°CHydrolysisIsopropylamine, tert-butylamine, hydrogen sulfide
Alkaline 0.1 M NaOH, Room TempHydrolysisIsopropylamine, tert-butylamine, hydrogen sulfide
Oxidative 3% H2O2, Room TempOxidationN-t-Butyl-N'-isopropylurea, Sulfates
Thermal >100°C (below m.p.)DecompositionAmmonia, hydrogen sulfide, isothiocyanates
Photolytic UV/Visible LightPhotodegradationVarious photoproducts

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment start Start: N-t-Butyl-N'-isopropylthiourea Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation Stress Samples hplc_development Stability-Indicating HPLC Method Development forced_degradation->hplc_development Degradation Samples for Method Optimization validation Method Validation (ICH Guidelines) hplc_development->validation Optimized Method stability_testing Long-term and Accelerated Stability Testing validation->stability_testing Validated Method end End: Establish Shelf-life and Storage Conditions stability_testing->end Stability Data

Caption: Workflow for assessing the stability of N-t-Butyl-N'-isopropylthiourea.

G cluster_degradation Potential Degradation Pathways parent N-t-Butyl-N'-isopropylthiourea hydrolysis Hydrolysis (Acidic/Alkaline Conditions) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation thermal Thermal Decomposition (Heat) parent->thermal hydrolysis_products Isopropylamine + tert-Butylamine + H2S hydrolysis->hydrolysis_products oxidation_products N-t-Butyl-N'-isopropylurea + Sulfates oxidation->oxidation_products thermal_products NH3 + H2S + Isothiocyanates thermal->thermal_products

References

optimizing reaction parameters for N-T-Butyl-N'-Isopropylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-t-Butyl-N'-isopropylthiourea. It includes detailed experimental protocols, a troubleshooting guide, and frequently asked questions to facilitate the optimization of reaction parameters and address common experimental challenges.

Experimental Protocols

The synthesis of N-t-Butyl-N'-isopropylthiourea is typically achieved through the nucleophilic addition of isopropylamine to tert-butyl isothiocyanate. Below are two detailed experimental protocols derived from established synthetic methods.

Protocol 1: Synthesis in Toluene

This protocol details the reaction using toluene as the solvent.

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, charge isopropylamine and toluene.

  • Begin stirring the solution at a controlled temperature of 10-25 °C.

  • Slowly add tert-butyl isothiocyanate dropwise to the stirred solution over a period of 1-2 hours.

  • After the addition is complete, maintain the reaction mixture at the same temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Upon completion, the product may precipitate out of the solution. Collect the solid product by filtration.

  • The collected solid is the crude N-t-Butyl-N'-isopropylthiourea. Wash the filter cake with a small amount of cold toluene to remove any soluble impurities.

  • Dry the purified product in a vacuum oven at a suitable temperature.

Protocol 2: Synthesis in Chlorobenzene

This protocol outlines the synthesis using chlorobenzene as the solvent, which may be beneficial for its higher boiling point and different solubility profile.[1]

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Chlorobenzene

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Cooling bath

  • Heating mantle with temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Add tert-butyl isothiocyanate to chlorobenzene in a round-bottom flask with a weight ratio of 1:4-8 (isothiocyanate:chlorobenzene) and stir for 10-40 minutes.[1]

  • Cool the mixture to 0-30 °C using a cooling bath.[1]

  • Dropwise, add isopropylamine over a period of 0.5-2 hours. The molar ratio of isopropylamine to tert-butyl isothiocyanate should be in the range of 1:0.9 to 1:1.1.[1]

  • After the addition is complete, heat the reaction mixture to 20-50 °C and maintain it for 2-6 hours.[1]

  • Cool the reaction mixture to 0-20 °C to facilitate product precipitation.[1]

  • Collect the precipitated solid by filtration.

  • Dry the product to obtain N-t-Butyl-N'-isopropylthiourea.[1]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key reaction parameters from the described protocols to aid in the optimization of the synthesis of N-t-Butyl-N'-isopropylthiourea.

ParameterProtocol 1 (Toluene)Protocol 2 (Chlorobenzene)[1]
Solvent TolueneChlorobenzene
Molar Ratio (Isopropylamine:tert-Butyl Isothiocyanate) Not specified, typically equimolar1:0.9 - 1:1.1
Temperature (Addition) 10-25 °C0-30 °C
Temperature (Reaction) 10-25 °C20-50 °C
Reaction Time (Post-addition) 2-4 hours2-6 hours
Product Isolation FiltrationFiltration after cooling

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Amine Isopropylamine Mixing Mix Amine and Solvent Amine->Mixing Isothiocyanate tert-Butyl Isothiocyanate Addition Dropwise addition of Isothiocyanate (Controlled Temperature) Isothiocyanate->Addition Solvent Solvent (Toluene or Chlorobenzene) Solvent->Mixing Mixing->Addition Stirring Stirring at Reaction Temperature Addition->Stirring Precipitation Precipitation/Crystallization Stirring->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Product N-t-Butyl-N'-Isopropylthiourea Drying->Final_Product

Caption: Experimental workflow for the synthesis of N-t-Butyl-N'-isopropylthiourea.

troubleshooting_guide cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up Problems start Low or No Product Yield? reagent_quality Check Reagent Purity (esp. Isothiocyanate) start->reagent_quality Yes temp_issue Is reaction temperature optimal? start->temp_issue No, reagents are fine reagent_solution Use fresh/purified isothiocyanate. Store properly. reagent_quality->reagent_solution time_issue Is reaction time sufficient? temp_issue->time_issue Yes temp_solution Increase temperature for hindered reactants. Ensure proper cooling during addition. temp_issue->temp_solution No time_solution Monitor reaction by TLC. Prolong reaction time if necessary. time_issue->time_solution No solubility_issue Product soluble in filtrate? time_issue->solubility_issue Yes solubility_solution Cool filtrate to lower temperature. Consider anti-solvent addition. solubility_issue->solubility_solution Yes

Caption: Troubleshooting guide for low yield in N-t-Butyl-N'-isopropylthiourea synthesis.

Troubleshooting Guide

Q1: I am experiencing a very low or no yield of the desired product. What could be the issue?

A1: Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Reagent Quality: The stability of tert-butyl isothiocyanate is crucial. It can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or recently purified batch.

  • Reaction Temperature: The reaction between an amine and an isothiocyanate is generally exothermic. If the temperature during the addition of the isothiocyanate is not controlled, side reactions can occur. Conversely, if the reactants are sterically hindered, a slightly elevated temperature during the reaction phase might be necessary to drive the reaction to completion.

  • Reaction Time: The reaction may not have reached completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. If the reaction appears to have stalled, consider extending the reaction time.

  • Incomplete Precipitation: The product might be partially soluble in the solvent, leading to losses during filtration. Try cooling the reaction mixture to a lower temperature before filtration to maximize precipitation.

Q2: My final product is impure. What are the likely impurities and how can I remove them?

A2: Common impurities include unreacted starting materials or byproducts from side reactions.

  • Unreacted Starting Materials: If the reaction did not go to completion, you might have residual isopropylamine or tert-butyl isothiocyanate. Washing the crude product with a solvent in which the product is sparingly soluble but the starting materials are soluble can help.

  • Symmetrical Thiourea Formation: Although less common in this specific synthesis, the formation of symmetrical N,N'-di-tert-butylthiourea or N,N'-diisopropylthiourea is a potential side reaction in thiourea synthesis.

  • Purification: If washing is insufficient, recrystallization from a suitable solvent (such as ethanol or acetone, in which the product is soluble at high temperatures and insoluble at low temperatures) is a highly effective purification method. Column chromatography can also be employed for purification if necessary.

Q3: The reaction mixture turned a dark color. Is this normal?

A3: While a slight color change can be normal, a significant darkening of the reaction mixture could indicate decomposition of the isothiocyanate or other side reactions. This is more likely if the reaction temperature is too high or if the reagents are impure. If this occurs, it is advisable to check the purity of your starting materials and ensure proper temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N,N'-disubstituted thioureas like N-t-Butyl-N'-isopropylthiourea?

A1: The most widely used and generally high-yielding method is the reaction of an isothiocyanate (in this case, tert-butyl isothiocyanate) with a primary or secondary amine (isopropylamine).[2]

Q2: How do steric effects of the t-butyl and isopropyl groups influence the reaction?

A2: Both the t-butyl and isopropyl groups are sterically bulky. This steric hindrance can slow down the rate of the nucleophilic attack of the amine on the isothiocyanate. To overcome this, it might be necessary to use slightly elevated reaction temperatures or longer reaction times compared to syntheses with less hindered amines and isothiocyanates.[2]

Q3: What analytical techniques can be used to confirm the identity and purity of the synthesized N-t-Butyl-N'-isopropylthiourea?

A3: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: The melting point of pure N-t-Butyl-N'-isopropylthiourea is reported to be in the range of 148.5-152 °C.[3][4] A broad melting range or a melting point lower than the literature value can indicate the presence of impurities.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the t-butyl and isopropyl groups.

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=S functional groups.

  • Chromatography:

    • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the product with high accuracy.

Q4: Are there any safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, as isothiocyanates can be volatile and have pungent odors.

  • Handling Reagents: Isopropylamine is a flammable and corrosive liquid. tert-Butyl isothiocyanate is a lachrymator and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

Technical Support Center: Degradation of N-t-Butyl-N'-isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-t-Butyl-N'-isopropylthiourea. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for N-t-Butyl-N'-isopropylthiourea?

A1: While specific degradation studies on N-t-Butyl-N'-isopropylthiourea are not extensively documented, based on the chemistry of thioureas and the metabolism of related pesticides, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: Under acidic or basic conditions, the thiourea bond can be cleaved, potentially yielding t-butylamine, isopropylamine, and carbonyl sulfide (which can further hydrolyze to carbon dioxide and hydrogen sulfide).

  • Oxidation: The sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding urea (N-t-Butyl-N'-isopropylurea) and sulfate. Additionally, the t-butyl and isopropyl groups can be oxidized to their respective alcohols.

  • Photodegradation: Exposure to UV light can induce cleavage of the C-N and C=S bonds, leading to a variety of smaller degradation products.

Q2: What are the visible signs that my sample of N-t-Butyl-N'-isopropylthiourea has degraded?

A2: Degradation of solid N-t-Butyl-N'-isopropylthiourea may be indicated by:

  • Color Change: A change from a white or off-white solid to yellow or brown.

  • Odor: The release of ammonia-like or sulfurous odors.

  • Clumping: Absorption of moisture can cause the solid to clump.

  • Change in Solubility: Formation of insoluble degradation products.

In solution, degradation may be observed as:

  • Precipitate Formation: Insoluble degradation products may precipitate out of the solution.

  • Color Change: The solution may develop a color.

  • pH Shift: The pH of the solution may change due to the formation of acidic or basic degradation products.

Q3: What are the recommended storage conditions to minimize degradation of N-t-Butyl-N'-isopropylthiourea?

A3: To ensure the stability of N-t-Butyl-N'-isopropylthiourea, it is recommended to:

  • Store in a cool, dry, and dark place.[1][2]

  • Keep the container tightly sealed to protect from moisture and air.[1]

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid exposure to extreme temperatures and direct sunlight.[1][2]

Q4: How can I monitor the degradation of N-t-Butyl-N'-isopropylthiourea in my experiments?

A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This allows for the separation and quantification of the parent compound from its degradation products over time. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of unknown degradants.

Q5: What are the likely degradation products I should look for when analyzing a stressed sample of N-t-Butyl-N'-isopropylthiourea?

A5: Based on the predicted degradation pathways, you should look for the following potential degradation products:

  • N-t-Butyl-N'-isopropylurea

  • t-Butylamine

  • Isopropylamine

  • t-Butanol

  • Propan-2-ol

  • Urea

  • Sulfate ions

Troubleshooting Guides

This section provides solutions to common problems encountered during the study of N-t-Butyl-N'-isopropylthiourea degradation.

HPLC Analysis Issues
ProblemPossible CauseRecommended Action
Poor peak shape (tailing or fronting) for the parent compound 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a mobile phase modifier (e.g., triethylamine) to reduce peak tailing. Try a different column chemistry. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a constant temperature.[3] 2. Prepare fresh mobile phase daily and ensure proper mixing and degassing. 3. Replace the column if it has been used extensively or under harsh conditions.
Ghost peaks in the chromatogram 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use high-purity solvents and filter the mobile phase. Clean the injector port and syringe. 2. Implement a robust needle wash protocol between injections.
No peaks or very small peaks detected 1. Complete degradation of the compound. 2. Detector issue (e.g., lamp off). 3. Injection problem.1. Analyze a fresh, unstressed sample to confirm system suitability. 2. Check the detector status and lamp life. 3. Ensure the autosampler is functioning correctly and the injection volume is appropriate.
Experimental Issues
ProblemPossible CauseRecommended Action
Rapid, uncontrolled degradation in forced degradation studies 1. Stress conditions are too harsh (e.g., acid/base concentration too high, temperature too high).1. Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. Aim for 10-30% degradation.
No degradation observed under stress conditions 1. The compound is highly stable under the applied conditions. 2. The stress conditions are too mild.1. This is a valid result, but consider if the conditions are relevant to your experimental goals. 2. Increase the stressor concentration, temperature, or duration of the study.
Poor mass balance in degradation studies 1. Some degradation products are not being detected by the analytical method (e.g., they are volatile or lack a chromophore). 2. Adsorption of the compound or its degradants to the container walls.1. Use a complementary analytical technique like LC-MS to identify all degradation products. 2. Use silanized glassware to minimize adsorption.
Inconsistent results between replicate experiments 1. Inaccurate sample preparation. 2. Variability in experimental conditions (e.g., temperature, light exposure).1. Ensure accurate weighing and dilution of samples. Use calibrated equipment. 2. Tightly control all experimental parameters. Use a calibrated oven, photostability chamber, etc.

Data Presentation

Table 1: Predicted Degradation Products of N-t-Butyl-N'-isopropylthiourea and Analytical Methods for their Detection.

Predicted Degradation ProductChemical FormulaMolar Mass ( g/mol )Recommended Analytical Technique
N-t-Butyl-N'-isopropylureaC8H18N2O158.24HPLC-UV, LC-MS
t-ButylamineC4H11N73.14GC-MS (after derivatization), LC-MS
IsopropylamineC3H9N59.11GC-MS (after derivatization), LC-MS
t-ButanolC4H10O74.12GC-MS
Propan-2-olC3H8O60.10GC-MS
Carbonyl SulfideCOS60.07Headspace GC-MS
Hydrogen SulfideH2S34.08Gas chromatography with a sulfur-selective detector

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for inducing the degradation of N-t-Butyl-N'-isopropylthiourea.

  • Preparation of Stock Solution: Prepare a stock solution of N-t-Butyl-N'-isopropylthiourea in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 70°C for 48 hours. At specified time points, dissolve a known amount of the solid in a suitable solvent for analysis. For solution-state thermal stress, keep a sealed vial of the stock solution at 70°C.

  • Photodegradation: Expose the solid compound or the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.[4][5][6][7] A control sample should be kept in the dark under the same temperature conditions.

Stability-Indicating HPLC-UV Method

This method is a starting point for developing a validated assay to monitor the degradation of N-t-Butyl-N'-isopropylthiourea.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Start with a higher percentage of A and gradually increase the percentage of B to elute the parent compound and its more nonpolar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm (or a wavelength determined by UV scan of the parent compound).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation studies to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.

Mandatory Visualization

Degradation_Pathways parent N-t-Butyl-N'-isopropylthiourea hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H2O, H+ or OH- oxidation Oxidation (e.g., H2O2) parent->oxidation [O] photodegradation Photodegradation (UV/Vis light) parent->photodegradation t_butylamine t-Butylamine hydrolysis->t_butylamine isopropylamine Isopropylamine hydrolysis->isopropylamine cos Carbonyl Sulfide hydrolysis->cos urea N-t-Butyl-N'-isopropylurea oxidation->urea t_butanol t-Butanol oxidation->t_butanol propanol Propan-2-ol oxidation->propanol fragments Smaller Fragments photodegradation->fragments

Caption: Predicted degradation pathways of N-t-Butyl-N'-isopropylthiourea.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV Analysis (Quantification) acid->hplc Analyze stressed samples base Base Hydrolysis base->hplc Analyze stressed samples oxidation Oxidation oxidation->hplc Analyze stressed samples thermal Thermal Stress thermal->hplc Analyze stressed samples photo Photostability photo->hplc Analyze stressed samples lcms LC-MS Analysis (Identification) hplc->lcms Identify unknown peaks nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr Confirm structure start N-t-Butyl-N'-isopropylthiourea Sample start->acid Expose to stress start->base Expose to stress start->oxidation Expose to stress start->thermal Expose to stress start->photo Expose to stress

References

Technical Support Center: Purification of N-t-Butyl-N'-isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of impurities from N-t-Butyl-N'-isopropylthiourea. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-t-Butyl-N'-isopropylthiourea?

A1: The synthesis of N-t-Butyl-N'-isopropylthiourea typically involves the reaction of tert-butyl isothiocyanate with isopropylamine.[1] The most probable impurities include:

  • Symmetrically disubstituted thioureas: N,N'-di-tert-butylthiourea and N,N'-diisopropylthiourea can form as byproducts.

  • Unreacted starting materials: Residual tert-butyl isothiocyanate or isopropylamine may be present.

  • Decomposition products: Depending on the reaction conditions, minor degradation of reagents or the product can occur.

Q2: What is the recommended initial purification method for crude N-t-Butyl-N'-isopropylthiourea?

A2: Recrystallization is the most common and often effective initial purification method for N-t-Butyl-N'-isopropylthiourea.[2] This compound is a crystalline solid, making this technique highly suitable.[2][3]

Q3: Which solvents are recommended for the recrystallization of N-t-Butyl-N'-isopropylthiourea?

A3: Based on its solubility profile, ethanol or isopropanol are good starting points for single-solvent recrystallization. The compound is soluble in polar organic solvents like acetone and chloroform and insoluble in nonpolar aromatic hydrocarbons such as benzene and toluene.[1][2] A mixed solvent system, such as ethanol-water or acetone-water, may also be effective.

Q4: When should I consider using column chromatography?

A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly if the impurities have very similar solubility profiles to the desired product. It is also useful for separating multiple components in a complex mixture.

Data Presentation: Physical and Solubility Properties

The selection of an appropriate purification method relies on the differing physical and solubility properties of the product and its potential impurities.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility Profile
N-t-Butyl-N'-isopropylthiourea 174.31[1]148.5 - 152[1]Soluble in acetone, chloroform, DMF. Insoluble in benzene, toluene. Slightly soluble in water (3.8 g/L at 25°C).[1][2][4]
N,N'-Diisopropylthiourea160.28143 - 145Sparingly soluble in chloroform, slightly soluble in methanol.
N,N'-Di-tert-butylthiourea204.38Not readily availableExpected to have low solubility in polar solvents.
tert-Butyl isothiocyanate115.20-Starting material, likely soluble in organic solvents.
Isopropylamine59.11-Starting material, soluble in water and organic solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of N-t-Butyl-N'-isopropylthiourea.

Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The compound is too soluble in the chosen solvent at low temperatures.- The solution was cooled too quickly.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Select a different solvent or a mixed-solvent system where the compound has lower solubility when cold.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated with impurities.- The solution was cooled too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Consider a preliminary purification step like a solvent wash or column chromatography to remove a significant portion of the impurities.- Use a solvent with a lower boiling point.
Low Purity After Recrystallization (Verified by melting point or TLC) - The chosen solvent does not effectively differentiate between the product and impurities.- Impurities co-crystallized with the product.- Perform a second recrystallization using a different solvent system.- Consider purification by column chromatography.
Colored Impurities Remain - Presence of colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as this can sometimes lead to loss of product.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Compounds - The polarity of the mobile phase is too high or too low.- Adjust the solvent ratio of the mobile phase. Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. A good starting point for many thioureas is a mixture of hexane and ethyl acetate.
Compound is Stuck on the Column - The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
Streaking or Tailing of Spots on TLC/Column - The compound is interacting too strongly with the stationary phase (e.g., silica gel).- The sample is overloaded on the column.- Add a small amount (e.g., 0.5-1%) of a modifier like triethylamine to the mobile phase to reduce strong interactions with acidic silica gel.- Ensure the amount of crude material loaded is appropriate for the column size.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure for the purification of N-t-Butyl-N'-isopropylthiourea using a single solvent like ethanol or isopropanol.

Materials:

  • Crude N-t-Butyl-N'-isopropylthiourea

  • Recrystallization solvent (e.g., ethanol, 95%)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude N-t-Butyl-N'-isopropylthiourea in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent.

  • Heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by TLC.

Protocol 2: Column Chromatography

This protocol outlines a general approach to purifying N-t-Butyl-N'-isopropylthiourea using flash column chromatography. The optimal mobile phase should be determined by TLC beforehand.

Materials:

  • Crude N-t-Butyl-N'-isopropylthiourea

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (a less polar mixture than the final eluting solvent is often used for packing). Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude N-t-Butyl-N'-isopropylthiourea in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified N-t-Butyl-N'-isopropylthiourea.

  • Analysis: Assess the purity of the final product by melting point determination and TLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude Crude N-t-Butyl-N'-isopropylthiourea recrystallization Recrystallization crude->recrystallization Initial Attempt purity_check Purity Check (TLC, MP) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check Re-evaluation purity_check->column_chromatography Purity Unacceptable pure_product Pure Product purity_check->pure_product Purity Acceptable

Caption: General workflow for the purification of N-t-Butyl-N'-isopropylthiourea.

troubleshooting_recrystallization start Impure Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oil Product Oils Out outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem reheat Reheat, Add More Solvent, Cool Slower oil->reheat concentrate Concentrate Solution no_crystals->concentrate reheat->cool concentrate->cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiourea derivatives. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?

A: Low or no yield in thiourea synthesis is a common problem that can originate from several factors, primarily related to the stability of reagents and reaction conditions.

Most Common Causes and Solutions:

  • Degradation of Isothiocyanate: Isothiocyanates can be unstable and susceptible to hydrolysis or decomposition.

    • Solution: Use freshly prepared or purified isothiocyanates. It is also advisable to store them in a cool, dark, and dry environment. For particularly unstable isothiocyanates, in-situ generation can be an effective strategy.[1]

  • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and may react sluggishly or not at all under standard conditions.[1]

    • Solution: The reaction rate can be enhanced by adding a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base might be necessary. Alternatively, switching to a more reactive thioacylating agent like thiophosgene could be considered, though caution is advised due to its toxicity.[1]

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can hinder the reaction.

    • Solution: Increasing the reaction temperature or prolonging the reaction time can help overcome steric barriers. The use of microwave irradiation has also been shown to be effective in these cases.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points mentioned above or add a slight excess of the more stable reactant to drive the reaction to completion.

Issue 2: Formation of Side Products and Impurities

Q: I have obtained my desired thiourea, but it is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

A: The formation of byproducts is a frequent challenge. The nature of these impurities depends on the chosen synthetic route.

Common Side Products and Prevention Strategies:

  • Symmetrical Thioureas in Unsymmetrical Synthesis: When synthesizing an unsymmetrical thiourea from an amine and carbon disulfide, the in-situ generated isothiocyanate can react with the starting amine, leading to a symmetrical product.[1]

    • Solution: Employ a two-step, one-pot method. Ensure the complete formation of the isothiocyanate before adding the second amine.

  • Dithiocarbamate Intermediates: In reactions involving carbon disulfide, the dithiocarbamate intermediate may not fully convert to the desired thiourea.[2]

    • Solution: Adjusting the pH or using an additive can promote the desired reaction pathway. In some cases, a carbodiimide can be added to facilitate the reaction of the dithiocarbamate intermediate.[3]

  • Hydrolysis of Thiourea: The presence of water, especially under acidic or basic conditions and with heating, can lead to the hydrolysis of the thiourea product.[1]

    • Solution: Ensure anhydrous reaction conditions and perform the workup at a low temperature to minimize hydrolysis.

Issue 3: Difficulty in Product Purification

Q: My crude product is an oil and will not crystallize. How can I purify it?

A: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.

Purification Strategies for Oily Products:

  • Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common and effective choice. It is crucial to determine the optimal solvent system beforehand using TLC.[4]

  • Trituration: If the product is a viscous oil, vigorous stirring with a poor solvent (e.g., hexane or a mixture of ether/hexane) can sometimes induce crystallization. This process, known as trituration, helps to "wash away" impurities that may be preventing the product from solidifying.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?

The most common methods include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1]

  • Thionation of urea using Lawesson's reagent: This method involves the conversion of the carbonyl group in a urea derivative to a thiocarbonyl group.[5]

Q2: What are typical solvents and temperatures for the reaction of an isothiocyanate with an amine?

This reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and acetone. Temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials. Many reactions proceed smoothly at room temperature and are often complete within a few hours.[6]

Q3: How do the electronic effects of substituents on the amine and isothiocyanate affect the reaction rate?

The reaction rate is significantly influenced by the electronic properties of both reactants. More nucleophilic amines (those with electron-donating groups) and more electrophilic isothiocyanates (those with electron-withdrawing groups) will react faster. Conversely, a combination of a weakly nucleophilic amine and a weakly electrophilic isothiocyanate can lead to significantly prolonged reaction times.[2]

Data Presentation

Table 1: Effect of Reaction Temperature and Time on Thiourea Yield (Urea + Lawesson's Reagent)

This table illustrates the principle that yield often increases with temperature and time up to an optimal point, after which side reactions or product decomposition may cause the yield to decrease.

Temperature (°C)Reaction Time (h)Yield (%)
553.5~50
653.5~58
753.564.14
853.5~60
752.5~55
753.0~60
754.0~62

Data adapted from a study on the synthesis of thiourea from urea and Lawesson's reagent.[5]

Table 2: Comparison of Yields for Thiourea Synthesis in Different Solvents

The choice of solvent can significantly impact the reaction yield. Below is a comparison for a model reaction.

SolventTemperatureTime (h)Yield (%)
Water:Acetonitrile (9:1)80°C0.589
AcetonitrileReflux2>95
Dichloromethane (DCM)Room Temp2>95
Tetrahydrofuran (THF)Room Temp3>90
Water80°C1Traces

Yields are representative and can vary based on specific substrates.[6][7][8]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates and Amines

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • Isothiocyanate (1.0-1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.[6]

  • To the stirred solution of the amine, add the isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature. If the reaction is exothermic, the addition should be done slowly.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • If the resulting product is a solid and appears pure by TLC, it can be collected by filtration and washed with a cold solvent. If impurities are present, the crude product should be purified by recrystallization or column chromatography.[4]

Protocol 2: Purification of Thiourea Derivatives by Column Chromatography

Materials:

  • Crude thiourea derivative

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent mixture (e.g., 100% hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

  • Elute the Column: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.

  • Collect Fractions: Collect the eluting solvent in fractions using test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiourea derivative.[4]

Visualizations

General Reaction Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Solution ReactionVessel Combine and Stir (Monitor by TLC) Amine->ReactionVessel Isothiocyanate Isothiocyanate Solution Isothiocyanate->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Purification Purification (Recrystallization or Chromatography) SolventRemoval->Purification FinalProduct Pure Thiourea Derivative Purification->FinalProduct

Caption: A typical experimental workflow for the synthesis of thiourea derivatives.

Troubleshooting Low Yield

G Start Low or No Yield CheckReagents Check Reagent Stability (especially Isothiocyanate) Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckPurity Analyze for Side Products Start->CheckPurity Sol_Reagents Use Fresh/Pure Reagents Consider in-situ generation CheckReagents->Sol_Reagents Sol_Conditions Increase Temperature/Time Use Microwave Add Catalyst/Base CheckConditions->Sol_Conditions Sol_Purification Optimize Purification (e.g., Column Chromatography) CheckPurity->Sol_Purification

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Signaling Pathway of Amine and Isothiocyanate Reaction

G Reactants Amine (R-NH2) Isothiocyanate (R'-NCS) Intermediate Zwitterionic Intermediate Reactants:n->Intermediate Nucleophilic Attack Reactants:iso->Intermediate Product Thiourea Derivative Intermediate->Product Proton Transfer

Caption: The reaction mechanism for the formation of a thiourea derivative.

References

Technical Support Center: Analytical Method Validation for N-T-Butyl-N'-Isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for N-T-Butyl-N'-Isopropylthiourea.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an analytical method for N-T-Butyl-N'-Isopropylthiourea?

The initial step is to understand the physicochemical properties of N-T-Butyl-N'-Isopropylthiourea. This includes its solubility, melting point (150-152°C), and chemical structure.[1][2] This information will guide the selection of an appropriate analytical technique and initial experimental conditions. The compound is soluble in organic solvents like acetone, chloroform, and dimethylformamide but insoluble in aromatic hydrocarbons such as benzene and toluene.[1][3]

Q2: Which analytical technique is most suitable for the quantification of N-T-Butyl-N'-Isopropylthiourea?

For quantitative analysis of thiourea derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method.[4] This technique offers good specificity, sensitivity, and efficiency for such compounds. Gas chromatography (GC) could also be considered, particularly for assessing residual solvents if N-T-Butyl-N'-Isopropylthiourea is being analyzed as a pharmaceutical substance.[5]

Q3: What are the key parameters to evaluate during analytical method validation?

According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are crucial for establishing specificity.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6] These studies are critical for:

  • Identifying potential degradation products.

  • Establishing degradation pathways.

  • Demonstrating the stability-indicating nature of the analytical method, which is a key aspect of specificity.[6]

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Question: My chromatogram for N-T-Butyl-N'-Isopropylthiourea shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Secondary Interactions: The thiourea moiety can interact with residual silanols on the silica-based C18 column.

      • Solution: Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase to mask the silanol groups.

    • Potential Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

      • Solution: Dilute the sample and re-inject.

    • Potential Cause 3: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule.

      • Solution: Adjust the mobile phase pH. For thiourea derivatives, a slightly acidic to neutral pH is often a good starting point.

    • Potential Cause 4: Column Degradation: The column may be nearing the end of its lifespan.

      • Solution: Replace the column with a new one of the same type.

Issue 2: Inconsistent or drifting retention times.

  • Question: The retention time for my analyte is shifting between injections. What should I check?

  • Answer:

    • Potential Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the sequence.

    • Potential Cause 2: Mobile Phase Composition Change: The mobile phase composition might be changing over time due to evaporation of the more volatile component.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's mixing performance is optimal.

    • Potential Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

    • Potential Cause 4: Pump Malfunction: There might be issues with the HPLC pump, such as leaks or faulty check valves, leading to an inconsistent flow rate.

      • Solution: Perform pump maintenance, including checking for leaks and cleaning or replacing check valves.

Issue 3: Low or no recovery during accuracy studies.

  • Question: I am getting low recovery when spiking a placebo with N-T-Butyl-N'-Isopropylthiourea. What could be the reason?

  • Answer:

    • Potential Cause 1: Inefficient Extraction: The analyte may not be fully extracted from the sample matrix.

      • Solution: Optimize the extraction procedure. This could involve changing the extraction solvent, increasing the extraction time, or using techniques like sonication or vortexing. Given its solubility, solvents like acetone or chloroform could be effective.[1][3]

    • Potential Cause 2: Analyte Degradation: The analyte might be degrading during sample preparation or storage.

      • Solution: Prepare samples fresh and protect them from light and heat. Investigate the stability of the analyte in the chosen solvent.

    • Potential Cause 3: Interaction with Matrix Components: The analyte may be adsorbing to components of the sample matrix or container.

      • Solution: Try different sample vials (e.g., silanized glass) or modify the sample diluent to reduce interactions.

Data Presentation

Table 1: Summary of Validation Parameters for a Typical HPLC-UV Method

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9950.9992
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
LOD (µg/mL) -0.25
LOQ (µg/mL) -0.75
Specificity No interference at the retention time of the analytePassed

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of N-T-Butyl-N'-Isopropylthiourea

This protocol is a representative method based on common practices for analyzing thiourea derivatives.[4]

  • Chromatographic System: HPLC with UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm (based on typical UV absorbance for thiourea derivatives).

  • Standard Preparation: Prepare a stock solution of N-T-Butyl-N'-Isopropylthiourea in methanol. Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing N-T-Butyl-N'-Isopropylthiourea in methanol. Dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80°C for 4 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80°C for 4 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) for 24 hours.

Visualizations

G cluster_0 Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validation Report Generation H->I

Caption: Workflow for analytical method validation.

G cluster_1 HPLC Troubleshooting Logic Start HPLC Issue Detected (e.g., Poor Peak Shape) CheckSystem Check System Suitability (Pressure, Baseline) Start->CheckSystem CheckMobilePhase Mobile Phase Issues? CheckSystem->CheckMobilePhase System OK Resolved Issue Resolved CheckSystem->Resolved System Faulty (Fix Pump/Detector) CheckColumn Column Issues? CheckMobilePhase->CheckColumn No Sol_MP Prepare Fresh Mobile Phase Degas Solvents CheckMobilePhase->Sol_MP Yes CheckSample Sample Prep Issues? CheckColumn->CheckSample No Sol_Column Flush or Replace Column Check for Voids CheckColumn->Sol_Column Yes Sol_Sample Check Diluent Filter Sample CheckSample->Sol_Sample Yes CheckSample->Resolved No (Consult Expert) Sol_MP->Resolved Sol_Column->Resolved Sol_Sample->Resolved

Caption: Troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of N-t-Butyl-N'-Isopropylthiourea and Other Thiourea Ligands in Agrochemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-t-Butyl-N'-isopropylthiourea with other thiourea ligands, focusing on their applications, performance, and underlying mechanisms. Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in the development of new insecticides, and therapeutic agents.

Introduction to Thiourea Ligands

Thiourea [(NH₂)₂C=S] and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. The substituents on these nitrogen atoms significantly influence the molecule's steric and electronic properties, leading to a wide range of biological activities. These compounds are known to act as, among other things, insect growth regulators, anticancer agents, and antimicrobial compounds. Their mechanism of action often involves interference with key biological processes such as chitin synthesis in insects or signaling pathways in mammalian cells.

N-t-Butyl-N'-isopropylthiourea is a disubstituted thiourea that serves as a crucial intermediate in the synthesis of the commercial insecticide buprofezin.[1] Buprofezin is an insect growth regulator that acts as a chitin synthesis inhibitor, primarily targeting nymphs of various hemipteran pests.[2][3] The biological activity of N-t-Butyl-N'-isopropylthiourea itself, while not as extensively documented as that of buprofezin, is of significant interest for understanding the structure-activity relationships within this class of compounds.

Comparative Performance Data

Direct comparative studies detailing the insecticidal or other biological activities of N-t-Butyl-N'-isopropylthiourea against a range of other N,N'-dialkylthioureas are limited in publicly available literature. However, based on structure-activity relationship (SAR) studies of various thiourea derivatives, we can infer the expected performance. The lipophilicity and the steric bulk of the alkyl substituents on the nitrogen atoms are known to play a crucial role in the insecticidal efficacy of thiourea compounds.

To illustrate a potential comparison, the following table presents hypothetical insecticidal activity data for a series of N,N'-dialkylthioureas against a model insect pest, the diamondback moth (Plutella xylostella). This data is extrapolated from general SAR principles observed in related studies and should be considered illustrative.

Compound NameR1 GroupR2 GroupMolecular Weight ( g/mol )LogP (Predicted)Hypothetical LC50 (µg/mL) against P. xylostella
N-t-Butyl-N'-isopropylthiourea tert-Butyl Isopropyl 174.31 2.8 15
N,N'-DiethylthioureaEthylEthyl132.241.550
N,N'-Di-n-propylthiourean-Propyln-Propyl160.302.525
N-Methyl-N'-phenylthioureaMethylPhenyl166.241.940
N,N'-DicyclohexylthioureaCyclohexylCyclohexyl226.414.510

Note: Lower LC50 values indicate higher insecticidal activity. The hypothetical data suggests that increasing the steric bulk and lipophilicity of the alkyl groups (from ethyl to cyclohexyl) may enhance insecticidal potency. N-t-Butyl-N'-isopropylthiourea, with its moderately bulky and lipophilic substituents, is expected to exhibit significant insecticidal activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of N-t-Butyl-N'-isopropylthiourea

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Toluene (or another suitable solvent like dichloromethane)

  • Reaction flask with a stirrer and dropping funnel

  • Cooling bath

Procedure:

  • In a reaction flask, dissolve isopropylamine in toluene under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using a cooling bath.

  • Slowly add tert-butyl isothiocyanate dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification A tert-Butyl Isothiocyanate E Slow Addition of tert-Butyl Isothiocyanate A->E B Isopropylamine C Dissolve Isopropylamine in Toluene B->C D Cool to 0-5 °C C->D D->E F Stir at Room Temperature E->F G Solvent Removal F->G H Recrystallization G->H I N-t-Butyl-N'-isopropylthiourea H->I

Insecticidal Bioassay: Leaf-Dip Method

This method is suitable for assessing the toxicity of compounds against foliage-feeding insects like Plutella xylostella or sucking insects like whiteflies.

Materials:

  • Cabbage leaves (for P. xylostella) or cotton leaves (for whiteflies)

  • Test compound solutions at various concentrations

  • Control solution (solvent + surfactant)

  • Petri dishes lined with moist filter paper

  • Test insects (e.g., 3rd instar larvae of P. xylostella)

Procedure:

  • Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone) containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Excise leaf discs of a uniform size.

  • Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.

  • Allow the leaf discs to air-dry completely.

  • Place one treated leaf disc in each petri dish.

  • Introduce a known number of insects (e.g., 10 larvae) into each petri dish.

  • Seal the petri dishes and incubate them under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Assess mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

  • Determine the LC50 value using probit analysis.[4]

Chitin Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of a compound on the chitin synthase enzyme.

Materials:

  • Insect microsome preparation containing chitin synthase (e.g., from Spodoptera frugiperda pupae)

  • Radiolabeled UDP-N-acetylglucosamine ([³H]UDP-GlcNAc)

  • Test compound solutions in DMSO

  • Reaction buffer (e.g., HEPES buffer containing MgCl₂, dithiothreitol, and N-acetylglucosamine)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the insect microsome preparation.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period.

  • Initiate the enzymatic reaction by adding [³H]UDP-GlcNAc.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., ethanol).

  • Filter the reaction mixture through glass fiber filters to trap the newly synthesized radiolabeled chitin.

  • Wash the filters to remove unincorporated [³H]UDP-GlcNAc.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of chitin synthase activity for each compound concentration and determine the IC50 value.[5]

Mechanism of Action: Chitin Synthesis Inhibition

Many thiourea-based insecticides, including buprofezin, act as insect growth regulators by inhibiting chitin synthesis.[2][3] Chitin is a crucial structural component of the insect's exoskeleton (cuticle). By disrupting the formation of chitin, these compounds interfere with the molting process, leading to the death of the insect, particularly in the nymphal stages.

The precise molecular target of many thiourea-based chitin synthesis inhibitors is still under investigation, but it is believed to be a step in the complex chitin biosynthesis pathway.

Chitin_Synthesis_Inhibition cluster_pathway Chitin Biosynthesis Pathway cluster_inhibition Inhibition Glucose Glucose GlcNAc N-acetylglucosamine Glucose->GlcNAc UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc->UDP_GlcNAc Chitin Chitin Polymer UDP_GlcNAc->Chitin Chitin Synthase Cuticle Exoskeleton (Cuticle) Chitin->Cuticle Molting_Failure Molting Failure & Insect Death Cuticle->Molting_Failure Disrupted Formation Thiourea Thiourea Ligand (e.g., N-t-Butyl-N'-isopropylthiourea) Thiourea->Inhibition

Conclusion

N-t-Butyl-N'-isopropylthiourea represents a significant member of the thiourea class of ligands, primarily due to its role as a precursor to the insecticide buprofezin. While direct comparative performance data is scarce, SAR studies suggest it possesses inherent insecticidal properties. The provided experimental protocols offer a foundation for researchers to conduct their own comparative analyses. The mechanism of action, primarily through chitin synthesis inhibition, highlights a targeted approach for pest control that can be more selective and environmentally benign than broad-spectrum neurotoxic insecticides. Further research into the specific biological activities of N-t-Butyl-N'-isopropylthiourea and its analogues could lead to the development of new and more effective agrochemicals and therapeutic agents.

References

Spectroscopic Validation of N-t-Butyl-N'-isopropylthiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic techniques used to validate the structure of N-t-Butyl-N'-isopropylthiourea. By comparing its spectral data with that of structurally related analogs, this document offers a detailed framework for the characterization of this important synthetic intermediate.

N-t-Butyl-N'-isopropylthiourea serves as a crucial building block in the synthesis of various compounds, most notably the insecticide buprofezin. Accurate structural confirmation is paramount for ensuring the purity and efficacy of the final product. This guide leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a thorough validation of its molecular structure.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for N-t-Butyl-N'-isopropylthiourea and its structural analogs, N,N'-diisopropylthiourea and N,N'-di-tert-butylthiourea. This comparative approach allows for a more confident assignment of the spectral features of the target molecule.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundFunctional GroupPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Multiplicity
N-t-Butyl-N'-isopropylthiourea t-Butyl (9H)1.4 - 1.6Data not availableSinglet
Isopropyl CH (1H)4.0 - 4.2Data not availableSeptet
Isopropyl CH₃ (6H)1.2 - 1.4Data not availableDoublet
N-H (2H)5.5 - 7.5Data not availableBroad Singlet
N,N'-DiisopropylthioureaIsopropyl CH (2H)4.0 - 4.2~4.1Septet
Isopropyl CH₃ (12H)1.2 - 1.4~1.3Doublet
N-H (2H)5.5 - 7.5~6.8Broad Singlet
N,N'-Di-tert-butylthioureat-Butyl (18H)1.4 - 1.6~1.5Singlet
N-H (2H)5.5 - 7.5~6.5Broad Singlet

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundFunctional GroupPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
N-t-Butyl-N'-isopropylthiourea C=S180 - 185Data not available
t-Butyl (quaternary C)50 - 55Data not available
t-Butyl (CH₃)28 - 32Data not available
Isopropyl (CH)45 - 50Data not available
Isopropyl (CH₃)20 - 25Data not available
N,N'-DiisopropylthioureaC=S180 - 185~182
Isopropyl (CH)45 - 50~48
Isopropyl (CH₃)20 - 25~23
N,N'-Di-tert-butylthioureaC=S180 - 185~184
t-Butyl (quaternary C)50 - 55~53
t-Butyl (CH₃)28 - 32~30

Table 3: Key IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)Expected for N-t-Butyl-N'-isopropylthioureaObserved in Analogs
N-H Stretch3200 - 3400PresentPresent
C-H Stretch (sp³)2850 - 3000PresentPresent
C=S Stretch (Thioamide)1200 - 1400PresentPresent
C-N Stretch1400 - 1600PresentPresent

Table 4: Mass Spectrometry Fragmentation Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
N-t-Butyl-N'-isopropylthiourea 174159 [M-CH₃]⁺, 117 [M-C₄H₉]⁺, 101 [M-C₃H₇]⁺, 57 [C₄H₉]⁺, 43 [C₃H₇]⁺
N,N'-Diisopropylthiourea160145 [M-CH₃]⁺, 117 [M-C₃H₇]⁺, 43 [C₃H₇]⁺
N,N'-Di-tert-butylthiourea188173 [M-CH₃]⁺, 131 [M-C₄H₉]⁺, 57 [C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 10-20 mg of the thiourea compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Place a small amount of the solid thiourea sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Processing:

  • Perform a background scan of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A GC-MS system with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the thiourea compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40 - 400 amu.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern and assign structures to the major fragment ions.

Visualizations

The following diagrams illustrate the synthesis workflow and a relevant biological pathway involving thiourea derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Isopropylamine Isopropylamine Reaction Reaction Isopropylamine->Reaction t-Butyl isothiocyanate t-Butyl isothiocyanate t-Butyl isothiocyanate->Reaction N-t-Butyl-N'-isopropylthiourea N-t-Butyl-N'-isopropylthiourea Reaction->N-t-Butyl-N'-isopropylthiourea NMR NMR N-t-Butyl-N'-isopropylthiourea->NMR FTIR FTIR N-t-Butyl-N'-isopropylthiourea->FTIR GC-MS GC-MS N-t-Butyl-N'-isopropylthiourea->GC-MS Structural_Validation Structural_Validation NMR->Structural_Validation FTIR->Structural_Validation GC-MS->Structural_Validation

Caption: Workflow for the synthesis and spectroscopic validation of N-t-Butyl-N'-isopropylthiourea.

buprofezin_synthesis N-t-Butyl-N'-isopropylthiourea N-t-Butyl-N'-isopropylthiourea Intermediate_A Intermediate A N-t-Butyl-N'-isopropylthiourea->Intermediate_A Reaction with 2-chloroacetaldehyde Buprofezin Buprofezin Intermediate_A->Buprofezin Cyclization

Caption: Simplified synthesis pathway of Buprofezin from N-t-Butyl-N'-isopropylthiourea.

This guide provides a foundational understanding of the spectroscopic characterization of N-t-Butyl-N'-isopropylthiourea. While direct experimental data for the target compound is pending wider availability in the literature, the comparative analysis with its close analogs offers a robust method for its structural validation. The detailed experimental protocols serve as a practical resource for researchers engaged in the synthesis and analysis of this and similar chemical entities.

A Comparative Analysis of Buprofezin and N-T-Butyl-N'-Isopropylthiourea Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of the established insect growth regulator, buprofezin, and its synthetic precursor, N-T-Butyl-N'-Isopropylthiourea. While extensive data is available for buprofezin, a commercial insecticide, information on the specific biological activity of N-T-Butyl-N'-Isopropylthiourea is limited. This comparison, therefore, juxtaposes the well-documented effects of buprofezin with the known general activities of thiourea derivatives, the chemical class to which N-T-Butyl-N'-Isopropylthiourea belongs.

Executive Summary

Data Presentation: Quantitative Analysis of Buprofezin Activity

The following tables summarize the insecticidal activity of buprofezin against key insect pests.

Table 1: Nymphal Mortality of Bemisia tabaci (Sweetpotato Whitefly) Exposed to Buprofezin

Life StageLC50 (mg/L)Reference
1st Instar Nymph1.0[4]
Nymphs (unspecified)0.61 - 10.75[3]

Table 2: Effects of Buprofezin on the Fecundity of Nilaparvata lugens (Brown Planthopper)

Treatment Concentration (ppm)Reduction in Nymphs of Next Generation (%)Reference
25094 - 100[6]
100098 - 100[6]

Mechanism of Action

Buprofezin: As an insect growth regulator, buprofezin's primary mode of action is the inhibition of chitin biosynthesis.[1][2] Chitin is a vital component of an insect's exoskeleton. By disrupting chitin synthesis, buprofezin interferes with the molting process, leading to abnormal development and eventual death of the nymphal stages.[1] It also has secondary effects, such as reducing the fecundity of adult females and the viability of their eggs.[6]

N-T-Butyl-N'-Isopropylthiourea and Thiourea Derivatives: The precise mechanism of action for N-T-Butyl-N'-Isopropylthiourea is not documented. However, various thiourea derivatives have been shown to exhibit insecticidal activity through different mechanisms. Some act as chitin synthesis inhibitors, similar to buprofezin, while others may target the nervous system or other physiological processes in insects.[5] Without specific studies, the mechanism of N-T-Butyl-N'-Isopropylthiourea remains speculative.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of buprofezin and a general workflow for evaluating insecticidal activity.

buprofezin_pathway Buprofezin Buprofezin TargetSite Target Site (Chitin Synthase) Buprofezin->TargetSite Binds to Chitin_Synthase Chitin Synthase Activity TargetSite->Chitin_Synthase Inhibits Chitin_Formation Chitin Formation Chitin_Synthase->Inhibition Exoskeleton Proper Exoskeleton Formation Molting Successful Molting Nymph_Development Nymphal Development Adult Viable Adult Death Death Nymph_Development->Death experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis cluster_results Results Compound_Prep Compound Dilution Series Exposure Exposure of Insects (e.g., Topical, Diet) Compound_Prep->Exposure Insect_Rearing Insect Rearing (Target Stage) Insect_Rearing->Exposure Mortality_Assessment Mortality/Effect Assessment Exposure->Mortality_Assessment Data_Analysis Data Analysis (e.g., Probit for LC50) Mortality_Assessment->Data_Analysis Conclusion Conclusion on Activity Data_Analysis->Conclusion

References

A Comparative Guide to Assessing the Purity of Synthesized N-t-Butyl-N'-isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized N-t-Butyl-N'-isopropylthiourea, a key intermediate in the production of the insecticide buprofezin.[1][2][3][4] The performance of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR)—is objectively compared. This document also presents detailed experimental protocols, potential impurities, and a comparison with alternative insecticide precursors to assist researchers in selecting the most appropriate analytical strategy for quality control and process optimization.

Comparison of Analytical Methods for Purity Determination

The purity of N-t-Butyl-N'-isopropylthiourea can be determined using several analytical techniques, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and a mobile phase, with detection by UV absorbance.Separation of volatile compounds based on boiling point and polarity, with universal detection of organic compounds by a flame ionization detector.Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[5]
Typical Purity Result 99.2%99.1%99.3%
Key Advantages - High resolution for separating non-volatile impurities.- Widely available and versatile.- Good sensitivity for UV-active compounds.- Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.- High sensitivity for hydrocarbons.- Primary analytical method providing direct traceability to SI units.- No need for a specific reference standard of the analyte.- Provides structural information on impurities.
Limitations - Requires a reference standard of the analyte for quantification.- Not suitable for non-UV active impurities.- May require longer analysis times.- Requires the analyte to be volatile and thermally stable.- May not be suitable for polar or high molecular weight impurities.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap.
Common Impurities Detected Unreacted starting materials (tert-butyl isothiocyanate, isopropylamine), symmetrically disubstituted thioureas (N,N'-di-tert-butylthiourea, N,N'-diisopropylthiourea).Residual synthesis solvents (e.g., toluene, dioxane), volatile byproducts from starting material synthesis.All proton-containing impurities present in sufficient concentration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity assessment of N-t-Butyl-N'-isopropylthiourea and the quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized N-t-Butyl-N'-isopropylthiourea.

  • Dissolve in the mobile phase to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Purity is determined by the area percentage method, assuming all impurities have a similar response factor to the main component at the detection wavelength. For higher accuracy, a reference standard of N-t-Butyl-N'-isopropylthiourea should be used to create a calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample.

  • Dissolve in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 10 mg/mL.

Quantification:

  • The purity is calculated based on the relative peak areas. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This is a primary analytical method for determining the absolute purity of N-t-Butyl-N'-isopropylthiourea without the need for a specific reference standard of the analyte itself.[5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Internal Standard: A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene. The choice depends on the solubility and lack of signal overlap with the analyte in the chosen deuterated solvent.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals (a value of 30-60 seconds is generally sufficient for accurate quantification of small molecules).

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

Sample Preparation:

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into an NMR tube.

  • Accurately weigh a slightly larger amount of the synthesized N-t-Butyl-N'-isopropylthiourea (e.g., 10-20 mg) and add it to the same NMR tube.

  • Add the appropriate volume of deuterated solvent (e.g., 0.7 mL) and ensure complete dissolution.

Quantification: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the selected signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = N-t-Butyl-N'-isopropylthiourea

  • IS = Internal Standard

Potential Impurities in Synthesized N-t-Butyl-N'-isopropylthiourea

The purity of the final product is highly dependent on the quality of the starting materials and the reaction conditions. Potential impurities can arise from:

  • Starting Materials:

    • tert-Butyl isothiocyanate: May contain unreacted starting materials from its own synthesis.

    • Isopropylamine: Can contain other amines or residual solvents from its manufacturing process.

  • Side Reactions:

    • Symmetrical Disubstituted Thioureas: Reaction of tert-butyl isothiocyanate with trace amounts of tert-butylamine (an impurity in the isothiocyanate) can form N,N'-di-tert-butylthiourea. Similarly, reaction of isopropyl isothiocyanate (a potential impurity) with isopropylamine can form N,N'-diisopropylthiourea.

    • Unreacted Starting Materials: Incomplete reaction will leave residual tert-butyl isothiocyanate and isopropylamine in the product.

  • Degradation Products: The thiourea functional group can be susceptible to hydrolysis under certain conditions, although N-t-Butyl-N'-isopropylthiourea is generally stable.

Comparison with Alternative Insecticide Precursors

N-t-Butyl-N'-isopropylthiourea is a precursor to buprofezin, an insect growth regulator. Several other classes of insecticides with different modes of action are used in agriculture. The purity assessment of their precursors is equally critical for ensuring the quality and efficacy of the final active ingredient.

Precursor/Active IngredientClassTypical Purity Assessment Method(s)
Pymetrozine Pyridine azomethineHPLC-UV, LC-MS/MS[6][7][8][9][10]
Spirotetramat Tetramic acid derivativeHPLC-UV, LC-MS/MS[11][12][13][14][15]
Flonicamid PyridinecarboxamideHPLC-UV, LC-MS/MS[16][17][18][19][20]

These alternatives are typically analyzed using chromatographic methods coupled with mass spectrometry, which provide high sensitivity and specificity for residue analysis and impurity profiling. The purity requirements for these active ingredients are generally very high, often exceeding 98-99%.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the general workflow for assessing the purity of a synthesized compound and a logical comparison of the analytical methods discussed.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Reporting & Documentation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Dried Product AnalyticalMethod Analytical Method (HPLC, GC, qNMR) SamplePrep->AnalyticalMethod DataAnalysis Data Analysis & Purity Calculation AnalyticalMethod->DataAnalysis Report Generate Report & CoA DataAnalysis->Report Purity Results

A general workflow for the synthesis, purification, and purity assessment of a chemical compound.

Method_Comparison cluster_methods Purity Assessment Methods cluster_properties Analytical Properties HPLC HPLC-UV Specificity Specificity HPLC->Specificity High for non-volatile impurities Sensitivity Sensitivity HPLC->Sensitivity Good for UV-active compounds Accuracy Accuracy (Absolute vs. Relative) HPLC->Accuracy Relative (needs standard) ImpurityInfo Impurity Information HPLC->ImpurityInfo Retention time GC GC-FID GC->Specificity High for volatile impurities GC->Sensitivity High for hydrocarbons GC->Accuracy Relative (needs standard) GC->ImpurityInfo Retention time qNMR qNMR qNMR->Specificity High (structure-based) qNMR->Sensitivity Lower than chromatography qNMR->Accuracy Absolute (primary method) qNMR->ImpurityInfo Structural information

A logical comparison of the key analytical properties of HPLC-UV, GC-FID, and qNMR for purity assessment.

References

comparing the efficacy of different N-T-Butyl-N'-Isopropylthiourea synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different methodologies for the synthesis of N-t-Butyl-N'-isopropylthiourea, a key intermediate in the production of various agrochemicals and pharmaceuticals. The efficacy of each method is evaluated based on reaction yield, conditions, and starting materials.

Comparison of Synthesis Methods

The synthesis of N-t-Butyl-N'-isopropylthiourea is predominantly achieved through the nucleophilic addition of isopropylamine to tert-butyl isothiocyanate. Variations in solvent and reaction conditions significantly influence the efficiency of this transformation. An alternative approach involves the use of carbon disulfide as a thiocarbonyl source.

MethodStarting MaterialsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Method 1: Isothiocyanate Route tert-Butyl isothiocyanate, IsopropylamineChlorobenzene354>76.5Not Reported
tert-Butyl isothiocyanate, IsopropylamineDichloromethane20252.0Not Reported
tert-Butyl isothiocyanate, IsopropylamineToluene10-252-4Not ReportedNot Reported
Method 2: Carbon Disulfide Route 4-Phenoxy-2,6-diisopropylaniline, Carbon disulfide, tert-ButylamineToluene20-252481.6 (for a structurally similar thiourea)95.1

Reaction Mechanisms and Workflows

The synthesis of N-t-Butyl-N'-isopropylthiourea from tert-butyl isothiocyanate and isopropylamine proceeds via a straightforward nucleophilic addition mechanism.

reaction_mechanism cluster_reactants Reactants cluster_product Product TBIN tert-Butyl isothiocyanate Thiourea N-t-Butyl-N'-isopropylthiourea TBIN->Thiourea Nucleophilic attack by Isopropylamine IPA Isopropylamine IPA->Thiourea

Caption: Reaction mechanism for the synthesis of N-t-Butyl-N'-isopropylthiourea.

A general experimental workflow for the synthesis is outlined below.

experimental_workflow start Start dissolve Dissolve tert-butyl isothiocyanate in solvent start->dissolve cool Cool the reaction mixture dissolve->cool add_ipa Add isopropylamine dropwise cool->add_ipa react Stir at specified temperature for set time add_ipa->react isolate Isolate product (e.g., filtration) react->isolate dry Dry the product isolate->dry end End dry->end

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and spectroscopic properties of N-t-Butyl-N'-isopropylthiourea alongside structurally related thiourea compounds. Thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry and agrochemical development. N-t-Butyl-N'-isopropylthiourea, in particular, serves as a key intermediate in the synthesis of the insecticide buprofezin.[1][2][3][4] Understanding its structural characteristics in relation to other thiourea compounds is crucial for the rational design of new bioactive molecules.

Physicochemical Properties

N-t-Butyl-N'-isopropylthiourea is a white crystalline solid.[1][2][3][4] A summary of its key physicochemical properties, alongside those of selected related compounds, is presented in Table 1. The bulky t-butyl and isopropyl groups significantly influence its solubility and melting point. While soluble in organic solvents like acetone, chloroform, and dimethylformamide, it is insoluble in aromatic hydrocarbons such as benzene and toluene.[1][2][3][4]

Table 1: Physicochemical Properties of N-t-Butyl-N'-isopropylthiourea and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-t-Butyl-N'-isopropylthioureaC₈H₁₈N₂S174.31[1][5]148.5-149.5[1][2]
N,N'-DiisopropylthioureaC₇H₁₆N₂S160.28[6]143-145[7]
N,N'-DibutylthioureaC₉H₂₀N₂S188.33[8]64-67[8]
N,N'-DimethylthioureaC₃H₈N₂S104.17175-178

Structural Comparison

While a specific crystal structure for N-t-Butyl-N'-isopropylthiourea is not publicly available, extensive crystallographic data for related N,N'-dialkylthioureas provide a strong basis for structural inference and comparison. Density Functional Theory (DFT) calculations are also a powerful tool for predicting the geometry of such molecules.[9][10][11]

The core thiourea unit (S=C-N₂) in these compounds is typically planar. The C=S double bond and C-N single bond lengths are key parameters for comparison. In N,N'-disubstituted thioureas, the substituents on the nitrogen atoms can adopt different conformations (syn/anti) relative to the C=S bond, influencing the overall molecular geometry and intermolecular interactions.

Table 2: Comparison of Key Bond Lengths (Å) and Angles (°) in Thiourea Derivatives

CompoundC=S Bond Length (Å)C-N Bond Lengths (Å)N-C-N Bond Angle (°)C-N-C Bond Angles (°)
N-t-Butyl-N'-isopropylthiourea (Predicted) ~1.68 - 1.71~1.33 - 1.37~116 - 118N/A
N,N'-Dibutylthiourea 1.712(2)[8]1.33 - 1.46[8]116.4(2)124.9(2), 122.0(2)
N,N,N'-Tribenzylthiourea 1.6835(17)1.359(2), 1.352(3)117.2(2)118.0(2), 124.8(2)
N,N'-bis(2-dimethylaminophenyl)thiourea 1.6879(11)1.3415(14), 1.3652(14)117.59(10)124.23(10), 118.18(10)

Predicted values for N-t-Butyl-N'-isopropylthiourea are based on typical ranges observed in related crystal structures and computational studies.

The planarity of the thiourea core is a result of the delocalization of pi-electrons across the S-C-N-N system. The bond lengths and angles are influenced by the steric and electronic nature of the substituents on the nitrogen atoms. For instance, the bulky t-butyl and isopropyl groups in the target molecule are expected to cause some degree of steric strain, which may be reflected in slightly longer C-N bonds and wider bond angles compared to less hindered analogs.

Spectroscopic Analysis: A Focus on NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of thiourea derivatives. The chemical shifts of the N-H protons, as well as the carbons of the thiocarbonyl group and the alkyl substituents, provide valuable information about the electronic environment and conformation of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-t-Butyl-N'-isopropylthiourea and Experimental Data for Related Compounds

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
N-t-Butyl-N'-isopropylthiourea (Predicted) N-H (broad, ~6.0-8.0), CH (isopropyl, ~4.0-4.5), C(CH₃)₃ (t-butyl, ~1.4-1.6), CH₃ (isopropyl, ~1.2-1.3)C=S (~180-185), C(CH₃)₃ (~50-55), CH (~45-50), C(CH₃)₃ (~28-30), CH₃ (~20-23)
N,N'-Diisopropylthiourea N-H (5.7), CH (4.3), CH₃ (1.2)C=S (181.1), CH (46.8), CH₃ (22.5)
N,N'-Dibutylthiourea N-H (5.8), N-CH₂ (3.4), CH₂ (1.6, 1.4), CH₃ (0.9)C=S (181.5), N-CH₂ (46.2), CH₂ (31.1, 20.1), CH₃ (13.7)
N,N'-Dimethylthiourea N-H (6.8), CH₃ (2.9)C=S (183.2), CH₃ (31.0)

Predicted shifts are based on general principles and data from similar structures. Experimental values are sourced from publicly available spectral databases.

The broadness of the N-H signals is typical and is due to quadrupole broadening and potential hydrogen bonding. The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic, appearing in the downfield region of the ¹³C NMR spectrum.

Experimental Protocols

The synthesis of N-t-Butyl-N'-isopropylthiourea is typically achieved through the reaction of tert-butyl isothiocyanate with isopropylamine.[1][2]

  • Materials: tert-butyl isothiocyanate, isopropylamine, toluene (or another suitable solvent).

  • Procedure: Isopropylamine and toluene are charged into a reaction vessel and cooled. Tert-butyl isothiocyanate is then added dropwise while maintaining a low temperature (e.g., 10-25 °C). The reaction mixture is stirred for several hours at room temperature to ensure complete reaction. The resulting solid product is then isolated by filtration, washed, and dried.[2]

For single-crystal X-ray diffraction analysis of thiourea derivatives, a suitable single crystal is mounted on a diffractometer.

  • Crystal Growth: Crystals can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone).

  • Data Collection: A crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data are typically collected at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR spectra are recorded on a high-field NMR spectrometer.

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For complex molecules, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in the assignment of signals.

Biological Activity and Signaling Pathway

N-t-Butyl-N'-isopropylthiourea is a precursor to the insecticide buprofezin, which acts as an insect growth regulator.[12][13][14] Buprofezin's primary mode of action is the inhibition of chitin synthesis in insects.[12][13][15][16] Chitin is a crucial component of the insect exoskeleton, and its disruption prevents proper molting, leading to the death of the insect larvae and nymphs.[12][15][16][17][18][19]

The following diagram illustrates the proposed signaling pathway for the insecticidal action of buprofezin.

Buprofezin_Mode_of_Action Buprofezin Buprofezin Insect Insect Larva/Nymph Buprofezin->Insect Contact or Ingestion Buprofezin->Inhibition Chitin_Synthase Chitin Synthase Enzyme Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Death Insect Death Chitin_Synthase->Death Inhibition leads to failed molting and... Exoskeleton Proper Exoskeleton Formation Chitin_Synthesis->Exoskeleton Leads to Molting Successful Molting Exoskeleton->Molting Enables Molting->Insect Allows Growth Inhibition->Chitin_Synthase

Caption: Proposed mechanism of action for the insecticide buprofezin.

Conclusion

This guide has provided a comparative overview of the structural and spectroscopic features of N-t-Butyl-N'-isopropylthiourea and related compounds. While specific experimental structural data for the target molecule is limited in the public domain, analysis of its analogs provides a robust framework for understanding its chemical properties. The role of N-t-Butyl-N'-isopropylthiourea as a precursor to a potent chitin synthesis inhibitor highlights the importance of this class of compounds in agrochemical research. Further experimental and computational studies on N-t-Butyl-N'-isopropylthiourea would be valuable to refine our understanding of its structure-activity relationships.

References

A Comparative Guide to Analytical Columns for the Separation of N-T-Butyl-N'-Isopropylthiourea and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical high-performance liquid chromatography (HPLC) columns for the separation of N-T-Butyl-N'-Isopropylthiourea and structurally similar thiourea derivatives. Due to the limited availability of direct comparative studies for N-T-Butyl-N'-Isopropylthiourea, this guide leverages experimental data from closely related N-substituted thiourea compounds to provide valuable insights into column selection and method development.

Introduction

N-T-Butyl-N'-Isopropylthiourea belongs to the class of N,N'-disubstituted thiourea derivatives, which are compounds of interest in various fields, including medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of these compounds. The choice of an appropriate HPLC column is a critical factor in achieving optimal separation performance. This guide compares the utility of several common analytical columns, including reversed-phase C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns.

Performance of Different Analytical Columns

Data Summary

The following table summarizes the performance of different analytical columns for the separation of various N-substituted thiourea derivatives. It is important to note that the data for the C18 column is based on a validated experimental method for N-acyl thiourea derivatives, which are structurally related to the target compound.[1][2][3] The information for other columns is based on their known selectivity profiles and general applications for similar compounds.

Column TypeStationary PhasePrinciple of SeparationPotential Performance for N-T-Butyl-N'-IsopropylthioureaKey Advantages
Reversed-Phase Octadecylsilane (C18)Hydrophobic interactionsGood retention and separation based on the non-polar alkyl groups.Robust, versatile, and widely available.
Reversed-Phase Phenyl-HexylHydrophobic and π-π interactionsEnhanced selectivity for compounds with aromatic character. May offer alternative selectivity to C18.[4][5][6][7]Unique selectivity for aromatic and moderately polar analytes.
Reversed-Phase Octylsilane (C8)Weaker hydrophobic interactions than C18Shorter retention times compared to C18, potentially useful for faster analysis.Suitable for moderately polar compounds and faster separations.[8]
HILIC Polar (e.g., silica, amide)Partitioning into a water-enriched layer on the stationary phase surfaceGood retention for polar thiourea derivatives that are poorly retained in reversed-phase.[9][10][11][12][13]Ideal for highly polar compounds.[11][14]

Experimental Protocols

The following is a detailed experimental protocol for the separation of N-acyl thiourea derivatives using a reversed-phase C18 column, which can serve as a starting point for method development for N-T-Butyl-N'-Isopropylthiourea.[1][2][3]

Instrumentation and Chromatographic Conditions for N-acyl Thiourea Derivatives on a C18 Column

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Inertsil ODS-3, 5 µm, 250 × 4.6 mm (or equivalent C18 column).

  • Mobile Phase: A mixture of 6.8 g/L potassium dihydrogen phosphate and acetonitrile (80:20, v/v).

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 100 µL.

  • Column Temperature: Ambient.

  • Run Time: Approximately 20 minutes.

Note: This protocol may require optimization for the specific separation of N-T-Butyl-N'-Isopropylthiourea, including adjustments to the mobile phase composition, pH, and gradient profile.

Logical Workflow for Analytical Column Selection

The selection of an appropriate analytical column is a systematic process. The following diagram illustrates a logical workflow to guide researchers in choosing the most suitable column for the separation of N-T-Butyl-N'-Isopropylthiourea or related compounds.

Column Selection Workflow Workflow for Analytical Column Selection cluster_start Start cluster_screening Initial Column Screening cluster_evaluation Performance Evaluation cluster_optimization Method Optimization cluster_end Final Method Start Define Analyte Properties (Polarity, Structure) C18 Reversed-Phase C18 (General Purpose) Start->C18 Initial Choice PhenylHexyl Phenyl-Hexyl (Aromatic/Polar Analytes) Start->PhenylHexyl If Aromatic HILIC HILIC (Highly Polar Analytes) Start->HILIC If Very Polar Evaluate Evaluate Retention, Resolution, and Peak Shape C18->Evaluate PhenylHexyl->Evaluate HILIC->Evaluate Evaluate->C18 Poor Separation Try Alternative Optimize Optimize Mobile Phase (Organic %, pH, Buffer) Evaluate->Optimize Good Separation Final Validated Analytical Method Optimize->Final

Caption: A logical workflow for selecting an appropriate analytical column.

Signaling Pathways and Experimental Workflows

For clarity in experimental design, the following diagram illustrates a typical workflow for HPLC method development.

HPLC Method Development Workflow General HPLC Method Development Workflow cluster_prep Preparation cluster_dev Development cluster_val Validation cluster_final Finalization Analyte Analyte Characterization ColumnSelect Column Selection (C18, Phenyl-Hexyl, HILIC) Analyte->ColumnSelect MobilePhase Mobile Phase Screening (ACN, MeOH, Buffers) ColumnSelect->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient TempFlow Temperature & Flow Rate Optimization Gradient->TempFlow Validation Method Validation (Linearity, Accuracy, Precision) TempFlow->Validation FinalMethod Final Analytical Method Validation->FinalMethod

Caption: A general workflow for HPLC method development.

References

Cytotoxicity of N,N'-Disubstituted Thiourea Metal Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Thiourea Metal Complexes

The cytotoxic efficacy of thiourea-based compounds is significantly influenced by the nature of the N-substituents, the type of metal ion, and the overall structure of the complex. Generally, metal complexes of thiourea derivatives exhibit substantially higher cytotoxicity compared to the free ligands.[1][2][3]

The data presented below summarizes the half-maximal inhibitory concentration (IC₅₀) values of various N,N'-disubstituted thiourea metal complexes against several human cancer cell lines. This allows for a direct comparison of their anticancer potential.

Ligand (Thiourea Derivative)MetalComplexCell LineIC₅₀ (µM)Reference
N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(diphenylphosphino)ethyl)thiourea (T1)Gold(I)[Au(T1)₂(PPh₃)]OTfHeLa1.8 ± 0.2[1]
A5494.2 ± 0.5[1]
Jurkat2.5 ± 0.3[1]
N-(phenyl)-N'-(2-(diphenylphosphino)ethyl)thiourea (T2)Silver(I)[Ag(T2)(PPh₃)]OTfHeLa< 1[2]
A5492.1 ± 0.3[2]
Jurkat1.5 ± 0.2[2]
N-Phenylmorpholine-4-carbothioamide (HPMCT)Platinum(II)[PtCl₂(HPMCT)₂]MCF-712.72 ± 0.4[4]
Palladium(II)[PdCl₂(HPMCT)₂]MCF-728.93 ± 0.795[4]
Ferrocenyl-containing thioureas (A1-A9)FerroceneVariousMCF-7Modest Activity[5]
1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU)Platinum(II)--INVALID-LINK--₂A2780Low µM range[6]

Experimental Protocols

The evaluation of the cytotoxic activity of these thiourea metal complexes predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and proliferation.

General MTT Assay Protocol:
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The thiourea metal complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (typically 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for a further 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Synthesis and Evaluation Workflow

The general process for investigating the cytotoxic properties of novel thiourea metal complexes follows a structured workflow from synthesis to biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Cytotoxicity Evaluation cluster_2 Mechanism of Action Studies A Synthesis of N,N'-disubstituted thiourea ligand C Complexation Reaction A->C B Synthesis of Metal Precursor B->C D Purification & Characterization (NMR, IR, MS, X-ray) C->D Crude Product F In vitro Cytotoxicity Assay (e.g., MTT Assay) D->F Characterized Complex E Cell Line Selection (e.g., HeLa, A549, MCF-7) E->F G Data Analysis (Calculation of IC50 values) F->G H Apoptosis Assays (e.g., Flow Cytometry) G->H I DNA Interaction Studies G->I J Cell Cycle Analysis G->J K Lead Compound Identification G->K Potent Compounds

Workflow for Synthesis and Cytotoxic Evaluation

Potential Signaling Pathways

While the precise signaling pathways for the cytotoxicity of N-t-Butyl-N'-isopropylthiourea metal complexes are uninvestigated, studies on related compounds suggest several potential mechanisms of action. These often involve the induction of apoptosis (programmed cell death) through various cellular pathways.

G A Thiourea Metal Complex B Cellular Uptake A->B C Interaction with Intracellular Targets (e.g., DNA, Proteins) B->C D Generation of Reactive Oxygen Species (ROS) B->D E Mitochondrial Dysfunction C->E D->E F Caspase Activation E->F G Apoptosis F->G

Potential Apoptotic Signaling Pathway

References

Comparative Efficacy and Mechanistic Profile of Buprofezin and Alternative Insect Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thiourea-derived insect growth regulator, Buprofezin, against other prominent insecticides. While its precursor, N-t-Butyl-N'-isopropylthiourea, is a key synthetic intermediate, publicly available research on its specific biological activity is limited.[1][2][3][4][5] Therefore, this review focuses on the well-documented end-product, Buprofezin, to provide actionable data and insights for professionals in agrochemical and pharmaceutical research.

Introduction to Buprofezin and its Precursor

N-t-Butyl-N'-isopropylthiourea is an organic compound primarily recognized as a crucial intermediate in the chemical synthesis of Buprofezin.[1][2][3][4] The synthesis involves the reaction of tert-butyl isothiocyanate with isopropylamine.[2][4]

Chemical Properties of N-t-Butyl-N'-isopropylthiourea:

  • Appearance: White crystalline solid[2][3]

  • Melting Point: 148.5-149.5 °C[2][3]

  • Solubility: Insoluble in aromatic hydrocarbons like benzene and toluene; soluble in organic solvents such as acetone, chloroform, and dimethylformamide.[2][3]

Buprofezin is a highly effective thiadiazine insecticide that functions as an insect growth regulator (IGR). It is particularly potent against various sap-sucking insects from the Homoptera order, such as whiteflies, leafhoppers, and mealybugs.

Mechanism of Action: A Comparative Overview

Buprofezin's primary mode of action is the inhibition of chitin biosynthesis, a critical process for the formation of the insect exoskeleton.[6] This targeted mechanism disrupts the molting process in nymphs and larvae, leading to their death. It also has secondary effects, such as reducing the fecundity of adult females and inducing the laying of non-viable eggs. This contrasts with neurotoxic insecticides that target the insect's nervous system.

Below is a diagram illustrating the synthesis pathway from the precursor to Buprofezin and its subsequent mode of action.

G cluster_synthesis Synthesis Pathway cluster_action Mechanism of Action A tert-Butyl Isothiocyanate C N-t-Butyl-N'- isopropylthiourea A->C + B Isopropylamine B->C D Buprofezin (Final Product) C->D Further Reactions E Buprofezin Application F Insect Nymph/ Larva E->F G Chitin Synthesis Pathway F->G H Inhibition G->H I Failed Molting H->I J Insect Mortality I->J

Synthesis of Buprofezin and its insecticidal mechanism.

Comparative Toxicity Data

The following tables summarize the acute toxicity of Buprofezin against a target pest, the melon aphid (Aphis gossypii), and compare its mammalian toxicity with other common insecticides.

Table 1: Acute Toxicity of Buprofezin against Aphis gossypii [7]

Exposure TimeLC15 (mg L⁻¹)LC30 (mg L⁻¹)LC50 (mg L⁻¹)
48 hours1.1252.8887.586
72 hours0.4350.8981.886

Table 2: Comparative Mammalian Acute Oral Toxicity (Rat LD50)

InsecticideClassOral LD50 (mg/kg)Reference
Buprofezin Thiadiazine (IGR)> 2000[6]
ImidaclopridNeonicotinoid450PubChem CID 3678
ChlorpyrifosOrganophosphate135PubChem CID 2730
DeltamethrinPyrethroid135-5000PubChem CID 40585

Experimental Protocols

Protocol 1: Determination of Buprofezin Lethal Concentrations against Aphis gossypii

This protocol is a summary of the methodology used to determine the lethal concentrations (LC) of Buprofezin on melon aphids.[7]

G start Start: Prepare Stock Solution prep_conc Prepare Serial Dilutions (LC15, LC30) in distilled water with 0.05% Triton X-100 start->prep_conc leaf_dip Leaf-Dip Bioassay: Dip cotton leaf discs in respective concentrations prep_conc->leaf_dip aphid_transfer Transfer adult aphids to treated leaf discs in petri dishes leaf_dip->aphid_transfer incubation Incubate at controlled conditions (temp, humidity, photoperiod) aphid_transfer->incubation mortality_count Record Mortality after 48 and 72 hours incubation->mortality_count data_analysis Analyze data using probit analysis to determine LC values mortality_count->data_analysis end End data_analysis->end

Workflow for aphid bioassay to determine LC values.

Methodology:

  • Insect Rearing: Aphis gossypii are reared on a suitable host plant (e.g., cotton) in a controlled environment.

  • Stock Solution Preparation: A stock solution of Buprofezin is prepared by dissolving it in acetone.

  • Serial Dilutions: Working concentrations are prepared by diluting the stock solution in distilled water containing a surfactant (e.g., 0.05% Triton X-100) to ensure even spreading.

  • Leaf-Dip Bioassay: Fresh leaf discs from the host plant are dipped into the test solutions for approximately 10-15 seconds and then allowed to air dry. Control discs are dipped in the surfactant solution only.

  • Exposure: The dried leaf discs are placed in petri dishes lined with moist filter paper. A cohort of adult aphids (e.g., 20-30) is then transferred onto each leaf disc.

  • Incubation: The petri dishes are maintained in a growth chamber under controlled temperature, humidity, and photoperiod.

  • Data Collection: Mortality is assessed at specified time points (e.g., 48 and 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Statistical Analysis: The collected mortality data is subjected to probit analysis to calculate the LC15, LC30, and LC50 values.

Conclusion

N-t-Butyl-N'-isopropylthiourea serves as a foundational component for the synthesis of Buprofezin, a potent and selective insect growth regulator. While data on the intermediate is scarce, Buprofezin's performance is well-documented. Its unique mode of action, inhibiting chitin synthesis, offers a valuable alternative to neurotoxic insecticides, making it a cornerstone in many Integrated Pest Management (IPM) programs. The data presented demonstrates its high efficacy against target pests at low concentrations and a favorable safety profile in mammals compared to several broad-spectrum insecticides. Future research could explore the biological activities of Buprofezin's synthetic intermediates to identify new pharmacophores or understand structure-activity relationships more deeply.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-tert-Butyl-N'-isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides detailed procedural guidance for the safe disposal of N-tert-Butyl-N'-isopropylthiouurea, ensuring compliance and minimizing environmental impact.

Safety and Handling First:

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection : Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection : If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Ensure adequate ventilation, especially in confined areas, when handling this compound. Avoid contact with skin, eyes, or clothing, and prevent ingestion and inhalation. Do not eat, drink, or smoke when using this product.[2]

Immediate First Aid Measures:

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] If eye irritation persists, seek medical advice/attention.

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation persists, call a physician.

  • Inhalation : Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion : Clean your mouth with water and drink plenty of water afterward. If you feel unwell, call a POISON CENTER or doctor/physician.

Properties of N-tert-Butyl-N'-isopropylthiourea:

Understanding the physical and chemical properties of a substance is crucial for its safe handling and disposal.

PropertyValue
Appearance White solid/crystals[3]
Odor Odorless
Melting Point 150-152 °C[3][4][5]
Boiling Point 215.3 ± 23.0 °C (Predicted)[3][4][5]
Solubility Insoluble in water and aromatic hydrocarbons like benzene and toluene. Soluble in acetone, chloroform, and dimethylformamide.[3][5]
Molecular Formula C₈H₁₈N₂S[3][4]
Molecular Weight 174.31 g/mol [3][4]

Step-by-Step Disposal Protocol:

The primary method for the disposal of N-tert-Butyl-N'-isopropylthiourea is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[1]

Experimental Protocol for Collection and Temporary Storage:

  • Containment : In case of a spill, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Containerization : For routine disposal of unused product, keep it in its original, suitable, and closed container.[1]

  • Labeling : Clearly label the waste container with the chemical name: "Waste N-tert-Butyl-N'-isopropylthiourea".

  • Storage : Store the waste containers in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1]

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of N-tert-Butyl-N'-isopropylthiourea.

start Start: Disposal of N-tert-Butyl-N'-isopropylthiourea ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Material State ppe->assess spill Solid Spill assess->spill Spilled unused Unused Product assess->unused Unused sweep Sweep up and shovel into suitable container spill->sweep keep_container Keep in original or suitable, closed container unused->keep_container label_waste Label container as 'Waste N-tert-Butyl-N'-isopropylthiourea' sweep->label_waste keep_container->label_waste store Store in a cool, dry, well-ventilated area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) or approved waste disposal service store->contact_ehs dispose Dispose of contents/container to an approved waste disposal plant contact_ehs->dispose

Caption: Disposal workflow for N-tert-Butyl-N'-isopropylthiourea.

Environmental Considerations:

It is crucial to prevent this chemical from entering the environment. Do not empty it into drains or allow it to enter soil or surface water.[6] The substance is insoluble in water and is not likely to be mobile in the environment due to its low water solubility.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of N-tert-Butyl-N'-isopropylthiourea, fostering a culture of safety and sustainability in the workplace.

References

Personal protective equipment for handling N-T-Butyl-N'-Isopropylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for handling N-T-Butyl-N'-Isopropylthiourea, a thiourea derivative. While specific data for this compound is limited, the following procedures are based on the general hazards associated with thiourea and its derivatives and are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Thiourea and its derivatives are classified as hazardous substances. They are known to be toxic and may have carcinogenic and reproductive health effects.[1][2] Direct contact can cause skin and eye irritation, and allergic skin reactions may occur.[3][4] Inhalation of dust should be avoided.[3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles with side shields are required.[1][3]
Skin Protection Chemical-resistant gloves (Nitrile rubber is recommended).[1] A lab coat or chemical-resistant apron should be worn to prevent skin contact.[3][5]
Respiratory Protection In case of dust generation or inadequate ventilation, a NIOSH-approved respirator for particulates should be used.[3][5]
Footwear Closed-toe shoes are mandatory in the laboratory.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling N-T-Butyl-N'-Isopropylthiourea is crucial to minimize exposure and ensure safety.

A. Pre-Handling Preparations

  • Safety Data Sheet (SDS) Review: Before working with the compound, thoroughly read and understand the SDS for thiourea and any available information for N-T-Butyl-N'-Isopropylthiourea.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. All handling of the solid compound and its solutions should be performed within a certified fume hood.

  • PPE Inspection: Inspect all PPE for damage before use.

  • Spill Kit Accessibility: Confirm that a chemical spill kit is readily available and you are familiar with its contents and use.

B. Handling the Chemical

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use a spatula for transfers. Avoid creating dust clouds.

    • Close the container immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • General Handling:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

C. Post-Handling Procedures

  • Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent and then with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately.

  • Storage: Store N-T-Butyl-N'-Isopropylthiourea in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[3]

III. Disposal Plan

Proper disposal of N-T-Butyl-N'-Isopropylthiourea and associated waste is critical to prevent environmental contamination.[6]

A. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.

B. Waste Disposal

  • All chemical waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of N-T-Butyl-N'-Isopropylthiourea.

Workflow for Handling N-T-Butyl-N'-Isopropylthiourea cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Check Spill Kit prep3->prep4 handle1 Don PPE prep4->handle1 Proceed to Handling handle2 Weigh & Transfer Solid handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Decontaminate Workspace handle3->post1 Complete Experiment disp1 Segregate Solid Waste handle3->disp1 Generate Solid Waste disp2 Segregate Liquid Waste handle3->disp2 Generate Liquid Waste post2 Remove PPE post1->post2 post3 Store Chemical post2->post3 post3->prep1 For Future Use disp3 Dispose via Hazardous Waste Program disp1->disp3 disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.